Dimethyl glutamate
Description
RN given refers to (L)-isome
Structure
3D Structure
Propriétés
IUPAC Name |
dimethyl (2S)-2-aminopentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-11-6(9)4-3-5(8)7(10)12-2/h5H,3-4,8H2,1-2H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJSPQZHMWGIGP-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@@H](C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40215570 | |
| Record name | Glutamic acid dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40215570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6525-53-7 | |
| Record name | Dimethyl glutamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6525-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glutamic acid dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006525537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glutamic acid dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40215570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl glutamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.741 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL L-GLUTAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K9BK9LB73 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Dimethyl Glutamate
For Researchers, Scientists, and Drug Development Professionals
Core Principle: A Cell-Permeable Glutamate (B1630785) Precursor
Dimethyl L-glutamate, also known as glutamic acid dimethyl ester, is a synthetic derivative of the non-essential amino acid L-glutamic acid.[1] Its primary role in biomedical research stems from its nature as a cell-permeant analog of glutamate.[2] By virtue of its ester groups, dimethyl glutamate can readily cross cell membranes, whereupon it is hydrolyzed by intracellular esterases to release glutamate. This characteristic makes it an invaluable tool for investigating the intracellular effects of glutamate, bypassing the limitations of glutamate's low membrane permeability.[3][4][5][6][7]
The majority of research on this compound has centered on its profound effects on insulin (B600854) secretion from pancreatic β-cells, where it serves to experimentally elevate intracellular glutamate concentrations.[3][5] Additionally, as a glutamate analog, it has been utilized in neuroscience to probe the function of glutamatergic systems, in some contexts acting as an antagonist at glutamate receptors.[1]
Primary Mechanism of Action: Potentiation of Glucose-Stimulated Insulin Secretion
This compound is a potent stimulator of glucose-induced insulin release from pancreatic β-cells.[1][2] Its mechanism is not direct activation of the exocytotic machinery, but rather an amplification of the primary glucose signal. This is achieved through its intracellular conversion to glutamate, which acts as a key signaling molecule linking glucose metabolism to the machinery of insulin granule exocytosis.[4][6][8][9]
Signaling Pathway of this compound in Pancreatic β-Cells
The signaling cascade initiated by this compound in the context of glucose-stimulated insulin secretion can be delineated as follows:
-
Cellular Uptake and Hydrolysis: Being membrane-permeable, this compound enters the pancreatic β-cell. Intracellular esterases then hydrolyze the ester groups, releasing L-glutamate and increasing its cytosolic concentration.
-
Glucose Metabolism and Endogenous Glutamate Production: In parallel, glucose is taken up by the β-cell and metabolized through glycolysis and the citric acid cycle. A key outcome of this process is the production of cytosolic glutamate via the malate-aspartate shuttle.[8][9]
-
Amplification of the Glutamate Signal: The glutamate derived from this compound augments the pool of glutamate generated from glucose metabolism.
-
cAMP/PKA-Mediated Uptake into Secretory Granules: The incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), potentiate insulin secretion in a glucose-dependent manner by elevating intracellular cyclic AMP (cAMP) levels and activating Protein Kinase A (PKA).[6][9] PKA signaling enhances the uptake of cytosolic glutamate into insulin-containing secretory granules.[6][9][10]
-
Enhanced Insulin Exocytosis: The accumulation of glutamate within the insulin granules potentiates their exocytosis upon the primary stimulus of increased intracellular calcium, which is triggered by glucose metabolism and subsequent depolarization of the cell membrane.[10]
This pathway elucidates why this compound is particularly effective at restoring or enhancing insulin secretion in diabetic models where endogenous glucose-stimulated glutamate production is impaired.[5][8][9]
Caption: Signaling pathway of this compound in potentiating glucose-stimulated insulin secretion in pancreatic β-cells.
Role of Mitochondrial Carriers and Enzymes
-
Mitochondrial Glutamate Carrier 1 (GC1): This carrier is essential for transporting glutamate into the mitochondria. Silencing of GC1 has been shown to impair glucose-stimulated insulin secretion, a deficit that can be rescued by the application of this compound, underscoring the necessity of maintaining intracellular glutamate levels.[3][11][12]
-
Glutamate Dehydrogenase (GDH): GDH catalyzes the reversible conversion of glutamate to α-ketoglutarate. In β-cells, GDH plays a role in generating glutamate from α-ketoglutarate, contributing to the pool of signaling glutamate. Genetic knockout of GDH in β-cells leads to reduced insulin secretion in response to glucose, and this can be restored by this compound.[5]
Effects on Glutamatergic Neurotransmission
As an analog of glutamate, this compound has been investigated for its effects on neuronal signaling. In contrast to its role in insulin secretion where it acts as a glutamate precursor, in the central nervous system, it has been reported to act as an antagonist of glutamate-mediated neurotransmission in certain preparations, such as the rat hippocampus.[1] Furthermore, it has demonstrated the ability to delay the onset of chemically-induced convulsions, an action characteristic of an excitatory amino acid antagonist.
Quantitative Data
Currently, there is a paucity of publicly available quantitative data regarding the specific binding affinities and inhibitory concentrations of dimethyl L-glutamate. The following table summarizes the available information.
| Parameter | Target/System | Value | Species/Cell Type | Reference |
| Effective Concentration | Restoration of glucose-stimulated insulin secretion in GC1-silenced INS-1E cells | 5 mM | Rat Insulinoma (INS-1E) | [3] |
| Half-maximal effective concentration (EC50) for exocytosis | Glutamate-stimulated exocytosis | 5.1 mM | Rat pancreatic β-cells | [13] |
Note: The EC50 value is for glutamate, not directly for this compound.
Experimental Protocols
Assessment of Insulin Secretion from Perifused Pancreatic Islets
This protocol is adapted from standard islet perifusion techniques and is suitable for assessing the effect of this compound on glucose-stimulated insulin secretion.
a. Materials:
-
Isolated pancreatic islets (e.g., from rat or mouse)
-
Krebs-Ringer Bicarbonate Buffer (KRBB) containing 0.1% BSA, supplemented with varying concentrations of glucose.
-
Dimethyl L-glutamate stock solution (e.g., 1 M in water, sterile filtered)
-
Perifusion system with chambers for islets
-
Fraction collector
-
Insulin ELISA kit
b. Procedure:
-
Pre-perifuse isolated islets in KRBB with a basal glucose concentration (e.g., 2.8 mM) for 30-60 minutes to allow them to equilibrate.
-
Maintain the perifusion with basal glucose KRBB and collect fractions every 1-5 minutes to establish a baseline insulin secretion rate.
-
Switch the perifusion medium to KRBB containing a stimulatory glucose concentration (e.g., 16.7 mM) with or without dimethyl L-glutamate (e.g., 5 mM).
-
Continue to collect fractions for the duration of the stimulation period (e.g., 30-60 minutes).
-
Switch back to basal glucose KRBB to observe the return to baseline secretion.
-
Store collected fractions at -20°C until insulin measurement.
-
Quantify insulin concentration in each fraction using an insulin ELISA kit according to the manufacturer's instructions.
c. Data Analysis:
-
Plot insulin secretion rate (e.g., ng/islet/min) versus time.
-
Calculate the total insulin secreted during the basal and stimulatory periods.
-
Compare the insulin secretion profiles in the presence and absence of this compound.
Caption: Experimental workflow for assessing the effect of this compound on insulin secretion from perifused pancreatic islets.
Electrophysiological Recording of KATP Channels in Pancreatic β-Cells
This protocol describes the use of the patch-clamp technique to measure the effect of intracellularly generated glutamate (from this compound) on ATP-sensitive potassium (KATP) channel activity.
a. Materials:
-
Isolated pancreatic β-cells or a suitable β-cell line (e.g., INS-1E)
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular solution (in mM): 138 NaCl, 5.6 KCl, 1.2 MgCl2, 2.6 CaCl2, 10 HEPES, 3 glucose (pH 7.4 with NaOH)
-
Intracellular (pipette) solution (in mM): 125 KCl, 1 MgCl2, 10 K-EGTA, 5 HEPES, 3 Mg-ATP, with or without dimethyl L-glutamate (e.g., 5 mM) (pH 7.2 with KOH)
b. Procedure:
-
Prepare isolated β-cells and plate them on coverslips.
-
Pull patch pipettes and fire-polish to a resistance of 2-5 MΩ.
-
Fill the pipette with the intracellular solution (with or without this compound).
-
Establish a giga-ohm seal on a single β-cell.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -70 mV.
-
Apply voltage steps or ramps to elicit KATP channel currents.
-
Record and compare the current-voltage relationships and overall current magnitude in cells dialyzed with and without this compound.
c. Data Analysis:
-
Construct current-voltage (I-V) curves.
-
Measure the whole-cell conductance.
-
Compare the KATP channel activity between the control and this compound-treated cells. A suppression of outward current would be indicative of KATP channel inhibition.
Cytotoxicity
This compound has been reported to be cytotoxic to myeloid cells.[1] The mechanism of this cytotoxicity is suggested to be related to distinct metabolic pathways within these cells. Standard cytotoxicity assays can be employed to quantify this effect.
MTT Assay for Cytotoxicity in Myeloid Cells
a. Materials:
-
Myeloid cell line (e.g., HL-60)
-
Complete culture medium
-
Dimethyl L-glutamate
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
b. Procedure:
-
Seed myeloid cells in a 96-well plate at a density of 1-5 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with a range of concentrations of dimethyl L-glutamate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
c. Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control.
-
Plot cell viability versus this compound concentration to determine the IC50 value (the concentration that causes 50% inhibition of cell viability).
Conclusion
Dimethyl L-glutamate serves as a critical research tool, primarily for its ability to act as a cell-permeable precursor of L-glutamate. Its mechanism of action is most thoroughly characterized in pancreatic β-cells, where the resulting increase in intracellular glutamate potentiates glucose-stimulated insulin secretion by acting as a key signaling molecule that links glucose metabolism with the exocytotic machinery. While it also exhibits effects on the central nervous system, appearing to act as a glutamate receptor antagonist in some models, the specifics of this mechanism require further elucidation. The provided protocols offer a framework for the continued investigation of this compound's physiological and pharmacological effects. Further research is warranted to establish detailed quantitative data on its interactions with various cellular targets.
References
- 1. Imaging Exocytosis of Single Insulin Secretory Granules With TIRF Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 2. TIRF imaging of docking and fusion of single insulin granule motion in primary rat pancreatic β-cells: different behaviour of granule motion between normal and Goto–Kakizaki diabetic rat β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Group I mGluRs evoke K-ATP current by intracellular Ca2+ mobilization in rat subthalamus neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiological analysis of cardiac K<sub>ATP </sub>channel [biophysics-reports.org]
- 6. researchgate.net [researchgate.net]
- 7. Loss of an Electrostatic Contact Unique to AMPA Receptor Ligand-Binding Domain 2 Slows Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using Total Internal Reflection Fluorescence Microscopy (TIRFM) to Visualise Insulin Action | Springer Nature Experiments [experiments.springernature.com]
- 9. Quantitative Analysis of Glutamate Receptors in Glial Cells from the Cortex of GFAP/EGFP Mice Following Ischemic Injury: Focus on NMDA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Imaging exocytosis of single insulin secretory granules with TIRF microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dynamic perifusion to maintain and assess isolated pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Increase in cellular glutamate levels stimulates exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intracellular Journey of Dimethyl Glutamate: A Technical Guide to its Role in Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl L-glutamate, a membrane-permeable analog of the critical amino acid L-glutamate, serves as a valuable tool for investigating cellular metabolism and signaling. Its ability to bypass specific amino acid transporters allows for the direct introduction of a glutamate (B1630785) backbone into the intracellular environment. This technical guide provides an in-depth exploration of the metabolic fate of dimethyl glutamate, detailing its enzymatic conversion, integration into central carbon and nitrogen metabolism, and its influence on key cellular processes. This document synthesizes current knowledge, presents quantitative data in a structured format, and provides detailed experimental protocols and visualizations to facilitate further research in this area.
Introduction
L-glutamate is a cornerstone of cellular metabolism, acting as a major excitatory neurotransmitter in the central nervous system, a key intermediate in the tricarboxylic acid (TCA) cycle, and a precursor for the synthesis of other amino acids and glutathione (B108866).[1] The transport of glutamate across the cell membrane is a tightly regulated process mediated by a family of excitatory amino acid transporters (EAATs).[2] To circumvent this transport-dependent uptake and directly study the intracellular effects of glutamate, researchers often utilize membrane-permeable analogs. Dimethyl L-glutamate (DMG) is one such analog, featuring ester modifications that facilitate its diffusion across the plasma membrane.
Once inside the cell, this compound is presumed to be rapidly hydrolyzed by intracellular esterases, releasing L-glutamate and two molecules of methanol (B129727). This intracellular generation of glutamate allows for the investigation of its downstream metabolic and signaling effects, independent of membrane transport kinetics. This guide will delineate the known and hypothesized pathways of this compound metabolism, providing a technical framework for its use in research and drug development.
Cellular Uptake and Hydrolysis
The primary advantage of using this compound is its ability to passively diffuse across the cell membrane, a characteristic attributed to the esterification of its carboxyl groups.
Proposed Mechanism of Cellular Entry and Conversion
The logical workflow for the cellular processing of this compound begins with its entry into the cell, followed by enzymatic cleavage to release glutamate.
Intracellular Esterases
The hydrolysis of the methyl esters of this compound is catalyzed by intracellular esterases, with carboxylesterases (CES) being the most likely candidates.[3][4] Human tissues contain several carboxylesterase isoforms, with CES1 and CES2 being the most prominent. These enzymes exhibit broad substrate specificity and are responsible for the hydrolysis of a wide range of ester-containing compounds.[3][4]
Integration into Central Metabolism
The intracellular release of L-glutamate from this compound allows it to readily enter several key metabolic pathways.
The Tricarboxylic Acid (TCA) Cycle
Glutamate is a key anaplerotic substrate, meaning it can replenish the intermediates of the TCA cycle.[5][6][7] This is a critical function for maintaining cellular energy production and providing precursors for biosynthesis. The entry of glutamate into the TCA cycle is primarily mediated by two enzymes: glutamate dehydrogenase (GDH) and aminotransferases.
One-Carbon Metabolism
While not a direct precursor, the metabolism of glutamate is interconnected with one-carbon metabolism through the folate and methionine cycles. The carbon skeleton of glutamate can contribute to the synthesis of serine, which is a major donor of one-carbon units.
Impact on Cellular Redox State
The metabolism of glutamate is intricately linked to the cellular redox state, primarily through the production of NADPH and its role in glutathione (GSH) synthesis.[8][9][10]
-
NADPH Production: The oxidative deamination of glutamate by glutamate dehydrogenase (GDH) can utilize NADP+ as a cofactor, generating NADPH. NADPH is a critical reducing equivalent for antioxidant defense and reductive biosynthesis.
-
Glutathione Synthesis: Glutamate is a direct precursor for the synthesis of glutathione (γ-glutamylcysteinglycine), the most abundant intracellular antioxidant.
Signaling Pathways Modulated by Glutamate Metabolism
Intracellular glutamate, generated from this compound, can influence various signaling pathways, often as a consequence of its metabolic activities.[1][11][12][13]
-
mTORC1 Signaling: The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and proliferation. Glutamate metabolism, particularly its entry into the TCA cycle, can activate mTORC1 signaling.
-
Calcium Signaling: The metabolism of glutamate in mitochondria can influence mitochondrial membrane potential and calcium handling.[14]
-
Redox-Sensitive Signaling: Changes in the cellular redox state, influenced by glutamate metabolism, can modulate the activity of redox-sensitive signaling proteins, such as transcription factors and protein kinases.
Quantitative Data
Table 1: Kinetic Parameters of Glutamate Dehydrogenase (GDH)
| Substrate | Coenzyme | Km (mM) | Vmax (µmol/min/mg protein) | Source |
|---|---|---|---|---|
| Glutamate | NAD+ | 1.92 | Varies by tissue | [15] |
| Glutamate | NADP+ | 1.66 | Varies by tissue |[15] |
Table 2: Kinetic Parameters of Carboxylesterases (CES) with Model Substrates
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Source |
|---|---|---|---|---|
| CES1 | D-luciferin methyl ester | 3.0 ± 0.3 | Varies by tissue | [3] |
| CES2 | Fluorescein diacetate | 24 ± 2.1 | Varies by tissue | [3] |
| CES2 | Procaine | - | Varies by tissue |[3] |
Note: The kinetic parameters for carboxylesterases are highly dependent on the specific substrate and the tissue source of the enzyme.
Experimental Protocols
Protocol for Measuring Intracellular Hydrolysis of this compound
This protocol outlines a method to determine the rate of intracellular conversion of this compound to glutamate.
Materials:
-
Cell culture reagents
-
Dimethyl L-glutamate
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, ice-cold
-
LC-MS/MS system
-
Internal standards (e.g., ¹³C₅,¹⁵N₂-L-glutamate, D₆-dimethyl glutamate)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and grow to the desired confluency.
-
Treatment: Replace the culture medium with a medium containing a known concentration of dimethyl L-glutamate (e.g., 1-10 mM).
-
Time Course: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), rapidly wash the cells twice with ice-cold PBS to remove extracellular this compound.
-
Metabolism Quenching: Immediately add ice-cold 80% methanol to the cells to quench all enzymatic activity.
-
Metabolite Extraction: Scrape the cells in the methanol solution and transfer to a microcentrifuge tube. Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Sample Preparation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Transfer the supernatant containing the metabolites to a new tube.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method for the quantification of this compound and glutamate.[16][17] Use stable isotope-labeled internal standards for accurate quantification.
-
Data Analysis: Calculate the intracellular concentrations of this compound and glutamate at each time point. The rate of hydrolysis can be determined from the decrease in this compound and the corresponding increase in glutamate over time.
Isotope Tracing of this compound Metabolism
This protocol uses ¹³C-labeled this compound to trace the metabolic fate of its carbon skeleton.[18][15][19]
Materials:
-
[U-¹³C₅]-Dimethyl L-glutamate
-
Cell culture reagents
-
Metabolite extraction solutions
-
GC-MS or LC-MS/MS system
Procedure:
-
Labeling: Culture cells in a medium containing [U-¹³C₅]-dimethyl L-glutamate for a defined period.
-
Metabolite Extraction: Extract intracellular metabolites as described in Protocol 7.1.
-
Mass Spectrometry Analysis: Analyze the extracts using GC-MS or LC-MS/MS to determine the mass isotopologue distribution of TCA cycle intermediates and other related metabolites.
-
Metabolic Flux Analysis: Use the labeling patterns to calculate the relative contribution of this compound-derived carbons to various metabolic pathways.
Conclusion
Dimethyl L-glutamate is a powerful tool for probing the intricacies of intracellular glutamate metabolism and signaling. By understanding its uptake, enzymatic conversion, and subsequent metabolic fate, researchers can effectively utilize this compound to dissect the complex roles of glutamate in cellular physiology and pathophysiology. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for future investigations into the metabolic impact of this important research compound. Further studies are warranted to precisely identify the specific intracellular esterases responsible for this compound hydrolysis and to quantify its metabolic fluxes in various cell types and disease models.
References
- 1. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamate pharmacology and metabolism in peripheral primary afferents: Physiological and pathophysiological mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity and Expression of Carboxylesterases and Arylacetamide Deacetylase in Human Ocular Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical and molecular analysis of carboxylesterase-mediated hydrolysis of cocaine and heroin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamate availability is important in intramuscular amino acid metabolism and TCA cycle intermediates but does not affect peak oxidative metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dysfunctional TCA-Cycle Metabolism in Glutamate Dehydrogenase Deficient Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A PET Glutamate Analog to Measure Cancer Cell Redox State and Oxidative Stress: Promise and Paradox - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutamate-induced metabolic changes influence the cytoplasmic redox state of hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Glutamate in cancers: from metabolism to signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A pathway map of glutamate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Pathways: Dysregulated Glutamatergic Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mitochondrial Depolarization in Glutamate-Stimulated Neurons: An Early Signal Specific to Excitotoxin Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Determination of the 13C-labeling pattern of glutamate by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and chemical properties of Dimethyl L-glutamate
An In-depth Technical Guide to the Synthesis and Chemical Properties of Dimethyl L-glutamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl L-glutamate, also known by its synonyms L-Glutamic acid dimethyl ester and H-Glu(OMe)-OMe, is a diester derivative of the non-essential amino acid L-glutamic acid.[1][2] It serves as a crucial intermediate and building block in various chemical and pharmaceutical applications, including peptide synthesis and biochemical research.[3] As a membrane-permeable analog of glutamate (B1630785), it is frequently used in studies related to diabetes, glucose transport, and insulin (B600854) secretion.[4][5] This guide provides a comprehensive overview of its synthesis, chemical properties, and relevant experimental protocols, tailored for professionals in research and drug development. The hydrochloride salt form is commonly used as it enhances stability and solubility, making it easier to handle in various chemical processes.[3][6]
Synthesis of Dimethyl L-glutamate Hydrochloride
The synthesis of Dimethyl L-glutamate hydrochloride is most commonly achieved through the esterification of L-glutamic acid. The two primary methods employed are the Fischer esterification using an acid catalyst and a more reactive approach utilizing thionyl chloride.
Method 1: Fischer Esterification
This classic method involves reacting L-glutamic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride. The reaction is reversible and driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction.[7][8][9][10]
Experimental Protocol: Fischer Esterification using Sulfuric Acid A general procedure for Fischer esterification is as follows:
-
To a solution of L-pyroglutamic acid (5.0 g) in ethanol (B145695) (150 ml), add 98% sulfuric acid (0.3 ml).[11]
-
Reflux the resulting mixture for a set period, monitoring the reaction's progress via thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
The crude product can then be purified, often by recrystallization from a suitable solvent system like hot ethanol and anhydrous methyl tert-butyl ether (MTBE).[11]
Method 2: Synthesis using Thionyl Chloride
A more direct and often higher-yielding method involves the use of thionyl chloride (SOCl₂) in methanol. Thionyl chloride reacts with methanol in situ to form methyl chlorosulfite and HCl, which then facilitates the esterification of both the alpha and gamma carboxylic acid groups of L-glutamic acid.[12][13] This method avoids the need to remove water to drive the equilibrium.[14]
Experimental Protocol: Thionyl Chloride Method
-
In a dry 500 mL four-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, cool 300 g of anhydrous methanol to 0°C in an ice bath.[12]
-
Slowly add 30.0 g (0.25 mol) of thionyl chloride dropwise to the cooled methanol while stirring.[12] The addition should be controlled to maintain the temperature.
-
After the addition of thionyl chloride is complete, stir the mixture for an additional 30 minutes at 0°C.[12]
-
Add 14.7 g (0.10 mol) of L-glutamic acid to the reaction mixture.[12]
-
Remove the ice bath and heat the mixture to 60-63°C, maintaining this temperature with stirring for 7 hours.[1][12]
-
Cool the system to 20-25°C and purge with nitrogen gas for 30 minutes to remove residual hydrogen chloride and sulfur dioxide.[12]
-
Concentrate the reaction mixture by distillation under reduced pressure to remove excess methanol and thionyl chloride.[12]
-
To the resulting residue, add 100 g of methyl tert-butyl ether (MTBE) and stir to form a slurry (pulping).[12]
-
Collect the white solid product by filtration and dry it under vacuum. This process typically yields L-glutamic acid dimethyl ester hydrochloride with high purity (≥99.5%) and yield (≥98%).[12]
Caption: General workflow for the synthesis of Dimethyl L-glutamate HCl.
Chemical and Physical Properties
Dimethyl L-glutamate hydrochloride is typically a white to off-white crystalline solid.[3][15] Its hydrochloride form is preferred for its stability and ease of handling.[6]
Table 1: Physical and Chemical Properties of Dimethyl L-glutamate Hydrochloride
| Property | Value | Reference(s) |
| Synonyms | L-Glutamic Acid Dimethyl Ester HCl, H-Glu(OMe)-OMe·HCl | [16] |
| CAS Number | 23150-65-4 | [12][17] |
| Molecular Formula | C₇H₁₄ClNO₄ | [3][17] |
| Molecular Weight | 211.64 g/mol | [3][15][17] |
| Appearance | White to almost white crystalline powder | [3][15] |
| Melting Point | 89-90°C | [18] |
| Purity | >98.0% | [3][16] |
| Optical Activity | [α]20/D +24.0 to +28.0° (c=5, H₂O) | [16][18] |
| Storage | 2-8°C, Hygroscopic | [3][15][18] |
| Stability | Stable under recommended storage conditions. | [15][19] |
Table 2: Solubility Data
| Solvent | Solubility | Reference(s) |
| Water | Soluble | [1][16] |
| Methanol | 50 mg/mL | [1][18] |
| Ethanol | 5 mg/mL | [5][19] |
| DMSO | 10 mg/mL | [5][19] |
| DMF | 15 mg/mL | [5][19] |
| PBS (pH 7.2) | ~10 mg/mL (Aqueous solutions not stable > 1 day) | [19] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of Dimethyl L-glutamate.
Table 3: Spectroscopic Data for Dimethyl L-glutamate Hydrochloride
| Technique | Data | Reference(s) |
| ¹H NMR | (400 MHz, D₂O) δ 4.24 - 4.19 (m, 1H), 3.85 (s, 3H), 3.73 (s, 3H), 2.65 (td, J = 7.3, 2.2 Hz, 2H), 2.37 - 2.13 (m, 2H) | [12] |
| ¹³C NMR | (101 MHz, D₂O) δ 174.8, 170.2, 53.6, 52.4, 52.0, 29.2, 24.7 | [12][20][21] |
| IR Spectroscopy | Characteristic carbonyl stretches for the ester groups are expected around 1730-1750 cm⁻¹. The N-H bend of the amine hydrochloride would appear around 1500-1600 cm⁻¹. | [22][23][24] |
| Mass Spectrometry | The exact mass is 211.0611356 Da. Fragmentation patterns can be analyzed to confirm the structure. | [17][25][26][27] |
Applications in Research and Drug Development
Dimethyl L-glutamate's cell-permeant nature makes it a valuable tool for studying intracellular glutamate pathways.
-
Metabolic Research : It is used to investigate glucose-stimulated insulin secretion in pancreatic β-cells.[4][5] By entering the cell and being metabolized, it can influence cellular ATP levels and subsequently the activity of ATP-sensitive potassium (KATP) channels.[4]
-
Neuroscience : It can act as an antagonist in studies of glutamate-mediated neurosignaling.[5]
-
Peptide Synthesis : It serves as a protected form of glutamic acid, a fundamental building block in the synthesis of peptides for therapeutic and diagnostic purposes.[3]
-
Cytotoxicity Studies : The compound has been noted to be cytotoxic to certain myeloid cells, a property that is explored in relevant research contexts.[5]
Caption: Dimethyl L-glutamate enhances glucose-stimulated insulin secretion.
References
- 1. L-Glutamic acid dimethyl ester hydrochloride | 23150-65-4 [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Fischer Esterification [organic-chemistry.org]
- 11. US6977311B2 - Process for synthesizing L-γ-methylene glutamic acid and analogs - Google Patents [patents.google.com]
- 12. L-Glutamic acid dimethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 13. CN109516925B - A kind of synthetic method of glutamic acid-1-methyl ester-5-tert-butyl ester - Google Patents [patents.google.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. rvrlabs.com [rvrlabs.com]
- 16. Dimethyl L-Glutamate Hydrochloride | 23150-65-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 17. Dimethyl L-glutamate hydrochloride | C7H14ClNO4 | CID 12917568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 23150-65-4 CAS MSDS (L-Glutamic acid dimethyl ester hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. spectrabase.com [spectrabase.com]
- 21. spectrabase.com [spectrabase.com]
- 22. researchgate.net [researchgate.net]
- 23. DL-Glutamic acid [webbook.nist.gov]
- 24. akjournals.com [akjournals.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. research.cbc.osu.edu [research.cbc.osu.edu]
- 27. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives [mdpi.com]
In Vitro Biological Activity of Dimethyl Glutamate: A Technical Guide
Introduction
Dimethyl glutamate (B1630785) (DMG), a membrane-permeable analog of the principal excitatory neurotransmitter L-glutamate, has garnered significant interest within the research and drug development communities. Its ability to traverse cellular membranes allows for the direct investigation of intracellular glutamate signaling and metabolism, providing a valuable tool to probe a variety of physiological and pathological processes. This technical guide offers an in-depth overview of the known in vitro biological activities of dimethyl glutamate, presenting key quantitative data, detailed experimental protocols for cited experiments, and visual representations of implicated signaling pathways to support researchers, scientists, and drug development professionals in their exploration of this compound.
Insulinotropic Activity
Dimethyl L-glutamate has been identified as a modulator of insulin (B600854) secretion, primarily through its influence on ATP-sensitive potassium (KATP) channels in pancreatic β-cells.
Summary of Biological Effects
In vitro studies have demonstrated that this compound enhances glucose-stimulated insulin secretion (GSIS). As a membrane-permeable glutamate precursor, it is intracellularly converted to L-glutamate by esterases, subsequently amplifying both the first and second phases of glucose-induced insulin granule exocytosis.[1][2] This insulinotropic action is attributed to the suppression of KATP channel activity, a key step in the insulin secretion pathway.[3] In the MIN 6 β-cell line, 5 mM dimethylglutamate was shown to augment insulin release induced by stimulatory concentrations of glucose.[3] Furthermore, in islets from Zucker fatty rats, where incretin-stimulated insulin secretion is impaired, dimethyl-glutamate was able to restore this amplification, suggesting its role in bypassing defects in endogenous glutamate production.[1]
Quantitative Data
| Compound | Cell Line | Concentration | Biological Effect | Reference |
| Dimethyl L-glutamate | MIN 6 | 5 mM | Augmentation of glucose-induced insulin release | [3] |
| Dimethyl L-glutamate | MIN 6 | 5 mM | Reversible suppression of KATP channel activity | [3] |
| Glutamic acid dimethyl ester | Rat Islets | 3.0-10.0 mM | Enhancement of insulin release evoked by glucose and other secretagogues |
Experimental Protocols
This protocol is adapted from studies on insulin secretion from pancreatic islets.
Cell Culture:
-
Pancreatic islets (e.g., from rat) or β-cell lines (e.g., MIN 6) are cultured under standard conditions (e.g., RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2).
Assay Procedure:
-
Seed cells in 24-well plates and allow them to adhere and grow to a suitable confluency.
-
Prior to the assay, wash the cells with a glucose-free Krebs-Ringer bicarbonate buffer (KRBB) supplemented with 0.1% BSA.
-
Pre-incubate the cells in KRBB containing a basal glucose concentration (e.g., 3.3 mM) for 1-2 hours at 37°C.
-
Replace the pre-incubation buffer with fresh KRBB containing basal glucose, stimulatory glucose (e.g., 16.7 mM), and different concentrations of this compound. Include appropriate controls (basal glucose alone, stimulatory glucose alone).
-
Incubate for a defined period (e.g., 1 hour) at 37°C.
-
Collect the supernatant for insulin measurement.
-
Lyse the cells to determine total insulin content.
-
Quantify insulin in the supernatant and cell lysates using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Normalize secreted insulin to the total insulin content.
This protocol provides a general framework for assessing KATP channel activity.
Cell Preparation:
-
Prepare single-cell suspensions of pancreatic β-cells (e.g., from dispersed islets or cultured MIN 6 cells).
Electrophysiological Recording:
-
Use the cell-attached or inside-out configuration of the patch-clamp technique.[3]
-
For cell-attached recordings, the pipette solution should be a potassium-based solution, and the bath solution should be a physiological saline solution.
-
Record single-channel currents at a fixed membrane potential.
-
Apply this compound (e.g., 5 mM) to the bath solution and record the changes in channel activity.
-
For inside-out patch recordings, after establishing a gigaseal, excise the membrane patch. The bath solution will contain varying concentrations of ATP and this compound to assess their direct effects on the intracellular face of the channel.[3]
-
Analyze the data to determine the channel open probability (NPo).
Signaling Pathway
// Nodes DMG [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Glutamate [label="Intracellular\nGlutamate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Metabolism [label="Metabolism", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ATP [label="ATP", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; KATP_Channel [label="KATP Channel", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Membrane_Depolarization [label="Membrane\nDepolarization", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_Channel [label="Voltage-gated\nCa2+ Channel", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ca_Influx [label="Ca2+ Influx", fillcolor="#F1F3F4", fontcolor="#202124"]; Insulin_Exocytosis [label="Insulin\nExocytosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges DMG -> Glutamate [label="Esterases"]; Glutamate -> Metabolism; Metabolism -> ATP [label="Increases"]; ATP -> KATP_Channel [label="Inhibits", dir=T, arrowhead=tee]; KATP_Channel -> Membrane_Depolarization [label="Leads to"]; Membrane_Depolarization -> Ca_Channel [label="Activates"]; Ca_Channel -> Ca_Influx; Ca_Influx -> Insulin_Exocytosis [label="Triggers"]; } dot Caption: this compound's role in insulin secretion.
Bone Regeneration
This compound has shown promise in the field of tissue engineering, specifically in promoting bone regeneration.
Summary of Biological Effects
When incorporated into chitosan/microfibrillated cellulose-based scaffolds, this compound has been observed to significantly enhance the proliferation and attachment of MG-63 human osteoblast-like cells. Furthermore, it promotes extracellular calcium deposition, a critical indicator of bone matrix formation.
Quantitative Data
Specific EC50 values for this compound on MG-63 cell proliferation are not available in the reviewed literature. The studies focus on the qualitative and comparative effects of scaffolds containing this compound.
Experimental Protocols
This protocol is a standard method for assessing cell viability and proliferation.
Cell Culture:
-
Culture MG-63 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
Scaffold Preparation (if applicable):
-
Prepare scaffolds with and without this compound according to the desired formulation. Sterilize the scaffolds before cell seeding.
Assay Procedure:
-
Seed MG-63 cells in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well. If using scaffolds, place sterile scaffold discs in the wells before seeding.
-
Allow cells to attach overnight.
-
For direct treatment, replace the medium with fresh medium containing various concentrations of this compound. For scaffold studies, the compound is already incorporated.
-
Incubate for desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Experimental Workflow
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Scaffold_Prep [label="Prepare Scaffolds\n(with/without DMG)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Seeding [label="Seed MG-63 Cells", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubation [label="Incubate (e.g., 7 days)", fillcolor="#FBBC05", fontcolor="#202124"]; Assays [label="Perform Assays", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MTT [label="MTT Assay\n(Proliferation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ALP [label="ALP Activity Assay\n(Differentiation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ARS [label="Alizarin Red S Staining\n(Mineralization)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Scaffold_Prep; Scaffold_Prep -> Cell_Seeding; Cell_Seeding -> Incubation; Incubation -> Assays; Assays -> MTT; Assays -> ALP; Assays -> ARS; MTT -> Data_Analysis; ALP -> Data_Analysis; ARS -> Data_Analysis; Data_Analysis -> End; } dot Caption: Workflow for assessing this compound's effect on bone regeneration.
Antibacterial Activity
Preliminary evidence suggests that derivatives of glutamic acid, including N,N-dimethylglutamic acid, may possess antibacterial properties.
Summary of Biological Effects
Structural analogs of glutamic acid have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. While specific studies on this compound are limited, related compounds like glutamic acid diethyl ester (GLADE) have demonstrated inhibitory and bactericidal effects.
Quantitative Data
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound are not available in the reviewed literature. However, data for the related compound GLADE is provided for context.
| Compound | Bacteria | MIC (mg/mL) | MBC (mg/mL) | Reference |
| Glutamic acid diethyl ester (GLADE) | S. aureus (MSSA) | 12.75 | 51 | |
| Glutamic acid diethyl ester (GLADE) | S. aureus (MRSA) | 12.75 | 25.5 | |
| Glutamic acid diethyl ester (GLADE) | E. faecalis | 12.75 | 25.5 | |
| Glutamic acid diethyl ester (GLADE) | K. pneumoniae | 25.5 | 25.5 | |
| Glutamic acid diethyl ester (GLADE) | E. coli | 25.5 | 25.5 | |
| Glutamic acid diethyl ester (GLADE) | P. aeruginosa | 12.75 | 25.5 |
Experimental Protocols
This protocol is based on the broth microdilution method.
Materials:
-
Bacterial strains of interest.
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.
-
96-well microtiter plates.
-
This compound stock solution.
Assay Procedure:
-
Prepare a two-fold serial dilution of this compound in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Include a positive control (bacteria in medium without the compound) and a negative control (medium only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Neuronal Activity and Signaling
As a glutamate analog, this compound is anticipated to interact with glutamate receptors and influence neuronal signaling pathways.
Summary of Biological Effects
Glutamate exerts its effects through ionotropic (NMDA, AMPA, kainate) and metabotropic (mGluR) receptors. Activation of these receptors is crucial for synaptic plasticity, learning, and memory. However, excessive activation can lead to excitotoxicity and neuronal cell death. While direct binding studies of this compound to these receptors are not extensively reported, its role as a glutamate precursor suggests it will indirectly activate these pathways. Glutamate signaling is known to activate downstream pathways such as PI3K/Akt, MAPK, and NF-κB.
Experimental Protocols
This protocol describes a general method to determine the binding affinity of a compound to a specific receptor.
Materials:
-
Cell membranes expressing the glutamate receptor of interest (e.g., from transfected cell lines or brain tissue).
-
A specific radioligand for the target receptor (e.g., [3H]CGP39653 for the NMDA receptor glutamate binding site).
-
This compound.
-
Filtration apparatus and glass fiber filters.
Assay Procedure:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.
-
Incubate at a specific temperature for a time sufficient to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
This protocol is used to assess the phosphorylation status of key proteins in a signaling pathway.
Cell Culture and Treatment:
-
Culture neuronal cells (e.g., SH-SY5Y or primary neurons) to an appropriate confluency.
-
Treat the cells with this compound for various time points and at different concentrations.
Assay Procedure:
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phosphorylated Akt (p-Akt) and total Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.
Signaling Pathway
// Nodes DMG [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Glutamate [label="Intracellular\nGlutamate", fillcolor="#34A853", fontcolor="#FFFFFF"]; mGluR [label="Metabotropic\nGlutamate Receptor (mGluR)", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pAkt [label="p-Akt (Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Downstream\nCellular Responses\n(e.g., Survival, Proliferation)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges DMG -> Glutamate; Glutamate -> mGluR [label="Activates"]; mGluR -> PI3K [label="Activates"]; PI3K -> PIP3 [label="PIP2 to"]; PIP3 -> Akt [label="Recruits & Activates"]; Akt -> pAkt; pAkt -> Downstream; } dot Caption: this compound's potential activation of the PI3K/Akt pathway.
Conclusion
This compound presents as a multifaceted compound with a range of biological activities demonstrated in vitro. Its roles in modulating insulin secretion, promoting bone cell proliferation, and potentially exhibiting antibacterial effects warrant further investigation. As a tool to study intracellular glutamate signaling, it offers significant value in neuroscience research. This guide provides a foundational understanding of its activities and the experimental approaches to further elucidate its mechanisms of action and therapeutic potential. The detailed protocols and pathway diagrams are intended to facilitate the design and execution of future studies on this promising molecule.
References
- 1. β‐Cell glutamate signaling: Its role in incretin‐induced insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamate as intracellular and extracellular signals in pancreatic islet functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insulinotropic action of glutamate is dependent on the inhibition of ATP-sensitive potassium channel activities in MIN 6 beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Dimethyl Glutamate: A Membrane-Permeable Tool for Probing Glutamatergic Systems
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl L-glutamate (DMG), a synthetic, membrane-permeable analog of the principal excitatory neurotransmitter L-glutamate, serves as a valuable pharmacological tool in neuroscience and metabolic research. Its esterified carboxyl groups facilitate its passage across cell membranes, whereupon intracellular esterases hydrolyze it to L-glutamate, effectively increasing the intracellular concentration of this key amino acid. This property allows researchers to bypass the constraints of extracellular glutamate (B1630785) transport and directly investigate the intracellular effects of glutamate. This technical guide provides a comprehensive overview of dimethyl glutamate, including its synthesis, mechanism of action, and applications in studying glutamate-mediated signaling pathways. It offers detailed experimental protocols for its use in various research contexts and presents available quantitative data to facilitate experimental design and interpretation.
Introduction
L-glutamate is the most abundant excitatory neurotransmitter in the mammalian central nervous system, playing a pivotal role in synaptic transmission, plasticity, learning, and memory.[1][2] Its extracellular concentration is tightly regulated by a family of excitatory amino acid transporters (EAATs).[3] The inability of charged L-glutamate to freely cross the blood-brain barrier and cell membranes limits its direct experimental application for studying intracellular glutamate-dependent processes.[4]
Dimethyl L-glutamate, also referred to as glutamic acid dimethyl ester (GME), overcomes this limitation.[5][6] As a cell-permeant derivative, it provides a means to elevate intracellular L-glutamate levels and investigate its role in cellular metabolism and signaling cascades.[7] While extensively utilized in studies of insulin (B600854) secretion, its application in neuroscience offers a unique approach to understanding the downstream consequences of increased intracellular glutamate, including its potential impact on neurotransmitter release, receptor modulation, and excitotoxicity.[6] This guide will delve into the technical aspects of using this compound as a research tool, with a focus on its application in the study of neuronal systems.
Physicochemical Properties and Synthesis
Dimethyl L-glutamate is typically available as a hydrochloride salt (C₇H₁₄ClNO₄), a white crystalline solid soluble in aqueous solutions.[6][8]
Synthesis:
A common method for the synthesis of L-glutamic acid dimethyl ester hydrochloride involves the reaction of L-glutamic acid with thionyl chloride in methanol (B129727).[8]
-
Reaction: L-glutamic acid is suspended in methanol, and thionyl chloride is added dropwise, typically at a reduced temperature (e.g., 0 °C).
-
Reflux: The reaction mixture is then heated to reflux (around 60-65 °C) for several hours to drive the esterification of both carboxylic acid groups.
-
Workup: After the reaction is complete, the excess methanol and thionyl chloride are removed by distillation. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as methyl tert-butyl ether, to yield L-glutamic acid dimethyl ester hydrochloride as a white solid.[8] The purity of the final product is typically assessed by high-performance liquid chromatography (HPLC).[8]
Mechanism of Action
The utility of this compound lies in its ability to cross cell membranes due to the neutral charge of its esterified carboxyl groups. Once inside the cell, it is hydrolyzed by intracellular esterases to yield L-glutamate and two molecules of methanol. This enzymatic conversion effectively increases the intracellular concentration of L-glutamate.
References
- 1. axolbio.com [axolbio.com]
- 2. Recent Progress in the Synthesis and Characterization of Group II Metabotropic Glutamate Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose-response curve of glutamate applied by superfusion to crayfish muscle synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 6. moodle2.units.it [moodle2.units.it]
- 7. Combining Ca2+ imaging with -glutamate photorelease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interdomain Interactions in AMPA and Kainate Receptors Regulate Affinity for Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Intracellular Machinery: Dimethyl Glutamate's Attenuation of KATP Channel Activity
A Technical Guide for Researchers in Cellular Electrophysiology and Drug Development
December 19, 2025
Abstract
This technical guide provides an in-depth exploration of the effects of dimethyl L-glutamate, a cell-permeant analog of glutamate (B1630785), on ATP-sensitive potassium (KATP) channel activities. Contrary to a direct channel-blocking mechanism, the evidence points towards an indirect inhibitory action mediated by intracellular metabolic processes. This document synthesizes findings from key research, presenting quantitative data, detailed experimental methodologies, and visual representations of the proposed signaling pathways. The primary focus is on the insulinotropic action of dimethyl glutamate in pancreatic β-cells, where the suppression of KATP channels is a critical step in glucose-stimulated insulin (B600854) secretion. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how this glutamate analog modulates ion channel function.
Introduction
ATP-sensitive potassium (KATP) channels are crucial metabolic sensors that couple the energetic state of a cell to its electrical excitability. These channels are found in various tissues, including pancreatic β-cells, neurons, and cardiac and skeletal muscle. In pancreatic β-cells, the closure of KATP channels in response to a rise in the intracellular ATP/ADP ratio is a pivotal event that leads to membrane depolarization, calcium influx, and subsequent insulin exocytosis.
Glutamate, the principal excitatory neurotransmitter in the central nervous system, also plays a significant role in cellular metabolism. Dimethyl L-glutamate, a membrane-permeable ester of glutamate, serves as a valuable tool to investigate the intracellular effects of glutamate. Research has demonstrated that dimethyl L-glutamate can potentiate glucose-stimulated insulin release, an effect that is intrinsically linked to its ability to suppress KATP channel activity[1][2]. This guide will dissect the experimental evidence that elucidates the mechanism of this inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on KATP channel activity and related physiological responses in pancreatic β-cells.
| Parameter | Test Substance & Concentration | Cell Type | Observed Effect | Significance | Reference |
| KATP Channel Activity | Dimethylglutamate (5mM) | MIN6 β-cells | Reversible and significant suppression of channel activity in cell-attached patches. | p<0.01 | [3] |
| KATP Channel Activity | Glutamate | MIN6 β-cells | No significant effect when applied to inside-out patches. | - | [3] |
| KATP Channel Activity | ATP | MIN6 β-cells | Prompt and reversible suppression in inside-out patches. | p<0.01 | [3] |
| Insulin Release | Dimethylglutamate (5mM) | MIN6 β-cells | Augmentation of insulin release induced by stimulatory glucose concentrations. | p<0.05-0.01 | [3] |
| Insulin Release | Glutamic acid dimethyl ester (GME) (3.0-10.0 mM) | Rat Islets | Enhanced insulin release evoked by D-glucose, L-leucine, or BCH. | - | [1] |
| 86Rb Outflow (K+ efflux) | Glutamic acid dimethyl ester (GME) | Rat Islets (exposed to L-leucine) | Early fall and later increase in 86Rb outflow. | - | [1] |
| 45Ca Inflow (Ca2+ influx) | Glutamic acid dimethyl ester (GME) | Rat Islets (exposed to L-leucine) | Augmentation of 45Ca outflow. | - | [1] |
Experimental Protocols
This section provides a detailed overview of the methodologies employed in the key studies cited.
Cell Culture
-
Cell Line: MIN6 cells, a mouse pancreatic β-cell line, were used between passages 18 and 28.
-
Culture Medium: Cells were maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 15% fetal bovine serum, 100 IU/ml penicillin, and 100 µg/ml streptomycin.
-
Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere of 95% air and 5% CO2.
Electrophysiology: Patch-Clamp Technique
The patch-clamp technique was utilized to directly monitor the activity of KATP channels in MIN6 β-cells[3].
-
Cell-Attached Configuration: This configuration was used to assess the effect of extracellularly applied dimethylglutamate on KATP channel activity in an intact cell.
-
Pipette Solution (in mM): 140 KCl, 1.2 MgCl2, 10 HEPES (pH 7.4 with KOH).
-
Bath Solution (in mM): 137 NaCl, 5.6 KCl, 1.2 MgCl2, 2.6 CaCl2, 10 HEPES (pH 7.4 with NaOH).
-
Procedure: After forming a high-resistance seal between the patch pipette and the cell membrane, the membrane potential was held at -70 mV. Channel activity was recorded before, during, and after the application of 5 mM dimethylglutamate to the bath solution.
-
-
Inside-Out Configuration: This configuration was employed to investigate whether glutamate or ATP directly interacts with the intracellular face of the KATP channel.
-
Pipette Solution: Same as the cell-attached configuration.
-
Bath Solution (in mM): 140 KCl, 1.2 MgCl2, 1 EGTA, 10 HEPES (pH 7.2 with KOH).
-
Procedure: Following the formation of a cell-attached patch, the pipette was withdrawn to excise a patch of membrane, exposing the intracellular side to the bath solution. Glutamate or ATP was then added to the bath to observe any direct effects on channel activity.
-
Insulin Release Assay
-
Cell Preparation: MIN6 cells were seeded in 24-well plates and cultured for 3 days.
-
Pre-incubation: Cells were pre-incubated for 30 minutes in a modified Krebs-Ringer bicarbonate buffer (KRBB) containing 2.8 mM glucose.
-
Stimulation: The pre-incubation solution was replaced with KRBB containing various concentrations of glucose with or without 5 mM dimethylglutamate.
-
Incubation: Cells were incubated for 1 hour at 37°C.
-
Measurement: The supernatant was collected, and the insulin concentration was determined using an enzyme-linked immunosorbent assay (ELISA).
Signaling Pathways and Mechanisms of Action
The experimental evidence strongly suggests that this compound does not directly block KATP channels. Instead, its inhibitory effect is mediated by its intracellular metabolism, which leads to an increase in the ATP/ADP ratio, the primary physiological inhibitor of these channels.
Figure 1. Proposed signaling pathway for dimethyl L-glutamate-mediated inhibition of KATP channels.
The process begins with the transport of dimethyl L-glutamate across the cell membrane, likely via amino acid transporters. Once inside the cell, intracellular esterases hydrolyze the dimethyl ester to yield L-glutamate. This L-glutamate then enters cellular metabolic pathways, such as the tricarboxylic acid (TCA) cycle, leading to the generation of ATP. The subsequent increase in the ATP/ADP ratio is the direct trigger for the closure of KATP channels. This mechanism is consistent with the observation that glutamate and its permeable analog augment glucose-stimulated insulin secretion, as both substrates fuel mitochondrial ATP production[1][3].
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for investigating the effects of this compound on KATP channel activity using the patch-clamp technique.
Figure 2. Experimental workflow for patch-clamp analysis of this compound's effect on KATP channels.
Conclusion and Future Directions
The available evidence robustly indicates that dimethyl L-glutamate suppresses KATP channel activity through an indirect mechanism reliant on its intracellular conversion to L-glutamate and subsequent metabolism, leading to an elevated ATP/ADP ratio. This mode of action underscores the importance of cellular metabolic state in regulating ion channel function and, consequently, physiological processes such as insulin secretion.
For researchers and drug development professionals, these findings highlight several key points:
-
Therapeutic Potential: Compounds that can be metabolized to influence the intracellular ATP/ADP ratio represent a potential strategy for modulating KATP channel activity and treating related disorders, such as type 2 diabetes.
-
Methodological Considerations: When studying the effects of metabolic substrates on ion channels, it is crucial to employ experimental configurations (e.g., cell-attached vs. inside-out patch-clamp) that can distinguish between direct and indirect mechanisms of action.
-
Future Research: Further investigation is warranted to fully elucidate the specific metabolic pathways involved in the conversion of this compound and to explore the effects of this compound on KATP channels in other cell types, such as neurons and cardiomyocytes. Understanding the tissue-specific metabolism and resulting ion channel modulation will be critical for the development of targeted therapeutic interventions.
This technical guide provides a foundational understanding of the interaction between this compound and KATP channels. The presented data, protocols, and pathway diagrams offer a valuable resource for scientists working to unravel the complexities of cellular metabolism and ion channel physiology.
References
- 1. Insulinotropic action of glutamic acid dimethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Insulinotropic action of glutamate is dependent on the inhibition of ATP-sensitive potassium channel activities in MIN 6 beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Dimethyl Glutamate in Insulin Release: An Early Research Perspective
A Technical Guide for Researchers and Drug Development Professionals
This technical guide delves into the foundational studies investigating the effects of dimethyl glutamate (B1630785) (DMG), a membrane-permeable glutamate precursor, on insulin (B600854) secretion from pancreatic beta-cells. The document summarizes key quantitative data, outlines detailed experimental protocols from seminal papers, and provides visual representations of the proposed signaling pathways. This information serves as a critical resource for understanding the intracellular role of glutamate in insulin release, a pathway of significant interest in the development of novel therapeutics for metabolic disorders.
Quantitative Data Summary
Early investigations into the effects of dimethyl glutamate on insulin secretion revealed its potentiation of glucose-induced insulin secretion (GIIS) and its ability to mimic the effects of incretins. The following tables summarize the key quantitative findings from these pioneering studies.
| Experimental Model | Condition | This compound (DMG) Concentration | Observed Effect on Insulin Release | Reference |
| Isolated Rat Islets | 6.0-8.3 mM D-Glucose | 3.0-10.0 mM | Enhanced insulin release, shifting the dose-response curve to the left. | [1] |
| Isolated Rat Islets | 1.0-10.0 mM L-Leucine | 3.0-10.0 mM | Enhanced insulin release. | [1] |
| Isolated Rat Islets | 5.0-10.0 mM 2-amino-bicyclo(2,2,1)heptane-2-carboxylic acid | 3.0-10.0 mM | Enhanced insulin release. | [1] |
| Isolated Rat Islets | Absence of D-Glucose, with Glibenclamide | Not specified | Unmasked the insulinotropic potential of glibenclamide. | [1] |
| Zucker Fatty Rat Islets | Not specified | Not specified | Amplified insulin secretion, mimicking the effect of incretins. | [2] |
| Fed Anaesthetized Rats | Primed constant infusion | 1.0 µmol then 0.5 µmol/min, per g body wt. | Provoked a rapid and sustained increase in plasma insulin and augmented GLP-1-induced insulin release. | [3] |
| Clonal β-cells MIN6-K8 | High Glucose | Not specified | Increased intracellular Ca2+ ([Ca2+]i) and induced insulin secretion. | [4][5] |
| Metabolic Effects of this compound (GME) | Experimental Model | Observation | Reference |
| Conversion to L-glutamate | Isolated Rat Islets | Efficiently converted to L-glutamate and its further metabolites. | [1] |
| Oxygen Uptake | Isolated Rat Islets | Overall gain in O2 uptake, balanced by a sparing action on endogenous fatty acid and exogenous D-glucose catabolism. | [1] |
| Ion Flux (in the presence of L-leucine) | Prelabeled Isolated Rat Islets | Coincided with an early fall and later increase in 86Rb outflow and augmentation of 45Ca outflow. | [1] |
Experimental Protocols
The following sections detail the methodologies employed in the key studies that form the basis of our understanding of this compound's effect on insulin secretion.
Islet of Langerhans Isolation and Culture
Pancreatic islets were isolated from rats (e.g., Wistar) by collagenase digestion of the pancreas. Following isolation, islets were cultured in a suitable medium, such as RPMI-1640, supplemented with fetal bovine serum, penicillin, and streptomycin, and maintained in a humidified atmosphere of 5% CO2 at 37°C. For experiments, islets were typically pre-incubated in a Krebs-Ringer bicarbonate buffer (KRBB) containing a low glucose concentration before being exposed to various test conditions.
Insulin Secretion Assays
-
Static Incubation: Groups of islets were incubated in multi-well plates with KRBB containing various concentrations of glucose, this compound, and other secretagogues or inhibitors for a defined period (e.g., 60-90 minutes). At the end of the incubation, the supernatant was collected for insulin measurement, and the islets were often lysed to determine their insulin content. Insulin concentrations were measured by radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Perifusion System: To study the dynamics of insulin release, islets were placed in a perifusion chamber and continuously supplied with KRBB at a constant flow rate. The composition of the perifusion medium could be changed at specific time points to introduce different stimuli. Fractions of the perifusate were collected at regular intervals, and their insulin content was determined.
Measurement of Intracellular Calcium ([Ca2+]i)
Pancreatic β-cells or dispersed islet cells were loaded with a fluorescent Ca2+ indicator, such as Fura-2 AM. The cells were then placed on a microscope stage equipped for fluorescence imaging. The ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm) was used to calculate the intracellular free Ca2+ concentration. Changes in [Ca2+]i were monitored in real-time following the addition of this compound and other stimuli.
Metabolic Studies
-
Radioactive Tracer Analysis: To trace the metabolic fate of this compound, islets were incubated with radiolabeled dimethyl L-[1-14C]glutamic acid or L-[U-14C]glutamic acid. The production of 14CO2 and the incorporation of radioactivity into amino acids were measured to assess its conversion to glutamate and subsequent metabolism.[1]
-
Oxygen Consumption: The rate of oxygen consumption by islets was measured using a Clark-type electrode in a sealed chamber. This allowed for the assessment of the overall metabolic activity and the impact of this compound on cellular respiration.[1]
-
Ion Flux Studies: To investigate the effects on ion channels, islets were prelabeled with radioactive ions such as 86Rb+ (as a tracer for K+) and 45Ca2+. The efflux of these ions from the islets was measured over time in response to stimulation with this compound and other agents to infer changes in membrane potential and calcium influx.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in early studies on this compound and insulin release.
Caption: Experimental workflow for studying the effects of this compound on pancreatic islets.
Caption: Proposed mechanism of action for this compound in pancreatic beta-cells.
Caption: Link between incretin (B1656795) signaling, glucose metabolism, and glutamate in amplifying insulin secretion.
Conclusion
The early research on this compound was instrumental in elucidating the role of intracellular glutamate as a key signaling molecule in the amplification of insulin secretion. By providing a membrane-permeable precursor, these studies allowed for the direct investigation of glutamate's effects within the pancreatic beta-cell, bypassing the complexities of extracellular glutamate receptor activation. The findings that this compound enhances glucose-stimulated insulin release, mimics incretin action, and is metabolically active within the beta-cell have laid the groundwork for our current understanding of the amplifying pathway of insulin secretion. This technical guide provides a consolidated resource for researchers to build upon this foundational knowledge in the ongoing quest for novel therapeutic strategies for diabetes and related metabolic disorders.
References
- 1. Insulinotropic action of glutamic acid dimethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β‐Cell glutamate signaling: Its role in incretin‐induced insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potentiation by glutamic acid dimethyl ester of GLP-1 insulinotropic action in fed anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutamate is an essential mediator in glutamine‐amplified insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamate is an essential mediator in glutamine-amplified insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Dimethyl Glutamate as a Tool for Studying Glutamate Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl glutamate (B1630785) (DMG), a membrane-permeable analog of L-glutamate, presents a unique tool for the investigation of glutamate pathways, the principal excitatory neurotransmitter system in the central nervous system (CNS). This technical guide provides a comprehensive overview of the theoretical framework for using DMG to study glutamate transporters and induce glutamate release. It details generalized experimental protocols that can be adapted for use with DMG, summarizes key concepts in data presentation, and provides visualizations of relevant biological pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers seeking to explore the utility of dimethyl glutamate in their studies of glutamatergic neurotransmission.
Introduction to this compound and Glutamate Pathways
L-glutamate is the most abundant excitatory neurotransmitter in the vertebrate nervous system, playing a crucial role in nearly all major excitatory functions.[1] The precise regulation of extracellular glutamate concentrations is vital, as excessive glutamate can lead to excitotoxicity, a process implicated in numerous neurological disorders.[2] This regulation is primarily managed by a family of excitatory amino acid transporters (EAATs).[3]
This compound (DMG) is a derivative of glutamic acid that is cell-permeant. This property allows it to be used in experimental settings to probe the function of intracellular components of the glutamate system and to study the kinetics of glutamate transporters.
Mechanism of Action of this compound
The primary utility of DMG as a research tool lies in its interaction with EAATs. These transporters are responsible for the reuptake of glutamate from the synaptic cleft, a critical process for terminating the synaptic signal and preventing neuronal damage.[3] DMG can act as a substrate for these transporters, allowing researchers to study their kinetics and function.
Furthermore, DMG can be used to induce glutamate release through a process known as heteroexchange. In this process, the uptake of extracellular DMG by EAATs can drive the reverse transport of intracellular glutamate into the extracellular space. This provides a method for studying the consequences of non-vesicular glutamate release.
Applications in Glutamate Pathway Research
The unique characteristics of DMG make it a potentially valuable tool for several research applications:
-
Characterization of EAAT Kinetics: By serving as a substrate, DMG can be used in competitive binding and uptake assays to determine the kinetic parameters (Kmand Vmax) of different EAAT subtypes.
-
Induction of Controlled Glutamate Release: The ability to induce glutamate release via heteroexchange allows for the creation of experimental models of excitotoxicity and for studying the downstream effects of elevated extracellular glutamate.
-
Probing the Glutamate-Glutamine Cycle: As a glutamate analog, DMG can be used to investigate the intricacies of the glutamate-glutamine cycle, a key metabolic pathway involving both neurons and glial cells.[1]
Experimental Protocols
While specific, detailed protocols for the use of this compound are not widely published, the following are generalized methodologies for key experiments that can be adapted for use with DMG.
Radioligand Uptake Assay for EAAT Function in Astrocyte Cultures
This protocol describes a method for measuring the uptake of a radiolabeled substrate (e.g., [3H]D-aspartate or a custom synthesized radiolabeled DMG) to assess EAAT function in primary astrocyte cultures.
Materials:
-
Primary astrocyte cultures
-
Assay Buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
Radiolabeled substrate (e.g., [3H]D-aspartate)
-
This compound (for competition assays)
-
Scintillation fluid and counter
Procedure:
-
Culture primary astrocytes to confluency in appropriate well plates.
-
Wash the cells with pre-warmed assay buffer to remove residual media.
-
Pre-incubate the cells with varying concentrations of unlabeled this compound for a specified time (e.g., 10-15 minutes) at 37°C. This step is for competition assays to determine the inhibitory constant (Ki) of DMG.
-
Initiate the uptake by adding the radiolabeled substrate at a known concentration.
-
Allow the uptake to proceed for a defined period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer.
-
Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the cell lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Determine the protein concentration of each sample to normalize the uptake data.
In Vivo Microdialysis for Measuring DMG-Induced Glutamate Release
This protocol outlines a method to measure extracellular glutamate concentrations in a specific brain region of an anesthetized rodent following the administration of DMG.
Materials:
-
Anesthetized rodent (e.g., Sprague-Dawley rat)
-
Stereotaxic apparatus
-
Microdialysis probe
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
High-performance liquid chromatography (HPLC) system with fluorescence detection
Procedure:
-
Anesthetize the animal and secure it in a stereotaxic frame.
-
Implant a microdialysis probe into the target brain region (e.g., hippocampus or striatum).
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period to obtain a baseline of extracellular glutamate levels.
-
Introduce DMG into the perfusion medium (aCSF) at a known concentration.
-
Collect dialysate samples at regular intervals.
-
Analyze the glutamate concentration in the collected samples using HPLC with a fluorescent derivatizing agent (e.g., o-phthalaldehyde).
Data Presentation
Quantitative data from experiments utilizing this compound should be summarized in clearly structured tables to facilitate comparison and interpretation. Due to the limited availability of specific published kinetic data for this compound, the following table provides an illustrative example of how such data could be presented.
| Parameter | Illustrative Value | Experimental System |
| DMG Uptake Kinetics (Illustrative) | ||
| K(app) | 50 µM | Primary Astrocyte Culture |
| Vmax | 5 nmol/mg protein/min | Primary Astrocyte Culture |
| DMG-Induced Glutamate Release (Illustrative) | ||
| EC50 | 100 µM | Rat Hippocampal Slices |
| Maximum Release | 200% of Baseline | In Vivo Microdialysis (Rat Striatum) |
Note: The values presented in this table are for illustrative purposes only and are not based on published experimental data for this compound.
Visualizations
Glutamate-Glutamine Cycle
Caption: The Glutamate-Glutamine Cycle in the CNS.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for a typical in vivo microdialysis experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Glutamate release through volume-activated channels during spreading depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pre-steady state kinetics and reverse transport in rat glutamate transporter EAAC1 with an immobilized transport domain - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Dimethyl Glutamate in Elucidating Pancreatic Beta-Cell Function: A Historical and Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl L-glutamate (DMG), a membrane-permeable analog of the ubiquitous neurotransmitter and metabolite L-glutamate, has carved a significant niche in biochemical research, particularly in the study of pancreatic beta-cell physiology and insulin (B600854) secretion. Its ability to bypass cellular transport limitations for glutamate (B1630785) has made it an invaluable tool to probe the intracellular mechanisms governing insulin release. This whitepaper traces the history of DMG in biochemical research, from its synthesis and initial applications to its role in dissecting complex signaling pathways. We provide a comprehensive overview of key experimental findings, detailed methodologies for seminal experiments, and a discussion of its impact on our understanding of diabetes and metabolic disorders.
Introduction: The Glutamate Conundrum in Beta-Cell Research
Glutamic acid, a non-essential amino acid, was first identified in 1866 by the German chemist Karl Heinrich Ritthausen[[“]]. While its role as a protein constituent was immediately apparent, its significance as a key player in cellular metabolism and neurotransmission took much longer to be appreciated[2][3]. In the mid-20th century, the excitatory effects of glutamate on the central nervous system were first observed, leading to its eventual recognition as the most abundant excitatory neurotransmitter in the vertebrate nervous system[4].
In parallel with neurobiological investigations, the role of glutamate in peripheral tissues, particularly in the pancreas, began to attract attention. The pancreatic beta-cell, responsible for producing and secreting insulin in response to glucose and other secretagogues, relies on a complex interplay of metabolic and signaling pathways. Glutamate was identified as a potential signaling molecule within the beta-cell, but its direct study was hampered by its charged nature at physiological pH, which limits its ability to cross the cell membrane. This limitation paved the way for the introduction of esterified forms of glutamate, such as Dimethyl L-glutamate, as research tools.
Dimethyl L-glutamate: A Key to Unlocking Intracellular Mechanisms
Dimethyl L-glutamate is a derivative of L-glutamic acid where the two carboxylic acid groups are esterified with methyl groups. This modification neutralizes the negative charges, rendering the molecule more lipophilic and thus, readily permeable to the cell membrane. Once inside the cell, ubiquitous intracellular esterases are thought to hydrolyze the ester bonds, releasing L-glutamate and allowing it to participate in intracellular processes. This simple yet elegant chemical modification provided researchers with a powerful tool to study the direct effects of intracellular glutamate, bypassing the complexities of plasma membrane transport.
Synthesis of L-Glutamic Acid Dimethyl Ester Hydrochloride
The synthesis of L-glutamic acid dimethyl ester hydrochloride is a fundamental procedure for its use in research. A common and efficient method involves the reaction of L-glutamic acid with methanol (B129727) in the presence of a catalyst, such as thionyl chloride or hydrogen chloride.
Experimental Protocol: Synthesis of L-Glutamic Acid Dimethyl Ester Hydrochloride [5][6]
-
Materials:
-
L-glutamic acid
-
Anhydrous methanol
-
Thionyl chloride
-
Methyl tert-butyl ether
-
Nitrogen gas
-
Reaction flask with stirrer, thermometer, and reflux condenser
-
Apparatus for absorption of acidic gases (e.g., sodium hydroxide (B78521) solution)
-
-
Procedure:
-
To a reaction flask containing anhydrous methanol, slowly add thionyl chloride at 0°C while stirring.
-
After the addition is complete, add L-glutamic acid to the mixture.
-
Heat the reaction mixture to 60-63°C and maintain this temperature with stirring for approximately 7 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature.
-
Purge the system with nitrogen gas to remove any residual hydrogen chloride gas.
-
Remove excess thionyl chloride and methanol by distillation under reduced pressure.
-
To the resulting residue, add methyl tert-butyl ether and stir to form a slurry (pulping).
-
Collect the solid product by filtration.
-
Dry the solid to obtain L-glutamic acid dimethyl ester hydrochloride as a white solid.
-
The purity of the product can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC).
-
Seminal Research and Key Findings with Dimethyl Glutamate
The application of DMG in biochemical research, particularly in the context of insulin secretion, gained momentum in the 1990s and early 2000s. Several key studies laid the foundation for our current understanding of its insulinotropic actions.
The Insulinotropic Action of Glutamic Acid Dimethyl Ester
A landmark study by Sener and colleagues in 1994 provided a detailed characterization of the insulinotropic effects of DMG[7][8]. Their work demonstrated that DMG enhances insulin release from isolated rat pancreatic islets in response to various secretagogues, including glucose and the amino acid L-leucine.
Key Findings from Sener et al. (1994):
-
DMG (3.0-10.0 mM) potentiated insulin release in the presence of stimulatory concentrations of D-glucose (6.0-8.3 mM)[7].
-
DMG shifted the dose-response curve for glucose-stimulated insulin secretion to the left, indicating an increased sensitivity of the beta-cells to glucose[7].
-
In the absence of glucose, DMG unmasked the insulinotropic potential of the sulfonylurea drug glibenclamide, a known closer of ATP-sensitive potassium (KATP) channels[7].
-
Metabolic studies revealed that DMG is efficiently converted to L-glutamate and its metabolites within the islets, leading to an increase in oxygen consumption[7].
These findings suggested that DMG acts as a fuel for the beta-cell, and that its metabolism generates signals that amplify insulin secretion.
Potentiation of GLP-1's Insulinotropic Action
Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone that plays a crucial role in regulating glucose homeostasis by potentiating glucose-stimulated insulin secretion. Research by Cancelas and colleagues in 2001 demonstrated that DMG can enhance the insulinotropic effect of GLP-1 in an animal model of type 2 diabetes[9][10][11][12].
Key Findings from Cancelas et al. (2001):
-
Intravenous infusion of DMG in fed anesthetized rats led to a rapid and sustained increase in plasma insulin levels[10][12].
-
DMG significantly augmented the insulin release induced by the administration of GLP-1[10][12].
This study highlighted the potential of using non-glucidic nutrients like DMG to optimize the therapeutic effects of GLP-1-based therapies for diabetes.
Elucidating the Role of KATP Channels
A crucial piece of the puzzle regarding DMG's mechanism of action was provided by Katsuta and colleagues in 2003[5]. Using the patch-clamp technique on a mouse insulinoma cell line (MIN6), they directly investigated the effect of DMG on ATP-sensitive potassium (KATP) channels.
Key Findings from Katsuta et al. (2003):
-
DMG (5mM) augmented glucose-induced insulin release from MIN6 beta-cells[5].
-
In cell-attached patch-clamp recordings, DMG reversibly suppressed the activity of KATP channels[5].
-
Direct application of glutamate to the intracellular side of the membrane in inside-out patches did not inhibit KATP channel activity, whereas ATP did[5].
These results strongly indicated that the insulinotropic action of DMG is mediated by its intracellular metabolism, which leads to an increase in the ATP/ADP ratio, subsequent closure of KATP channels, membrane depolarization, and ultimately, insulin exocytosis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the seminal studies on this compound.
Table 1: Effect of this compound on Insulin Release from Isolated Rat Islets
| Condition | DMG Concentration (mM) | Fold Increase in Insulin Release (approx.) | Reference |
| 8.3 mM Glucose | 10.0 | 2.5 | Sener et al., 1994[7] |
| 10.0 mM Leucine | 10.0 | 3.0 | Sener et al., 1994[7] |
Table 2: In Vivo Effect of this compound on Plasma Insulin in Rats
| Treatment | DMG Infusion Rate (µmol/min/g body wt) | Change in Plasma Insulin | Reference |
| DMG alone | 0.5 | Sustained increase | Cancelas et al., 2001[10][12] |
| DMG + GLP-1 | 0.5 | Augmented increase | Cancelas et al., 2001[10][12] |
Table 3: Effect of this compound on KATP Channel Activity in MIN6 Cells
| Condition | DMG Concentration (mM) | Effect on KATP Channel Activity | Reference |
| Cell-attached patch | 5 | Reversible suppression | Katsuta et al., 2003[5] |
Detailed Experimental Protocols
To facilitate the replication and extension of these foundational studies, this section provides detailed methodologies for the key experiments cited.
Isolation of Rat Pancreatic Islets
Experimental Protocol: Collagenase Digestion Method for Rat Islet Isolation [7][13][14][15]
-
Materials:
-
Wistar rats
-
Collagenase solution (e.g., Collagenase P)
-
Hanks' Balanced Salt Solution (HBSS)
-
Ficoll density gradient solutions
-
Sterile surgical instruments
-
Water bath
-
-
Procedure:
-
Anesthetize the rat according to approved animal care protocols.
-
Perform a laparotomy to expose the pancreas.
-
Cannulate the common bile duct and clamp it at the duodenum.
-
Perfuse the pancreas with cold collagenase solution via the bile duct until it is fully distended.
-
Excise the distended pancreas and place it in a conical tube.
-
Incubate the pancreas in a 37°C water bath with gentle shaking for a duration optimized for the specific collagenase lot (typically 10-20 minutes) to digest the exocrine tissue.
-
Stop the digestion by adding cold HBSS.
-
Wash the digested tissue several times with HBSS by centrifugation and resuspension.
-
Purify the islets from the digested tissue using a discontinuous Ficoll density gradient.
-
Collect the islets from the interface between the Ficoll layers.
-
Wash the purified islets with HBSS.
-
Handpick the islets under a stereomicroscope to ensure purity.
-
MIN6 Beta-Cell Culture
Experimental Protocol: Culturing MIN6 Insulinoma Cells [16][17][18][19][20]
-
Materials:
-
MIN6 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
L-glutamine
-
β-mercaptoethanol
-
Tissue culture flasks or plates
-
-
Procedure:
-
Maintain MIN6 cells in DMEM supplemented with 15% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, 2 mM L-glutamine, and 50-55 µM β-mercaptoethanol.
-
Culture the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Passage the cells when they reach 80-90% confluency.
-
To passage, wash the cells with PBS, detach them using a trypsin-EDTA solution, and then neutralize the trypsin with culture medium.
-
Centrifuge the cell suspension, resuspend the cell pellet in fresh medium, and seed new culture vessels at the desired density.
-
Static Insulin Secretion Assay
Experimental Protocol: Measuring Insulin Secretion from Isolated Islets [4][8][9][10][11]
-
Materials:
-
Isolated pancreatic islets
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with appropriate concentrations of glucose and other test substances (e.g., this compound).
-
Bovine Serum Albumin (BSA)
-
96-well plates
-
Insulin radioimmunoassay (RIA) or ELISA kit
-
-
Procedure:
-
Pre-incubate batches of islets (e.g., 5-10 islets per well) in KRB buffer containing a low glucose concentration (e.g., 2.8 mM) for 30-60 minutes at 37°C to allow them to equilibrate.
-
Remove the pre-incubation buffer and replace it with KRB buffer containing the experimental conditions (e.g., low glucose, high glucose, high glucose + DMG).
-
Incubate the islets for a defined period (e.g., 60 minutes) at 37°C.
-
At the end of the incubation, collect the supernatant (which contains the secreted insulin).
-
Lyse the islets to measure their total insulin content.
-
Quantify the insulin concentration in the supernatant and the islet lysate using an insulin RIA or ELISA kit.
-
Express the secreted insulin as a percentage of the total insulin content or as absolute amounts.
-
Whole-Cell Patch-Clamp Recording of KATP Channels
Experimental Protocol: Electrophysiological Recording of KATP Channels in Beta-Cells [21][22][23][24]
-
Materials:
-
MIN6 cells or dispersed primary beta-cells
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and microscope
-
Borosilicate glass capillaries for pulling patch pipettes
-
Extracellular and intracellular solutions
-
-
Procedure:
-
Prepare patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Plate the cells on coverslips suitable for microscopy.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Approach a target cell with the patch pipette under visual control.
-
Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane by applying gentle suction.
-
Rupture the membrane patch under the pipette tip by applying a brief pulse of suction to establish the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential (e.g., -70 mV).
-
Record the whole-cell currents. KATP channel activity can be identified by its sensitivity to ATP (in the intracellular solution) and to specific blockers (e.g., glibenclamide) and openers (e.g., diazoxide).
-
Apply this compound to the bath solution and record the changes in KATP channel current.
-
Signaling Pathways and Experimental Workflows
The use of this compound has been instrumental in delineating the signaling pathways that link nutrient metabolism to insulin secretion in pancreatic beta-cells.
DMG Metabolism and KATP Channel Closure
The primary mechanism by which DMG stimulates insulin secretion is through its intracellular metabolism, which increases the ATP/ADP ratio. This leads to the closure of KATP channels, a critical step in the stimulus-secretion coupling of the beta-cell.
Potentiation of GLP-1 Signaling by DMG
DMG can potentiate the insulinotropic effect of GLP-1. While GLP-1 primarily acts through a G-protein coupled receptor to increase cAMP levels, the metabolic boost provided by DMG can synergize with the cAMP-mediated pathway to enhance insulin secretion.
References
- 1. consensus.app [consensus.app]
- 2. researchgate.net [researchgate.net]
- 3. GLP-1 receptor activated insulin secretion from pancreatic β-cells: mechanism and glucose dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GLP-1 signaling and the regulation of pancreatic β-cells mass/function | Avances en Diabetología [elsevier.es]
- 6. bear.buckingham.ac.uk [bear.buckingham.ac.uk]
- 7. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Static insulin secretion analysis of isolated islets [protocols.io]
- 9. protocols.io [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Potentiation by glutamic acid dimethyl ester of GLP-1 insulinotropic action in fed anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Standardization fo a digestion-filtration method for isolation of pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. surgery.wisc.edu [surgery.wisc.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. bcrj.org.br [bcrj.org.br]
- 17. alphamedsci.com [alphamedsci.com]
- 18. MIN6 cell culture [bio-protocol.org]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Whole Cell Patch Clamp Protocol [protocols.io]
- 21. Direct Activation of β-Cell KATP Channels with a Novel Xanthine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 22. personal.utdallas.edu [personal.utdallas.edu]
- 23. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 24. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Understanding the Cell Permeability of Dimethyl Glutamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties of Dimethyl Glutamate (B1630785)
The cell permeability of a compound is intrinsically linked to its physicochemical properties. Esterification of the carboxylic acid groups of glutamate to form dimethyl glutamate significantly alters these properties, leading to increased lipophilicity and, consequently, enhanced membrane permeability. Key physicochemical properties are summarized in Table 1.
| Property | Value | Source |
| Chemical Formula | C₇H₁₃NO₄ | [4] |
| Molecular Weight | 175.18 g/mol | [4] |
| Structure | See PubChem CID 93032 | |
| Synonyms | Dimethyl L-glutamate, L-Glutamic acid dimethyl ester | [2] |
Table 1: Physicochemical Properties of Dimethyl L-glutamate.
In Vitro Cell Permeability Assays
A variety of in vitro assays are employed in drug discovery and development to predict the in vivo absorption and permeability of compounds. These assays are crucial for characterizing the drug-like properties of molecules such as this compound.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a non-cell-based assay that is a cost-effective and high-throughput method for predicting passive transcellular permeability.[5] It measures the diffusion of a compound from a donor compartment, through a synthetic membrane impregnated with a lipid solution, to an acceptor compartment.[5] This assay is particularly useful for assessing passive diffusion, as it is not influenced by active transport or efflux mechanisms.[5]
Experimental Protocol for PAMPA:
-
Preparation of Lipid Membrane: A solution of a lipid, such as 1% lecithin (B1663433) in n-dodecane, is prepared. This solution is used to coat the filter of a 96-well donor plate.
-
Compound Preparation: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent like DMSO and then diluted in a buffer to the desired concentration.
-
Assay Setup: The donor plate with the lipid-coated membrane is placed on top of an acceptor plate containing buffer. The test compound solution is added to the donor wells.
-
Incubation: The plate sandwich is incubated at room temperature for a defined period, typically several hours.
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated from the concentration of the compound in the acceptor well.
Below is a diagram illustrating the workflow of a typical PAMPA experiment.
Caco-2 Permeability Assay
The Caco-2 cell permeability assay is a widely accepted in vitro model that simulates human intestinal absorption.[6] Caco-2 cells, derived from a human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.[6] This assay provides information on both passive diffusion and active transport mechanisms.
Experimental Protocol for Caco-2 Assay:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment:
-
Apical to Basolateral (A-B) Transport: The test compound is added to the apical (upper) chamber, and the amount that crosses the monolayer into the basolateral (lower) chamber is measured over time. This simulates absorption from the gut into the bloodstream.
-
Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral chamber, and its transport to the apical chamber is measured. This is used to identify active efflux.
-
-
Sample Analysis: Samples are collected from the receiver chamber at specific time points and the concentration of the test compound is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions. The efflux ratio (ER) is then determined by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter.
The workflow for a Caco-2 permeability assay is depicted in the following diagram.
Madin-Darby Canine Kidney (MDCK) Permeability Assay
The MDCK cell line is another popular model for permeability screening, particularly for predicting blood-brain barrier (BBB) penetration.[6] MDCK cells form a polarized monolayer with tight junctions. Genetically engineered MDCK cells that overexpress specific transporters, such as P-glycoprotein (MDCK-MDR1), are valuable for identifying substrates of efflux pumps.[6]
Experimental Protocol for MDCK Assay:
The protocol for the MDCK assay is similar to the Caco-2 assay, with the main difference being a shorter cell culture time (typically 4-7 days). Bidirectional transport experiments are performed to determine Papp values and the efflux ratio.
The workflow for an MDCK permeability assay is outlined below.
Quantitative Data and Interpretation
While specific experimental permeability data for this compound is not available in the reviewed literature, Table 2 provides a general classification of compound permeability based on Caco-2 Papp values. This allows for the categorization of compounds as having low, moderate, or high absorption potential.
| Permeability Class | Papp (x 10⁻⁶ cm/s) | Expected Human Absorption |
| Low | < 1.0 | Poor |
| Moderate | 1.0 - 10.0 | Moderate |
| High | > 10.0 | High |
Table 2: General Classification of Intestinal Permeability based on Caco-2 Papp Values.
Potential Transport Mechanisms of this compound
The cellular uptake of this compound is likely to occur through a combination of passive diffusion and carrier-mediated transport.
-
Passive Diffusion: The esterification of glutamate's carboxyl groups increases its lipophilicity, which is expected to enhance its ability to passively diffuse across the lipid bilayer of cell membranes. This is the primary reason it is used as a "cell-permeant" glutamate analog.
-
Carrier-Mediated Transport: It is also plausible that this compound interacts with amino acid or glutamate transporters. The excitatory amino acid transporters (EAATs) are a family of proteins responsible for the uptake of glutamate from the extracellular space.[7] While these transporters are highly specific for glutamate and aspartate, the structural similarity of this compound suggests a potential for interaction, either as a substrate or an inhibitor. Further studies would be required to elucidate the specific transporters involved and the kinetics of this transport.
The following diagram illustrates the potential pathways for this compound to cross a cell membrane.
Conclusion
References
- 1. A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Dimethyl L-glutamate hydrochloride | C7H14ClNO4 | CID 12917568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A fast screening model for drug permeability assessment based on native small intestinal extracellular matrix - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroactive Potential of Dimethyl Glutamate: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl L-glutamate (DMG), a membrane-permeable analog of the principal excitatory neurotransmitter L-glutamate, presents a complex and intriguing profile as a potential neuroactive compound. While primarily investigated for its role in metabolic regulation, particularly in stimulating insulin (B600854) secretion, historical and indirect evidence points towards its activity as a glutamate (B1630785) receptor antagonist in the central nervous system. This technical guide synthesizes the available data on the neuropharmacological properties of dimethyl glutamate, detailing its observed effects on neuronal activity, and provides an overview of the experimental methodologies used to assess its function. Due to a scarcity of recent, targeted research on its neuroactive properties, this paper also outlines generalizable experimental protocols for receptor binding and electrophysiological assays that can be adapted for a more thorough characterization of DMG's interaction with glutamate receptor subtypes. Furthermore, we present diagrams of the canonical signaling pathways associated with ionotropic glutamate receptor antagonism to provide a framework for understanding its potential downstream effects.
Introduction
L-glutamate is the most abundant excitatory neurotransmitter in the vertebrate nervous system, playing a critical role in synaptic plasticity, learning, and memory.[1] Its activity is mediated by a family of ionotropic receptors (iGluRs), namely the N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors, as well as metabotropic glutamate receptors (mGluRs).[2][3][4] The development of analogs that can modulate glutamatergic neurotransmission is of significant interest for both basic research and therapeutic applications.
Dimethyl L-glutamate, also known as glutamic acid dimethyl ester (GDME), is a cell-permeant derivative of L-glutamic acid.[5] Its esterification renders it more lipophilic than glutamate, allowing it to cross cell membranes. While much of the research on DMG has focused on its ability to potentiate glucose-induced insulin release, early neuropharmacological studies identified it as a glutamate antagonist.[5][6] This whitepaper will focus on the neuroactive potential of this compound, summarizing the existing evidence and providing a technical guide for its further investigation.
Neuropharmacological Profile
The primary evidence for the neuroactive properties of this compound comes from a 1976 study by Segal, which demonstrated its antagonistic effects on glutamate-induced excitation in the rat hippocampus.[5]
Glutamate Receptor Antagonism
In an in vivo study using microiontophoretic application, this compound was shown to antagonize the excitatory responses of hippocampal pyramidal cells to both glutamate and aspartate.[5] This antagonistic effect was observed to be partially specific, as excitatory responses to acetylcholine (B1216132) were less affected. Furthermore, parenteral administration of this compound resulted in a significant reduction of field responses in the hippocampus to commissural stimulation, suggesting an inhibitory effect on synaptic transmission at this pathway.[5] The study proposed that an acidic amino acid, like glutamate, acts as a neurotransmitter in the commissural path to the CA1 area of the dorsal hippocampus, and that this compound interferes with this process.[5]
It is important to note that this foundational study was conducted before the detailed molecular and pharmacological classification of glutamate receptors into NMDA, AMPA, and kainate subtypes. Therefore, the specific receptor subtype(s) targeted by this compound remain to be elucidated. Its structural analog, glutamic acid diethyl ester (GDEE), has been used in some studies as a non-NMDA receptor antagonist.[7][8][9] This suggests that this compound may also exhibit selectivity for AMPA and/or kainate receptors, but this requires direct experimental verification.
Quantitative Data
A significant gap in the current understanding of this compound's neuroactivity is the lack of quantitative data on its binding affinities and potency at the different glutamate receptor subtypes. To facilitate future research, the following table outlines the key parameters that need to be determined.
| Parameter | Receptor Subtype | Experimental Value | Reference |
| Binding Affinity (Ki) | NMDA | Not Determined | |
| AMPA | Not Determined | ||
| Kainate | Not Determined | ||
| IC50 (Antagonist Activity) | NMDA-mediated currents | Not Determined | |
| AMPA-mediated currents | Not Determined | ||
| Kainate-mediated currents | Not Determined |
Experimental Protocols
To address the gaps in the pharmacological characterization of this compound, the following sections detail standardized experimental protocols that can be employed.
Receptor Binding Assays
Receptor binding assays are essential for determining the affinity of a ligand for its receptor.[10][11][12] A competitive binding assay using a radiolabeled glutamate receptor antagonist can be used to determine the binding affinity (Ki) of this compound.
Objective: To determine the Ki of this compound for NMDA, AMPA, and kainate receptors.
Materials:
-
Membrane preparations from cells expressing a specific glutamate receptor subtype (e.g., HEK293 cells transfected with NMDA, AMPA, or kainate receptor subunits).
-
Radiolabeled antagonist for each receptor subtype (e.g., [³H]CGP 39653 for NMDA receptors, [³H]CNQX for AMPA/kainate receptors).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled antagonist, and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
AMPA/Kainate Receptor Antagonism Signaling
Antagonism of AMPA and kainate receptors would primarily block the influx of Na⁺, thereby reducing neuronal depolarization. This would prevent the subsequent activation of voltage-gated calcium channels and NMDA receptors (by relieving the Mg²⁺ block). The reduction in depolarization and subsequent signaling cascades would likely inhibit forms of synaptic plasticity that are dependent on strong postsynaptic depolarization.
Conclusion and Future Directions
This compound represents a sparsely explored neuroactive compound with documented glutamate antagonist properties. Its membrane permeability makes it a potentially useful tool for studying the roles of glutamatergic transmission in various physiological and pathological contexts. However, the existing literature provides a largely qualitative and historical account of its neuroactivity.
To fully realize the potential of this compound as a research tool or a lead compound for drug development, a systematic and quantitative characterization of its pharmacological profile is imperative. Future research should prioritize:
-
Quantitative Receptor Binding Studies: Determining the binding affinities (Ki) of this compound for all major ionotropic and metabotropic glutamate receptor subtypes.
-
Functional Electrophysiological Assays: Quantifying the potency (IC₅₀) of this compound in blocking currents mediated by specific glutamate receptor subtypes.
-
In Vivo Studies: Re-evaluating the effects of systemic administration of this compound on synaptic plasticity and behavior using modern neuroscience techniques.
-
Neurotoxicity Profile: Assessing the potential neurotoxic effects of this compound, as suggested by its cytotoxicity in myeloid cells.
[5]By undertaking these investigations, the scientific community can build a comprehensive understanding of this compound's neuroactive potential and pave the way for its application in neuroscience research and beyond.
References
- 1. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. NMDA receptor - Wikipedia [en.wikipedia.org]
- 3. Kainate receptor - Wikipedia [en.wikipedia.org]
- 4. AMPA receptor - Wikipedia [en.wikipedia.org]
- 5. Glutamate antagonists in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel method using ambient glutamate for the electrophysiological quantification of extrasynaptic NMDA receptor function in acute brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Frontiers | Reducing Glutamate Uptake in Rat Hippocampal Slices Enhances Astrocytic Membrane Depolarization While Down-Regulating CA3–CA1 Synaptic Response [frontiersin.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Receptor-Ligand Binding Assays [labome.com]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Dimethyl Glutamate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl L-glutamate (DMG), a cell-permeable analog of L-glutamate, serves as a valuable tool in cell culture for studying glutamate (B1630785) metabolism, insulin (B600854) secretion, and cellular signaling.[1] As an esterified form of L-glutamic acid, DMG can readily cross cell membranes and is intracellularly converted to L-glutamate.[2][3] This property allows for the investigation of downstream effects of increased intracellular glutamate, bypassing limitations of L-glutamate's poor membrane permeability. These application notes provide detailed protocols for the preparation and use of Dimethyl L-glutamate in various cell culture applications, along with information on its mechanism of action and relevant signaling pathways.
Product Information
| Parameter | Value | Reference |
| Synonyms | Glutamic acid dimethyl ester, Dimethyl 2-aminopentanedioate | [4] |
| Molecular Formula | C₇H₁₃NO₄ • HCl | [4] |
| Molecular Weight | 211.6 g/mol | [4] |
| Form | Crystalline solid | [4] |
| Storage | -20°C | [4] |
| Stability | ≥ 4 years (as solid at -20°C) | [4] |
Key Applications
-
Metabolic Studies: Investigating the impact of increased intracellular glutamate on cellular metabolism and energy utilization.[2]
-
Insulin Secretion Assays: Stimulating insulin release from pancreatic β-cells.[1][2][3][5][6]
-
Neurobiology Research: Studying the effects of elevated intracellular glutamate in neuronal and glial cell models, though caution is advised due to the potential for excitotoxicity.[7][8]
-
Cancer Research: Exploring the role of glutamate metabolism in cancer cell proliferation and survival.[9][10]
Data Presentation: Quantitative Summary
The following table summarizes key quantitative data for the use of Dimethyl L-glutamate and related compounds in cell culture.
| Compound | Cell Line/System | Concentration Range | Observed Effect | Reference |
| Dimethyl L-glutamate (GME) | Rat pancreatic islets | 3.0 - 10.0 mM | Enhanced glucose- and leucine-induced insulin release. | [2] |
| Dimethyl L-glutamate (dm-Glu) | MIN6-K8 clonal pancreatic β-cells | Not specified | Increased intracellular Ca²⁺ and induced insulin secretion at high glucose. | [3][6] |
| L-Glutamate | Differentiated and undifferentiated SH-SY5Y cells | 5 - 80 mM | Decreased cell viability in a concentration-dependent manner. | [7] |
| L-Glutamate | PC12 cells | 0.01 - 10 mM | Dose- and time-dependent toxicity. | [11] |
| L-Glutamine | Various mammalian cell lines | 2 - 6 mM | Typical working concentration in cell culture media. | [12] |
Experimental Protocols
Protocol 1: Preparation of Dimethyl L-glutamate Stock Solution
This protocol describes the preparation of a sterile stock solution of Dimethyl L-glutamate (hydrochloride).
Materials:
-
Dimethyl DL-glutamate (hydrochloride) (Item No. 18602 or equivalent)[4]
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile, pH 7.2
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
-
Sterile syringe filters (0.22 µm)
-
Laminar flow hood
Procedure:
-
Reconstitution of Lyophilized Powder:
-
In a laminar flow hood, dissolve the Dimethyl DL-glutamate (hydrochloride) crystalline solid in DMSO to prepare a concentrated stock solution. The solubility in DMSO is approximately 10 mg/mL.[4] For a 10 mg/mL stock, this corresponds to approximately 47.2 mM.
-
Alternatively, for an organic solvent-free solution, dissolve the crystalline solid directly in sterile PBS (pH 7.2) at a concentration of up to 10 mg/mL.[4]
-
-
Sterile Filtration:
-
Draw the dissolved Dimethyl L-glutamate solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a sterile 15 mL or 50 mL conical tube.
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, sterile, and clearly labeled aliquots (e.g., 100 µL or 500 µL) in microcentrifuge tubes.
-
Store the aliquots at -20°C. Aqueous solutions are not recommended for storage for more than one day.[4]
-
Protocol 2: General Cell Culture Treatment with Dimethyl L-glutamate
This protocol provides a general workflow for treating adherent cell lines with Dimethyl L-glutamate.
Materials:
-
Adherent cells in culture (e.g., HEK293, SH-SY5Y, or a cell line relevant to the research question)
-
Complete cell culture medium appropriate for the cell line
-
Sterile Dimethyl L-glutamate stock solution (from Protocol 1)
-
Sterile multi-well plates (e.g., 6-well, 12-well, or 96-well)
-
Standard cell culture equipment (incubator, microscope, etc.)
Procedure:
-
Cell Seeding:
-
Seed the cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for attachment.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the Dimethyl L-glutamate stock solution.
-
Prepare the desired final concentrations of Dimethyl L-glutamate by diluting the stock solution in fresh, pre-warmed complete cell culture medium. For initial experiments, a concentration range of 1 mM to 10 mM can be tested, based on effective concentrations in pancreatic islets.[2]
-
-
Cell Treatment:
-
Carefully remove the old medium from the cell culture wells.
-
Add the medium containing the appropriate concentration of Dimethyl L-glutamate to the wells. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest treatment concentration).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the experimental endpoint.
-
-
Downstream Analysis:
-
Following incubation, proceed with the desired downstream assays, such as cell viability assays (MTT, trypan blue), metabolic assays, or analysis of protein expression.
-
Protocol 3: Insulin Secretion Assay in Pancreatic β-Cells
This protocol is adapted from studies demonstrating the insulinotropic effects of Dimethyl L-glutamate.[2][3][6]
Materials:
-
Pancreatic β-cell line (e.g., MIN6) or isolated pancreatic islets
-
Krebs-Ringer bicarbonate buffer (KRBH) supplemented with 0.1% BSA
-
Glucose solutions of varying concentrations (e.g., low glucose: 2.8 mM; high glucose: 16.7 mM)
-
Sterile Dimethyl L-glutamate stock solution
-
Insulin ELISA kit
Procedure:
-
Cell Preparation:
-
Culture pancreatic β-cells to the desired confluence in multi-well plates.
-
-
Pre-incubation:
-
Wash the cells twice with KRBH buffer containing low glucose.
-
Pre-incubate the cells in KRBH buffer with low glucose for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.
-
-
Stimulation:
-
Remove the pre-incubation buffer.
-
Add KRBH buffer containing low glucose, high glucose, or high glucose supplemented with various concentrations of Dimethyl L-glutamate (e.g., 3 mM, 5 mM, 10 mM).[2]
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection and Analysis:
-
Collect the supernatant from each well.
-
Centrifuge the supernatant to remove any detached cells.
-
Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
Normalize the insulin secretion to the total protein content or cell number in each well.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate key signaling pathways affected by intracellular glutamate and a general experimental workflow for using Dimethyl L-glutamate.
Caption: Intracellular conversion of this compound and its downstream effects.
Caption: General experimental workflow for cell treatment with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Insulinotropic action of glutamic acid dimethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutamate is an essential mediator in glutamine‐amplified insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Potentiation by glutamic acid dimethyl ester of GLP-1 insulinotropic action in fed anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutamate is an essential mediator in glutamine-amplified insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Is L-Glutamate Toxic to Neurons and Thereby Contributes to Neuronal Loss and Neurodegeneration? A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutamine mimicry suppresses tumor progression through asparagine metabolism in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journal.waocp.org [journal.waocp.org]
- 11. Frontiers | Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study [frontiersin.org]
- 12. khimexpert.com [khimexpert.com]
Application Notes and Protocols: Utilizing Dimethyl Glutamate to Investigate Glucose-Linked Cellular Processes
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Dimethyl glutamate (B1630785) serves as a valuable tool for cell biologists and pharmacologists. As a membrane-permeable precursor of L-glutamate, it effectively elevates intracellular glutamate concentrations, thereby enabling the study of downstream cellular events independent of upstream metabolic pathways that would typically produce glutamate. A primary application of dimethyl glutamate is in the investigation of glucose-stimulated insulin (B600854) secretion (GSIS) in pancreatic β-cells. In this context, glucose metabolism leads to an increase in cytosolic glutamate, which acts as a key signaling molecule to amplify insulin release. By using this compound, researchers can bypass the metabolic steps from glucose and directly probe the role of intracellular glutamate in this and other glucose-linked processes.
These notes provide detailed protocols for using this compound to study cellular mechanisms related to glucose metabolism, with a focus on insulin secretion, and also include standard methods for assessing glucose transport itself, a process often studied in conjunction with glutamate signaling in various cell types.
Application 1: Investigating the Role of Intracellular Glutamate in Insulin Secretion
In pancreatic β-cells, glucose metabolism via the malate-aspartate shuttle increases cytosolic glutamate levels. This rise in glutamate is a crucial step in the amplification of insulin secretion in response to high glucose.[1] this compound can be used to mimic this effect, allowing for the specific investigation of glutamate's role in insulin granule exocytosis.
Key Experimental Applications:
-
Restoring Insulin Secretion: In cell models where glucose-stimulated glutamate production is impaired, this compound can be used to determine if downstream signaling for insulin secretion is still intact.[1]
-
Amplifying Insulin Release: It can be used to study the potentiation of insulin secretion in both primary β-cells and insulin-secreting cell lines (e.g., MIN6).[1]
-
Bypassing Metabolic Inhibitors: When using inhibitors of upstream metabolic pathways (like V-ATPase inhibitors, e.g., bafilomycin), this compound can demonstrate that the subsequent block in insulin secretion is due to a lack of glutamate.[1]
Data Summary
The following tables summarize quantitative data from studies investigating the effects of glutamate and its precursors on cellular processes linked to glucose metabolism and transport.
Table 1: Effect of this compound on Insulin Secretion
| Cell Type | Treatment | Effect on Insulin Secretion | Reference |
| MIN6-K8 Cells (Bafilomycin-treated) | This compound | Restored insulin secretion | [1] |
| MIN6-K20 Cells (Incretin-unresponsive) | This compound | Markedly amplified insulin secretion | [1] |
| Primary Mouse Pancreatic β-cells | Glucose + this compound | Amplified both first and second phases of glucose-induced insulin granule exocytosis | [1] |
Table 2: Effect of Glutamate on Glucose Transport and Utilization
| Cell Type | Treatment | Parameter Measured | Effect | Reference |
| Cultured Hippocampal Astrocytes | 0.5 mM Glutamate | 2-NBDG/6-NBDG Uptake Rate | 2 to 3-fold increase | [2][3] |
| Cultured Hippocampal Astrocytes | 0.5 mM Glutamate | Galactose Uptake | ~100% stimulation | [2] |
| Cultured Hippocampal Neurons | 500 µM Glutamate | 6-NBDG Uptake | 80 ± 9% inhibition | [4] |
| Cultured Hippocampal Neurons | 100 µM Glutamate | [³H]2-Deoxyglucose Uptake | 11.74 ± 3.7% decrease | [5] |
| HIT-T15 Pancreatic β-cells | 25 mM Glucose | D-[2,3-³H]-aspartate (glutamate tracer) uptake | Significant stimulation | [6] |
Signaling Pathways and Experimental Workflows
Diagram 1: Glucose Metabolism-Glutamate-Insulin Secretion Pathway
Caption: Pathway linking glucose metabolism to glutamate-amplified insulin secretion.
Diagram 2: Workflow for Fluorescent Glucose Uptake Assay
Caption: General experimental workflow for a fluorescent glucose uptake assay.
Experimental Protocols
Protocol 1: this compound Treatment for Insulin Secretion Assay
This protocol is adapted for use with an insulin-secreting cell line like MIN6.
Materials:
-
MIN6 cell line
-
Culture medium (e.g., DMEM with 15% FBS, high glucose)
-
Krebs-Ringer Bicarbonate Buffer (KRBH): 115 mM NaCl, 4.7 mM KCl, 1.28 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 10 mM NaHCO₃, 20 mM HEPES, 0.5% BSA, pH 7.4.
-
This compound (stock solution in water or buffer)
-
Glucose solutions (e.g., 2.8 mM and 16.7 mM in KRBH)
-
Insulin ELISA kit
Procedure:
-
Cell Culture: Plate MIN6 cells in a 24-well plate and culture until they reach 80-90% confluency.
-
Pre-incubation: Gently wash the cells twice with a glucose-free KRBH buffer. Then, pre-incubate the cells in KRBH containing 2.8 mM glucose for 1 hour at 37°C to allow basal insulin secretion to stabilize.
-
Stimulation: After pre-incubation, remove the buffer and add the stimulation buffers:
-
Control (Low Glucose): KRBH with 2.8 mM glucose.
-
Control (High Glucose): KRBH with 16.7 mM glucose.
-
Experimental: KRBH with 16.7 mM glucose + desired concentration of this compound (e.g., 1 mM).
-
(Optional)This compound Only: KRBH with 2.8 mM glucose + this compound.
-
-
Incubation: Incubate the plate for 1-2 hours at 37°C.
-
Sample Collection: Collect the supernatant (the KRBH buffer) from each well. Centrifuge briefly to pellet any detached cells and transfer the supernatant to a new tube.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using a commercial insulin ELISA kit, following the manufacturer’s instructions.
-
Data Normalization: After collecting the supernatant, lyse the cells in each well and measure the total protein content (e.g., using a BCA assay) to normalize the insulin secretion data.
Protocol 2: Fluorescent Glucose Uptake Assay
This protocol is based on methods used to measure glucose transport in astrocytes and neurons and can be adapted for other cell types.[2][4]
Materials:
-
Cells of interest (e.g., primary astrocytes, neurons, or cell lines) plated on glass coverslips suitable for microscopy.
-
Krebs-Ringer HEPES (KRH) buffer: 136 mM NaCl, 20 mM HEPES, 4.7 mM KCl, 1.25 mM MgSO₄, 1.25 mM CaCl₂, pH 7.4.
-
Fluorescent glucose analog: 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxyglucose (2-NBDG) or 6-NBDG. Prepare a stock solution in DMSO.
-
Treatment solution (e.g., glutamate in KRH buffer).
-
Confocal microscope with appropriate laser lines (e.g., 488 nm excitation) and detectors.
Procedure:
-
Preparation: On the day of the experiment, wash the cells on coverslips with KRH buffer supplemented with a low concentration of glucose (e.g., 3.3-5 mM) to maintain cell health.
-
Pre-treatment: Five minutes before the uptake measurement, reduce the glucose concentration in the KRH buffer to 0.5 mM to minimize competition with the fluorescent analog.[4]
-
Treatment: Add the treatment solution (e.g., KRH with 500 µM glutamate) or control buffer (KRH only) to the cells and incubate for the desired time. For rapid effects, this can be done just before or concurrently with the addition of the fluorescent probe.
-
Uptake Measurement: Start the uptake by adding KRH buffer containing the fluorescent glucose analog (e.g., 300 µM 2-NBDG) to the coverslip.[4]
-
Live-Cell Imaging: Immediately begin acquiring images using a confocal microscope. For kinetic analysis, capture images at regular intervals (e.g., every 10-30 seconds) for several minutes.
-
Data Analysis:
-
Define regions of interest (ROIs) over individual cells.
-
Measure the mean fluorescence intensity within each ROI for each time point.
-
The initial rate of increase in intracellular fluorescence corresponds to the glucose uptake rate. Calculate this rate by fitting a linear regression to the initial phase of the fluorescence-versus-time plot.
-
Compare the uptake rates between control and treated cells.
-
Protocol 3: Radiometric [³H]2-Deoxyglucose (2DG) Uptake Assay
This protocol provides a highly sensitive method for quantifying glucose uptake.[5]
Materials:
-
Cells of interest cultured in 12- or 24-well plates.
-
Serum-free DMEM with 5 mM glucose.
-
[³H]2-Deoxyglucose (stock solution, typically 1 mCi/mL).
-
Treatment solution (e.g., 100 µM glutamate in DMEM).
-
Glucose transporter inhibitor (e.g., 10 µM Cytochalasin B) for determining non-specific uptake.
-
Lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Preparation: Wash cells with serum-free DMEM (5 mM glucose) and incubate for 2 hours at 37°C.[5]
-
Treatment: For glutamate treatment, add 100 µM glutamate to the medium 1 hour before adding the radiolabel.[5] For non-specific uptake control wells, add Cytochalasin B 30 minutes before the radiolabel.
-
Uptake: Add [³H]2DG to each well to a final concentration of 1 µCi/mL.[5] Incubate for 20 minutes at 37°C. The incubation time should be optimized to ensure uptake is in the linear range.
-
Termination: Stop the uptake by rapidly washing the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular radiolabel.
-
Cell Lysis: Add lysis buffer to each well and incubate for 30 minutes at room temperature to ensure complete lysis.
-
Scintillation Counting: Transfer the lysate from each well into a scintillation vial. Add scintillation cocktail, mix well, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Determine the protein concentration of a parallel set of wells to normalize the data.
-
Subtract the average CPM from the Cytochalasin B-treated wells (non-specific uptake) from all other measurements to get the specific glucose transporter-mediated uptake.[5]
-
Express the results as CPM per mg of protein or as a percentage of the control condition.
-
References
- 1. Glutamate Acts as a Key Signal Linking Glucose Metabolism to Incretin/cAMP Action to Amplify Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamate Triggers Rapid Glucose Transport Stimulation in Astrocytes as Evidenced by Real-Time Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamate triggers rapid glucose transport stimulation in astrocytes as evidenced by real-time confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutamate Mediates Acute Glucose Transport Inhibition in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamate reduces glucose utilization while concomitantly enhancing AQP9 and MCT2 expression in cultured rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High glucose stimulates glutamate uptakes in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Investigating Dimethyl Glutamate as a Potential Glutamate Receptor Antagonist
Introduction
Glutamate (B1630785) is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in synaptic plasticity, learning, and memory.[1][2][3][4] Its actions are mediated by a variety of ionotropic (iGluR) and metabotropic (mGluR) receptors.[1][2][3][4] Dysregulation of glutamate signaling is implicated in numerous neurological and psychiatric disorders, making glutamate receptors significant targets for drug development.[5][6][7][8]
Dimethyl DL-glutamate is a cell-permeant derivative of glutamic acid.[9][] While it has been primarily investigated for its effects on insulin (B600854) secretion and metabolic pathways, there is some indication that it may act as an antagonist of glutamate-mediated neurosignaling.[9][11] However, detailed characterization of its antagonist profile at specific glutamate receptor subtypes is not extensively documented in the literature.
These application notes provide a framework and detailed protocols for researchers to investigate and characterize the potential antagonist activity of Dimethyl glutamate or other novel compounds at glutamate receptors.
Key Glutamate Receptor Subtypes
-
Ionotropic Receptors (iGluRs): These are ligand-gated ion channels that mediate fast synaptic transmission. They are further divided into:
-
NMDA Receptors (NMDARs): Require co-activation by glutamate and glycine (B1666218) (or D-serine) and are permeable to Ca²⁺. They are critical for synaptic plasticity.[12][13][14]
-
AMPA Receptors (AMPARs): Mediate the majority of fast excitatory neurotransmission.[15][16]
-
Kainate Receptors: Play a role in both pre- and postsynaptic modulation of neurotransmission.[17]
-
-
Metabotropic Receptors (mGluRs): These are G-protein coupled receptors that modulate synaptic activity and neuronal excitability through second messenger signaling cascades.[1][3][17]
Data Presentation: Characterizing Antagonist Activity
Quantitative data from antagonist studies should be organized to allow for clear comparison of a compound's potency and selectivity across different receptor subtypes.
Table 1: Competitive Radioligand Binding Affinity of this compound
| Receptor Subtype | Radioligand | Ki (nM) | n |
| NMDA | [³H]CGP 39653 | TBD | 3 |
| AMPA | [³H]AMPAR | TBD | 3 |
| Kainate | [³H]Kainate | TBD | 3 |
| mGluR1 | [³H]R214127 | TBD | 3 |
| mGluR5 | [³H]M-MPEP | TBD | 3 |
| TBD: To Be Determined through experimentation. |
Table 2: Functional Antagonist Potency (IC50) of this compound
| Receptor Subtype | Assay Type | Agonist (EC80 Conc.) | IC50 (µM) | n |
| GluN1/GluN2A | Electrophysiology | Glutamate/Glycine | TBD | 5 |
| GluN1/GluN2B | Electrophysiology | Glutamate/Glycine | TBD | 5 |
| GluA1/GluA2 | Electrophysiology | Glutamate | TBD | 5 |
| mGluR1a | Calcium Imaging | DHPG | TBD | 4 |
| mGluR5 | Calcium Imaging | DHPG | TBD | 4 |
| TBD: To Be Determined through experimentation. |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for various glutamate receptor subtypes.
Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the glutamate receptor subtype of interest (e.g., NMDA, AMPA).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration using a BCA or Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions like Mg²⁺ for some receptors).
-
A fixed concentration of the appropriate radioligand (e.g., [³H]CGP 39653 for the NMDA receptor).
-
Increasing concentrations of the test compound (this compound) or a known unlabeled antagonist for determining non-specific binding.
-
Membrane preparation (typically 50-100 µg of protein).
-
-
Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a percentage of control (no competitor) against the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Diagram: Workflow for Radioligand Binding Assay
Caption: Workflow for determining antagonist binding affinity.
Protocol 2: Patch-Clamp Electrophysiology
Objective: To measure the functional inhibition of ionotropic glutamate receptors by this compound and determine its IC50.
Methodology:
-
Cell Preparation:
-
Use primary neuronal cultures or a cell line (e.g., Xenopus oocytes or HEK293 cells) expressing the specific iGluR subunits of interest (e.g., GluN1/GluN2A for NMDA receptors).
-
Plate cells on coverslips suitable for microscopy and electrophysiological recording.
-
-
Recording Setup:
-
Place a coverslip in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external recording solution (e.g., a HEPES-buffered saline solution).
-
Pull recording pipettes from borosilicate glass to a resistance of 3-5 MΩ and fill with an internal solution (e.g., a Cs-based solution to block K⁺ channels).
-
-
Whole-Cell Recording:
-
Establish a giga-ohm seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a negative holding potential (e.g., -60 mV). For NMDA receptors, ensure the external solution is Mg²⁺-free to relieve the voltage-dependent block.
-
-
Drug Application and Data Acquisition:
-
Using a fast perfusion system, apply a concentration of the specific agonist (e.g., glutamate and glycine for NMDA receptors) that elicits a submaximal response (EC80). This will be the control current.
-
After a washout period, co-apply the agonist with increasing concentrations of this compound.
-
Record the peak inward current for each application. Allow for a washout period between applications to ensure receptor recovery.
-
-
Data Analysis:
-
Measure the peak amplitude of the current elicited by the agonist in the presence of each concentration of this compound.
-
Normalize these values to the control current amplitude (agonist alone).
-
Plot the normalized current as a function of the log concentration of this compound.
-
Fit the concentration-response curve with a suitable inhibitory function (e.g., a four-parameter logistic equation) to determine the IC50.
-
Diagram: Glutamate Receptor Signaling and Antagonism
Caption: Site of action for a glutamate receptor antagonist.
Protocol 3: Fluorometric Calcium Imaging
Objective: To assess the ability of this compound to inhibit agonist-induced calcium influx through glutamate receptors (particularly NMDA or Ca²⁺-permeable AMPA receptors) or calcium mobilization by mGluRs.
Methodology:
-
Cell Preparation and Dye Loading:
-
Plate cells expressing the receptor of interest in a 96-well, black-walled, clear-bottom plate.
-
Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.
-
Wash the cells gently with buffer to remove excess dye.
-
-
Compound Addition:
-
Using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope, measure the baseline fluorescence.
-
Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 10-20 minutes).
-
-
Agonist Stimulation and Measurement:
-
Add a specific agonist (e.g., NMDA/glycine or the mGluR agonist DHPG) at a concentration that produces a near-maximal response (EC80).
-
Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes). The change in fluorescence corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the maximum change in fluorescence (ΔF) for each well.
-
Normalize the response in the presence of the antagonist to the control response (agonist alone).
-
Plot the normalized response against the log concentration of this compound and fit the curve to determine the IC50.
-
Diagram: Logic of Functional Inhibition Assay
Caption: Logical flow for determining functional antagonism.
References
- 1. researchgate.net [researchgate.net]
- 2. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. ijbs.com [ijbs.com]
- 5. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. NMDA Receptor Antagonists and Alzheimer's [webmd.com]
- 8. N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline - Rana - Current Medicinal Chemistry [rjsocmed.com]
- 9. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. NMDA receptor - Wikipedia [en.wikipedia.org]
- 13. NMDA receptors in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rupress.org [rupress.org]
- 15. AMPA receptor - Wikipedia [en.wikipedia.org]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for In Vivo Studies of Dimethyl Glutamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design of in vivo studies involving Dimethyl L-glutamate (DMG), a membrane-permeable analog of the excitatory neurotransmitter glutamate.[1] This document outlines detailed protocols for key experiments, summarizes available quantitative data, and provides visual representations of relevant signaling pathways and experimental workflows to facilitate research and drug development.
Introduction to Dimethyl Glutamate
Dimethyl L-glutamate is a derivative of L-glutamic acid where the two carboxyl groups are esterified. This modification increases its lipophilicity, allowing it to more readily cross cell membranes. Once inside the cell, it is presumed to be hydrolyzed by intracellular esterases to release L-glutamate. This property makes DMG a useful tool for studying the intracellular effects of glutamate. Its primary reported in vivo effect is the stimulation of glucose-induced insulin (B600854) release, and it is known to suppress ATP-sensitive potassium (KATP) channel activities.[1]
Data Presentation
The following tables summarize the available quantitative data from in vivo studies involving Dimethyl L-glutamate.
Table 1: Pharmacodynamic Effects of Dimethyl L-glutamate in Animal Models
| Animal Model | Administration Route & Dose | Key Findings | Reference |
| Fed Anesthetized Rats | Intravenous | Potentiated GLP-1's insulinotropic action | [1] |
| Zucker Fatty Rats | Not specified | Amplified insulin secretion, mimicking the effect of incretins |
Experimental Protocols
This section provides detailed methodologies for key in vivo experiments. These are generalized protocols and should be optimized for specific research questions and animal models.
Pharmacokinetic (PK) Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of Dimethyl L-glutamate.
Animal Model: Male Sprague-Dawley rats (n=3-5 per group).
Protocol:
-
Acclimatization: Acclimate animals for at least one week prior to the study.
-
Fasting: Fast animals overnight (with access to water) before dosing.
-
Dosing:
-
Intravenous (IV) group: Administer a single bolus of DMG (e.g., 1-5 mg/kg) via the tail vein. The vehicle should be a sterile, physiologically compatible solution (e.g., saline).
-
Oral (PO) group: Administer a single dose of DMG (e.g., 10-50 mg/kg) via oral gavage. The vehicle should be appropriate for oral administration (e.g., water, 0.5% methylcellulose).
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of DMG and its potential primary metabolite, glutamate, in plasma samples using a validated analytical method (see Section 4).
-
Data Analysis: Calculate pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), clearance (CL), and volume of distribution (Vd). Oral bioavailability can be calculated by comparing the AUC from oral and IV administration.
Acute Oral Toxicity Study (LD50 Estimation)
Objective: To determine the median lethal dose (LD50) of Dimethyl L-glutamate.
Animal Model: Male and female Swiss albino mice or Wistar rats (n=5 per group).
Protocol:
-
Acclimatization and Fasting: As described in the PK study.
-
Dosing: Administer single, escalating doses of DMG orally to different groups of animals. A wide range of doses should be tested based on any available preliminary data.
-
Observation: Observe animals continuously for the first 4 hours and then periodically for 14 days for signs of toxicity and mortality. Record all clinical signs, including changes in skin, fur, eyes, and behavior.
-
Body Weight: Record the body weight of each animal before dosing and at regular intervals throughout the 14-day observation period.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study to examine for any pathological changes in organs.
-
Data Analysis: Calculate the LD50 value using a recognized statistical method (e.g., Probit analysis).
Efficacy Study: Neuroprotection in a Cerebral Ischemia Model
Objective: To evaluate the potential neuroprotective effects of Dimethyl L-glutamate in a model of stroke.
Animal Model: Male Wistar rats.
Protocol:
-
Induction of Ischemia: Induce focal cerebral ischemia using the middle cerebral artery occlusion (MCAO) model.
-
Treatment Groups:
-
Sham-operated group.
-
Vehicle-treated ischemia group.
-
DMG-treated ischemia group(s) (different doses).
-
-
Drug Administration: Administer DMG or vehicle intravenously or intraperitoneally at a specific time point relative to the ischemic insult (e.g., 30 minutes before or 1 hour after MCAO).
-
Neurological Deficit Scoring: Evaluate neurological deficits at 24 hours post-ischemia using a standardized scoring system.
-
Infarct Volume Measurement: At the end of the study (e.g., 24 or 48 hours), euthanize the animals and remove the brains. Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area and calculate the infarct volume.
-
Histological Analysis: Perform histological analysis on brain sections to assess neuronal damage.
Analytical Methodology
Objective: To quantify Dimethyl L-glutamate and its primary metabolite, glutamate, in biological matrices.
Method: A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended for its high sensitivity and specificity.
Protocol:
-
Sample Preparation:
-
Thaw plasma or tissue homogenate samples on ice.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) containing an appropriate internal standard (e.g., a stable isotope-labeled version of DMG).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Chromatography: Use a C18 reversed-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect specific parent-to-daughter ion transitions for DMG, glutamate, and the internal standard.
-
-
Method Validation: The method should be validated according to standard guidelines for bioanalytical method validation, including assessments of linearity, accuracy, precision, selectivity, recovery, and stability.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by Dimethyl L-glutamate and a general experimental workflow for in vivo studies.
Glutamate Signaling Pathways
Glutamate, the active metabolite of DMG, acts on both ionotropic and metabotropic receptors to exert its effects.
Caption: Glutamate signaling pathways activated by intracellular glutamate.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for an in vivo efficacy study.
Caption: General workflow for an in vivo efficacy study.
Logical Relationship for Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
Understanding the relationship between drug concentration and its effect is crucial.
Caption: Relationship between pharmacokinetics and pharmacodynamics.
Conclusion
These application notes provide a foundational framework for designing and conducting in vivo studies with Dimethyl L-glutamate. Due to the limited publicly available data on this specific compound, researchers are strongly encouraged to perform preliminary dose-ranging and toxicity studies to establish safe and effective dose levels for their specific animal models and research questions. The provided protocols and workflows should serve as a starting point for the development of more detailed, study-specific experimental plans.
References
Techniques for Measuring Dimethyl Glutamate's Effect on Insulin Secretion: Application Notes and Protocols
Introduction
Dimethyl glutamate (B1630785) (DMG), also referred to as glutamic acid dimethyl ester, serves as a valuable tool for researchers investigating the mechanisms of insulin (B600854) secretion. As a membrane-permeable precursor to glutamate, DMG is readily taken up by pancreatic β-cells and converted into glutamate by intracellular esterases.[1][2][3][4] This allows for the direct study of glutamate's role as an intracellular signaling molecule in the regulation of insulin release. Glutamate has been identified as a key signal that links glucose metabolism to the amplification of insulin secretion, particularly in response to incretins.[1][3][5] DMG has been shown to enhance both the first and second phases of glucose-induced insulin granule exocytosis and can restore impaired insulin secretion in certain pathological models.[1][2][3][6]
These application notes provide detailed protocols for key experiments designed to measure the effects of DMG on insulin secretion, intended for researchers, scientists, and professionals in drug development.
Signaling Pathway of DMG-Mediated Amplification of Insulin Secretion
Dimethyl glutamate enters the pancreatic β-cell and is converted to glutamate. In the presence of elevated glucose, which increases the ATP/ADP ratio and intracellular calcium ([Ca2+]i), glutamate acts on a cAMP-dependent pathway to amplify insulin secretion.[2][7] This pathway involves the transport of glutamate into insulin granules, a process that is crucial for the potentiation of exocytosis.[3][5]
Figure 1: Signaling pathway of DMG in amplifying insulin secretion.
Application Note 1: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To quantify the effect of this compound on insulin secretion from isolated pancreatic islets or insulin-secreting cell lines (e.g., MIN6) at basal and stimulatory glucose concentrations.
Principle: Pancreatic islets or cultured β-cells are incubated in media with varying concentrations of glucose, with and without DMG. The amount of insulin secreted into the media is then measured, typically by ELISA or radioimmunoassay (RIA). This allows for the assessment of DMG's ability to potentiate glucose-stimulated insulin secretion.[6][8]
Experimental Workflow: GSIS Assay
Figure 2: Workflow for the GSIS assay.
Protocol for Isolated Mouse Islets
-
Islet Isolation: Isolate pancreatic islets from mice (e.g., C57BL/6) by collagenase digestion.
-
Islet Culture: Culture the isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Pre-incubation: Hand-pick islets of similar size and place them in a Krebs-Ringer bicarbonate (KRB) buffer containing low glucose (e.g., 2.8 mM) for 1-2 hours at 37°C to establish a basal rate of insulin secretion.
-
Stimulation: Transfer groups of islets (e.g., 5-10 islets per replicate) to tubes containing KRB buffer with the following conditions:
-
Basal: 2.8 mM glucose
-
Stimulatory: 16.7 mM glucose
-
Test: 16.7 mM glucose + desired concentration of DMG (e.g., 1-10 mM)
-
-
Incubation: Incubate for 60 minutes at 37°C.
-
Sample Collection: Collect the supernatant for insulin measurement.
-
Insulin Assay: Quantify the insulin concentration in the supernatant using a commercially available ELISA kit.
-
Normalization: Normalize the secreted insulin values to the total insulin content (measured after lysing the islets) or DNA content.
Data Presentation
| Treatment Group | Glucose (mM) | DMG (mM) | Insulin Secretion (ng/islet/hr) | Fold Change vs. High Glucose |
| Basal Glucose | 2.8 | 0 | 0.2 ± 0.05 | - |
| High Glucose | 16.7 | 0 | 2.5 ± 0.3 | 1.0 |
| High Glucose + DMG | 16.7 | 5 | 4.0 ± 0.4** | 1.6 |
*Data are presented as mean ± SEM. *p < 0.01 vs. High Glucose.
Application Note 2: Measurement of Exocytosis
Part A: Patch-Clamp Capacitance Measurement
Objective: To directly measure the fusion of insulin granules with the plasma membrane in single β-cells.
Principle: Cell membrane capacitance is proportional to the cell surface area. When an insulin granule fuses with the plasma membrane during exocytosis, the cell surface area increases, leading to a measurable increase in membrane capacitance (ΔCm). This technique provides high-resolution temporal information about exocytosis.[1][2][3]
Protocol:
-
Prepare a primary culture of mouse pancreatic β-cells or use an appropriate cell line.
-
Establish a whole-cell patch-clamp configuration on a single β-cell.
-
Fill the patch pipette with an intracellular solution containing ATP, GTP, and defined concentrations of Ca2+ buffered with EGTA. To test the direct effect of glutamate, include it in the pipette solution.[3]
-
Apply a series of depolarizing voltage pulses to open voltage-dependent Ca2+ channels and trigger exocytosis.
-
Record the changes in membrane capacitance using a software-based lock-in amplifier.
-
To investigate DMG's effect, pre-incubate the cells with DMG before patching or perfuse DMG onto the cell during the recording.
Part B: Total Internal Reflection Fluorescence Microscopy (TIRFM)
Objective: To visualize and quantify the docking and fusion of individual insulin granules at the plasma membrane.
Principle: TIRFM selectively illuminates a very thin layer (˜100 nm) of the cell adjacent to the coverslip. This allows for the visualization of fluorescently-tagged insulin granules (e.g., with NPY-mRFP or Insulin-EGFP) as they approach and fuse with the plasma membrane, minimizing background fluorescence from deeper within the cell.[1][3]
Protocol:
-
Transfect β-cells with a plasmid encoding a fluorescently tagged insulin granule protein.
-
Plate the transfected cells on coverslips.
-
Before imaging, incubate the cells in a buffer containing low glucose.
-
Mount the coverslip on a TIRF microscope and perfuse with a buffer containing high glucose, with or without DMG.
-
Record time-lapse image series of the fluorescently labeled granules.
-
Analyze the images to count the number of fusion events (granules that suddenly brighten and then disappear) per unit area per unit time.
Experimental Workflow: Exocytosis Measurement
Figure 3: Workflow for exocytosis measurement.
Data Presentation
| Method | Condition | Measured Parameter | Result |
| Capacitance | High Glucose | ΔCm (fF) | 350 ± 40 |
| Capacitance | High Glucose + DMG | ΔCm (fF) | 600 ± 55 |
| TIRFM | High Glucose | Fusion Events/Cell/min | 8 ± 1.5 |
| TIRFM | High Glucose + DMG | Fusion Events/Cell/min | 15 ± 2.2 |
*Data are presented as mean ± SEM. p < 0.05 vs. High Glucose.
Application Note 3: Measurement of Intracellular Calcium Concentration ([Ca2+]i)
Objective: To determine if this compound's effect on insulin secretion is associated with changes in intracellular calcium levels.
Principle: The conversion of glutamine to glutamate has been shown to enhance intracellular Ca2+ signaling.[8][9] This protocol assesses whether DMG-derived glutamate similarly affects [Ca2+]i. Cells are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM). The dye's fluorescence intensity or emission ratio changes upon binding to Ca2+, allowing for the quantification of [Ca2+]i changes in response to stimuli.
Protocol:
-
Culture β-cells on glass coverslips.
-
Load the cells with a Ca2+-sensitive dye (e.g., 2-5 µM Fura-2 AM) for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye and allow for de-esterification.
-
Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped for ratiometric imaging.
-
Perfuse the cells initially with a low glucose buffer to establish a baseline [Ca2+]i.
-
Switch the perfusion to a high glucose buffer, followed by a high glucose buffer containing DMG.
-
Record the fluorescence at the appropriate excitation/emission wavelengths (for Fura-2, typically alternating excitation at 340 nm and 380 nm, with emission at 510 nm).
-
Calculate the ratio of fluorescence intensities (e.g., F340/F380) to determine the relative changes in [Ca2+]i.
Data Presentation
| Stimulus | Baseline [Ca2+]i (nM) | Peak [Ca2+]i (nM) |
| High Glucose (16.7 mM) | 100 ± 10 | 450 ± 50 |
| High Glucose + DMG (5 mM) | 100 ± 12 | 650 ± 60* |
*Data are presented as mean ± SEM. p < 0.05 vs. High Glucose peak.
Summary of Quantitative Data on this compound's Effects
The following table summarizes findings from various studies on the effect of DMG on insulin secretion and related parameters.
| Experimental Model | Technique | Condition | Effect of this compound | Reference |
| Zucker Fatty Rat Islets | Static Incubation | Incretin stimulation | Mimicked the effect of incretins, amplifying insulin secretion. | [1] |
| βGlud1-/- Mouse Islets | GSIS Assay | 22.8 mM Glucose | Fully restored the impaired secretory response to glucose. | [6] |
| Primary Mouse β-cells | TIRFM | Glucose stimulation | Amplified both first and second phases of insulin granule exocytosis. | [1][3] |
| Perfused Rat Pancreas | Perfusion | Intermediate Glucose | Enhanced insulin release. | [10][11] |
| Perfused Mouse Pancreas | Perfusion | 7.0 & 16.7 mM Glucose | Induced a sustained secretory response. | [10] |
| MIN6-K20 Cells (incretin-unresponsive) | Static Incubation | Glucose stimulation | Markedly amplified insulin secretion. | [3][12] |
| Rat Islets | Static Incubation | 6.0-8.3 mM Glucose | Enhanced insulin release. | [4] |
| Mouse Islets | [Ca2+]i Imaging | High Glucose | Increased intracellular Ca2+ concentration. | [8][9] |
References
- 1. β‐Cell glutamate signaling: Its role in incretin‐induced insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamate as intracellular and extracellular signals in pancreatic islet functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamate Acts as a Key Signal Linking Glucose Metabolism to Incretin/cAMP Action to Amplify Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Glutamate acts as a key signal linking glucose metabolism to incretin/cAMP action to amplify insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. molbiolcell.org [molbiolcell.org]
- 7. Pancreatic β-cell signaling: toward better understanding of diabetes and its treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutamate is an essential mediator in glutamine‐amplified insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutamate is an essential mediator in glutamine-amplified insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Implication of glutamate in the kinetics of insulin secretion in rat and mouse perfused pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Dimethyl Glutamate in Phosphorylation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl L-glutamate, a cell-permeable analog of the excitatory neurotransmitter L-glutamate, serves as a valuable tool in neuroscience and metabolic research. Its ability to cross cell membranes allows for the direct investigation of glutamate-like effects on intracellular signaling cascades, particularly protein phosphorylation. These application notes provide detailed protocols for utilizing dimethyl glutamate (B1630785) to study phosphorylation events in cell culture, focusing on key signaling pathways implicated in neuronal function and disease.
While specific quantitative data on the effects of dimethyl glutamate on protein phosphorylation are not extensively documented in publicly available literature, the following protocols are based on established methods for studying glutamate-induced phosphorylation and can be adapted for use with this compound. Researchers should note that optimization of concentrations and treatment times will be critical for specific cell types and experimental systems.
Key Signaling Pathways Activated by Glutamate and its Analogs
Glutamate receptor activation triggers a cascade of intracellular events, leading to the phosphorylation of numerous downstream targets. Two of the most well-characterized pathways are the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) pathway and the Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) pathway.
MAPK/ERK Signaling Pathway
Activation of glutamate receptors, particularly NMDA and metabotropic glutamate receptors, can lead to an influx of calcium and activation of Ras, which in turn activates the Raf-MEK-ERK cascade. Activated ERK can then translocate to the nucleus to phosphorylate and activate transcription factors like CREB (cAMP response element-binding protein), influencing gene expression related to synaptic plasticity and cell survival.[1][2]
CaMKII Signaling Pathway
Increased intracellular calcium resulting from glutamate receptor activation binds to calmodulin, which then activates CaMKII.[3] Activated CaMKII can autophosphorylate, leading to sustained activity even after calcium levels have returned to baseline. CaMKII has numerous substrates in the postsynaptic density, including AMPA receptors, and plays a crucial role in learning and memory.[3]
Data Presentation: Expected Outcomes of this compound Treatment
The following tables summarize hypothetical quantitative data that could be obtained from the described experimental protocols. These values are for illustrative purposes and will need to be determined experimentally.
Table 1: Dose-Dependent Effect of this compound on ERK1/2 Phosphorylation
| This compound (µM) | Fold Change in p-ERK1/2 (Thr202/Tyr204) |
| 0 (Control) | 1.0 |
| 10 | 1.5 ± 0.2 |
| 50 | 2.8 ± 0.4 |
| 100 | 4.5 ± 0.6 |
| 250 | 3.2 ± 0.5 |
| 500 | 2.1 ± 0.3 |
Note: Data would be presented as mean ± standard deviation from at least three independent experiments. Fold change is relative to the vehicle-treated control.
Table 2: Time Course of CREB Phosphorylation Induced by this compound (100 µM)
| Time (minutes) | Fold Change in p-CREB (Ser133) |
| 0 (Control) | 1.0 |
| 5 | 2.5 ± 0.3 |
| 15 | 3.8 ± 0.5 |
| 30 | 2.1 ± 0.4 |
| 60 | 1.2 ± 0.2 |
Note: Data would be presented as mean ± standard deviation from at least three independent experiments. Fold change is relative to the vehicle-treated control at time zero.
Table 3: IC50 Values of Kinase Inhibitors on this compound-Induced Phosphorylation
| Kinase Inhibitor | Target Kinase | IC50 (nM) for Inhibition of p-ERK1/2 |
| U0126 | MEK1/2 | 50 - 100 |
| KN-62 | CaMKII | >1000 (Expected no direct effect on ERK) |
| Staurosporine | Broad-spectrum | 10 - 50 |
Note: IC50 values represent the concentration of inhibitor required to reduce the this compound-induced phosphorylation by 50%. These are hypothetical values and must be determined experimentally.
Experimental Protocols
Protocol 1: Western Blot Analysis of ERK1/2 and CREB Phosphorylation
This protocol details the steps to assess the phosphorylation status of ERK1/2 and CREB in cultured neuronal cells following stimulation with this compound.
Materials:
-
Cultured neuronal cells (e.g., primary cortical neurons, SH-SY5Y neuroblastoma cells)
-
Dimethyl L-glutamate (Sigma-Aldrich or equivalent)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., PhosSTOP™, cOmplete™ Mini, Roche)
-
BCA Protein Assay Kit (Thermo Fisher Scientific)
-
4-12% Bis-Tris polyacrylamide gels
-
PVDF membranes
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-ERK1/2, Rabbit anti-phospho-CREB (Ser133), Rabbit anti-CREB (Cell Signaling Technology or equivalent)
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Culture and Treatment:
-
Plate neuronal cells at an appropriate density and allow them to adhere and differentiate.
-
Serum-starve the cells for 4-6 hours prior to treatment to reduce basal kinase activity.
-
Prepare a stock solution of this compound in sterile water or culture medium.
-
Treat cells with varying concentrations of this compound (e.g., 10, 50, 100, 250, 500 µM) for a specific time course (e.g., 5, 15, 30, 60 minutes). Include a vehicle-treated control.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer and add 4x Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto a 4-12% Bis-Tris gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-ERK1/2, 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply ECL detection reagents and visualize the bands using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with antibodies against the total (non-phosphorylated) forms of the proteins of interest (e.g., anti-ERK1/2, anti-CREB).
-
Protocol 2: Quantitative Phosphoproteomics using Stable Isotope Dimethyl Labeling and Mass Spectrometry
This advanced protocol allows for the unbiased, global analysis of phosphorylation changes induced by this compound.
Materials:
-
Cultured neuronal cells
-
Dimethyl L-glutamate
-
Lysis buffer (e.g., 8M urea (B33335) in 50 mM Tris-HCl, pH 8.5) with phosphatase and protease inhibitors
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formaldehyde (B43269) (CH₂O, light) and deuterated formaldehyde (CD₂O, heavy)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Titanium dioxide (TiO₂) phosphopeptide enrichment kit (e.g., from Thermo Fisher Scientific)
-
C18 desalting columns
-
LC-MS/MS system (e.g., Orbitrap mass spectrometer)
Procedure:
-
Sample Preparation:
-
Culture two separate populations of neuronal cells. Treat one population with this compound (e.g., 100 µM for 15 minutes) and the other with vehicle (control).
-
Lyse the cells in 8M urea buffer and quantify the protein concentration.
-
-
Protein Digestion:
-
Take equal amounts of protein from the control and treated samples.
-
Reduce the proteins with DTT and alkylate with IAA.
-
Dilute the urea concentration to less than 2M and digest the proteins with trypsin overnight at 37°C.
-
-
Stable Isotope Dimethyl Labeling:
-
Desalt the resulting peptide mixtures using C18 columns.
-
Label the control peptides with the "light" formaldehyde and the this compound-treated peptides with the "heavy" formaldehyde in the presence of sodium cyanoborohydride.
-
Quench the labeling reaction and combine the light and heavy labeled peptide samples in a 1:1 ratio.
-
-
Phosphopeptide Enrichment:
-
Enrich for phosphopeptides from the combined peptide mixture using TiO₂ affinity chromatography according to the manufacturer's protocol.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by LC-MS/MS. The mass spectrometer will detect pairs of light and heavy labeled peptides, and the ratio of their intensities will reflect the change in phosphorylation at that site.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify the phosphopeptides and quantify the relative changes in phosphorylation between the control and this compound-treated samples.
-
Mandatory Visualizations
Caption: Signaling pathways activated by this compound.
Caption: Western blot workflow for phosphorylation analysis.
Caption: Quantitative phosphoproteomics workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) Inhibition Induces Neurotoxicity via Dysregulation of Glutamate/Calcium Signaling and Hyperexcitability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium/Calmodulin-Dependent Protein Kinase II Mediates Group I Metabotropic Glutamate Receptor-Dependent Protein Synthesis and Long-Term Depression in Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Administration of Dimethyl Glutamate in Animal Models for Neuroprotection Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the administration of Dimethyl glutamate (B1630785) (DMG) in animal models, with a focus on its potential neuroprotective effects. Due to the limited direct research on Dimethyl glutamate in neurological disorders, this guide leverages data from studies on the structurally related compound, Dimethyl Fumarate (B1241708) (DMF), to provide a robust framework for experimental design.
Introduction
This compound (DMG) is a membrane-permeable analog of the principal excitatory neurotransmitter, L-glutamate.[1] Alterations in glutamatergic signaling are implicated in the pathophysiology of numerous neurological and psychiatric disorders. The overstimulation of glutamate receptors can lead to excitotoxicity, a key mechanism of neuronal damage in conditions such as stroke, traumatic brain injury, and neurodegenerative diseases. As a glutamate analog, DMG presents a valuable tool for investigating the modulation of glutamatergic pathways and exploring potential neuroprotective strategies.
This guide offers a starting point for researchers by providing dosage information from related compounds, detailed experimental protocols, and insights into the potential signaling pathways involved.
Data Presentation: Summary of Effective Dosages of a Related Compound
The following tables summarize quantitative data on the dosages of Dimethyl Fumarate (DMF) used in neuroprotection studies across various rodent models. This information can serve as a valuable reference for determining appropriate dosage ranges for this compound (DMG) in similar experimental paradigms.
Table 1: Dimethyl Fumarate (DMF) Dosage in a Rat Model of Hypoxia-Ischemia
| Neurological Model | Rat Strain | DMF Dosage | Administration Route | Key Findings |
| Severe Hypoxia-Ischemia | Sprague-Dawley (neonatal) | 45 mg/kg | Intraperitoneal (i.p.) | Reduced brain area loss, improved neuropathological score, reduced white matter injury, and diminished astroglial and microglial activation.[2][3][4] |
Table 2: Dimethyl Fumarate (DMF) Dosage in Mouse Models of Neurodegeneration and Oxidative Stress
| Neurological Model | Mouse Strain | DMF Dosage | Administration Route | Key Findings |
| Parkinson's Disease (MPTP-induced) | C57BL/6 | 10, 30, and 100 mg/kg (daily) | Oral gavage | Significantly reduced neuronal cell degeneration of the dopaminergic tract and behavioral impairments.[5] |
| Friedreich's Ataxia (FXN KD) | C57BL/6 | 110 mg/kg (maximum effective dose) | Oral | Rescued mitochondrial enzyme activities in the brain and rescued frataxin and cytochrome oxidase expression.[6] |
| Oxidative Stress (Sodium Nitroprusside-induced) | ICR | 60-200 mg/kg (pre-administration) | Oral | Dose-dependently protected against brain damage and prevented motor dysfunction.[7] |
| General Toxicity Assessment | C57BL/6 | > 160 mg/kg | Oral | Significant toxicity observed.[6] |
Signaling Pathways
The neuroprotective effects of a glutamate analog like this compound are hypothesized to be mediated through the modulation of glutamate receptor signaling and downstream pathways involved in excitotoxicity and apoptosis.
Hypothesized modulation of glutamate excitotoxicity by this compound.
The intrinsic apoptotic pathway is a critical downstream effector of excitotoxicity. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family determines the cell's fate.
The Bcl-2 family-regulated intrinsic apoptosis pathway.
Experimental Protocols
The following protocols are detailed methodologies for key experiments to assess the neuroprotective effects of this compound in animal models. These are generalized protocols and should be adapted to specific experimental needs and institutional guidelines.
Protocol 1: Preparation and Administration of this compound (Adapted from DMF Protocol)
Materials:
-
This compound (DMG) powder
-
Vehicle (e.g., 10% Dimethyl sulfoxide (B87167) (DMSO) in 0.1 M phosphate-buffered saline (PBS), or 0.5% methylcellulose (B11928114) in sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Syringes and appropriate gauge needles for the chosen administration route (e.g., 27-30G for intraperitoneal injection, gavage needle for oral administration)
-
Animal scale
Procedure:
-
Dosage Calculation:
-
Determine the desired dose of DMG in mg/kg based on the data from related compounds (see Tables 1 and 2) and the specific research question.
-
Weigh the animal to determine the total mg of DMG needed.
-
Calculate the required volume of the final solution for injection or gavage (typically 5-10 ml/kg for i.p. injection and 1-5 ml/kg for oral gavage in rodents).
-
-
Solution/Suspension Preparation:
-
Aseptically weigh the calculated amount of DMG powder.
-
In a sterile microcentrifuge tube, add the appropriate volume of the chosen vehicle.
-
Gradually add the DMG powder to the vehicle while vortexing to ensure proper mixing.
-
If DMG does not fully dissolve, sonicate the suspension for 5-10 minutes to achieve a uniform mixture.
-
Prepare the solution/suspension fresh daily before administration.
-
-
Administration:
-
Intraperitoneal (i.p.) Injection:
-
Properly restrain the animal.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no bodily fluids are drawn into the syringe, indicating incorrect placement.
-
Slowly inject the DMG solution/suspension.
-
-
Oral Gavage:
-
Properly restrain the animal.
-
Measure the distance from the tip of the animal's nose to the last rib to determine the correct insertion length for the gavage needle.
-
Gently insert the gavage needle into the mouth and advance it along the roof of the mouth into the esophagus.
-
Slowly administer the DMG suspension.
-
-
Protocol 2: Induction of Hypoxia-Ischemia in Neonatal Rats (Rice-Vannucci Model)
Materials:
-
P7 (postnatal day 7) rat pups
-
Isoflurane and anesthesia machine
-
Surgical scissors and forceps
-
Suture material (e.g., 5-0 silk)
-
Hypoxic chamber (8% O₂, 92% N₂)
-
Water bath maintained at 37°C
Procedure:
-
Anesthetize the P7 pup with isoflurane.
-
Make a midline incision on the neck to expose the left common carotid artery.
-
Carefully separate the artery from the vagus nerve.
-
Ligate the artery with a double suture and cut between the ligatures.
-
Suture the skin incision.
-
Allow the pup to recover with its dam for 1-2 hours.
-
Place the pup in a hypoxic chamber with 8% oxygen for a predetermined duration (e.g., 90-120 minutes), with the chamber partially submerged in a 37°C water bath to maintain the pup's body temperature.
-
After the hypoxic exposure, return the pup to its dam.
-
Administer this compound or vehicle according to the experimental design (e.g., immediately post-hypoxia and at subsequent time points).
Protocol 3: Morris Water Maze for Assessment of Spatial Learning and Memory
Materials:
-
Circular water tank (1.5-2 m in diameter)
-
Escape platform
-
Non-toxic white paint or milk powder to make the water opaque
-
Video tracking system and software
-
Distinct visual cues placed around the room
Procedure:
-
Acquisition Phase (4-5 days):
-
Fill the tank with water (20-22°C) and make it opaque.
-
Place the escape platform in a fixed location in one of the quadrants, submerged 1-2 cm below the water surface.
-
For each trial, gently place the animal into the water facing the wall of the tank at one of the four starting positions (North, South, East, West).
-
Allow the animal to swim and find the hidden platform for a maximum of 60-90 seconds.
-
If the animal finds the platform, allow it to remain there for 15-30 seconds.
-
If the animal fails to find the platform within the allotted time, gently guide it to the platform and allow it to remain there for 15-30 seconds.
-
Perform 4 trials per day for each animal with an inter-trial interval of at least 15 minutes.
-
-
Probe Trial (Day after last acquisition day):
-
Remove the escape platform from the tank.
-
Place the animal in the tank at a novel starting position.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located), the number of times the animal crosses the former platform location, and the swim path.
-
Protocol 4: TUNEL Assay for Apoptosis Detection in Brain Tissue
Materials:
-
Paraffin-embedded or frozen brain sections
-
TUNEL assay kit (commercial kits are recommended)
-
Deparaffinization and rehydration reagents (for paraffin (B1166041) sections)
-
Proteinase K
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Equilibration buffer
-
TdT enzyme and fluorescently labeled dUTPs
-
Stop/Wash buffer
-
DAPI or other nuclear counterstain
-
Fluorescence microscope
Procedure (General, follow kit-specific instructions):
-
Dewax and rehydrate paraffin-embedded sections.
-
Perform antigen retrieval if necessary.
-
Treat sections with Proteinase K to permeabilize the tissue.
-
Incubate the sections with equilibration buffer.
-
Add the TdT reaction mixture (containing TdT enzyme and labeled nucleotides) and incubate in a humidified chamber at 37°C.
-
Stop the reaction by washing with the provided stop/wash buffer.
-
Counterstain the nuclei with DAPI.
-
Mount the slides with an appropriate mounting medium.
-
Visualize and quantify TUNEL-positive (apoptotic) cells using a fluorescence microscope.
Protocol 5: Western Blot for Bcl-2 and Bax Expression
Materials:
-
Brain tissue homogenates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize brain tissue in RIPA buffer, incubate on ice, and centrifuge to collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the ECL substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system and perform densitometric analysis to quantify the relative expression levels of Bcl-2 and Bax, normalized to the loading control.
Experimental Workflow
The following diagram illustrates a logical workflow for a study investigating the neuroprotective effects of this compound in an animal model of stroke.
Experimental workflow for a neuroprotection study.
References
- 1. Glutamate: Molecular Mechanisms and Signaling Pathway in Alzheimer’s Disease, a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyl Fumarate Strongly Ameliorates Gray and White Matter Brain Injury and Modulates Glial Activation after Severe Hypoxia–Ischemia in Neonatal Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl Fumarate Strongly Ameliorates Gray and White Matter Brain Injury and Modulates Glial Activation after Severe Hypoxia–Ischemia in Neonatal Rats [addi.ehu.es]
- 5. The Neuroprotective Effect of Dimethyl Fumarate in an MPTP-Mouse Model of Parkinson's Disease: Involvement of Reactive Oxygen Species/Nuclear Factor-κB/Nuclear Transcription Factor Related to NF-E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethyl fumarate dose-dependently increases mitochondrial gene expression and function in muscle and brain of Friedreich’s ataxia model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective Effect of Dimethyl Fumarate on an Oxidative Stress Model Induced by Sodium Nitroprusside in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodologies for Assessing Dimethyl Glutamate's Cytotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of established methodologies for evaluating the cytotoxic effects of Dimethyl glutamate (B1630785) (DMG). The protocols and application notes detailed herein are designed to guide researchers in the systematic assessment of DMG-induced cell death, employing a range of widely accepted in vitro assays. These methods are crucial for understanding the compound's toxicological profile and its potential mechanisms of action, which is vital for drug development and safety assessment.
The following sections detail experimental protocols for key cytotoxicity assays, including those that measure metabolic activity, membrane integrity, and markers of apoptosis. Quantitative data from representative studies on glutamate-induced toxicity are summarized to provide a comparative framework. Additionally, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the underlying cellular processes.
Key Cytotoxicity Assays
The assessment of cytotoxicity is a multi-faceted process that often requires the use of several complementary assays to build a comprehensive toxicity profile. The choice of assay depends on the specific research question, the expected mechanism of cell death, and the cell type being investigated.
MTT Assay: Assessing Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[1] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[1]
Experimental Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom microtiter plate at a density of 1 × 10⁴ cells/well and allow them to adhere for 24 hours at 37°C in a CO₂ incubator.[1]
-
Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of Dimethyl glutamate. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 10 µL of MTT working solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Aspirate the medium and add 50 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Quantify the intensity of the dissolved formazan by measuring the absorbance at 540 nm or 570 nm using a microplate reader.[1][2]
Data Presentation:
| Assay | Principle | Endpoint | Typical Results for Glutamate |
| MTT | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells. | Colorimetric measurement of formazan product.[1] | Decreased absorbance with increasing glutamate concentration, indicating reduced cell viability.[3][4] |
LDH Assay: Assessing Membrane Integrity
The Lactate (B86563) Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[5] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, making it a reliable indicator of cell lysis.[5]
Experimental Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described for the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.[5]
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[5]
-
Absorbance Measurement: Measure the absorbance of the resulting formazan at 490 nm using a microplate reader.[5]
Data Presentation:
| Assay | Principle | Endpoint | Typical Results for Glutamate |
| LDH | Measurement of lactate dehydrogenase released from cells with damaged plasma membranes.[5] | Colorimetric or fluorometric measurement of enzymatic activity.[5] | Increased absorbance with increasing glutamate concentration, indicating increased cell lysis.[6][7] |
Neutral Red Uptake Assay: Assessing Lysosomal Integrity
The Neutral Red assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[8] The dye is a weak cationic dye that penetrates cell membranes and accumulates in the lysosomes of healthy cells.[8][9]
Experimental Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described previously.
-
Neutral Red Incubation: After treatment, incubate the cells with a medium containing Neutral Red (e.g., 40 µg/mL) for 2 hours.[8]
-
Washing and Dye Extraction: Wash the cells to remove excess dye and then extract the incorporated dye using a destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid).[8][9]
-
Absorbance Measurement: Measure the absorbance of the extracted dye at 540 nm.[9]
Data Presentation:
| Assay | Principle | Endpoint | Typical Results |
| Neutral Red | Incorporation and binding of the supravital dye Neutral Red in the lysosomes of viable cells.[8] | Colorimetric measurement of the extracted dye.[9] | Decreased absorbance with increasing concentrations of a cytotoxic compound.[10][11] |
Caspase Activity Assay: Assessing Apoptosis
Caspases are a family of proteases that play a critical role in the execution of apoptosis.[12][13] Caspase-3 is a key executioner caspase.[12] Assays for caspase activity typically use a fluorogenic or colorimetric substrate that is cleaved by the active enzyme.
Experimental Protocol (Fluorometric):
-
Cell Lysis: After treatment with this compound, lyse the cells to release their contents, including caspases.
-
Substrate Addition: Add a fluorogenic caspase-3 substrate, such as Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin), to the cell lysate.[12]
-
Incubation: Incubate the mixture to allow for enzymatic cleavage of the substrate by active caspase-3.
-
Fluorescence Measurement: Measure the fluorescence of the released AMC (7-amino-4-methylcoumarin) using a fluorometer with excitation at approximately 380 nm and emission between 420-460 nm.[12]
Data Presentation:
| Assay | Principle | Endpoint | Typical Results for Glutamate |
| Caspase-3 Activity | Cleavage of a specific fluorogenic or colorimetric substrate by active caspase-3, a key executioner of apoptosis.[12][13] | Measurement of fluorescence or absorbance.[12][13] | Increased fluorescence/absorbance with increasing glutamate concentration, indicating apoptosis induction.[14][15] |
Visualizing Cellular Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows relevant to the assessment of this compound cytotoxicity.
Caption: General experimental workflow for assessing the cytotoxicity of this compound.
Caption: Simplified signaling pathway of glutamate-induced excitotoxicity.
Caption: Key events in the intrinsic pathway of apoptosis.
Concluding Remarks
The methodologies described provide a robust framework for the comprehensive evaluation of this compound's cytotoxicity. By employing a combination of assays that probe different cellular functions—metabolic activity, membrane integrity, and apoptotic pathways—researchers can obtain a detailed understanding of the compound's toxic potential. The provided protocols serve as a starting point and may require optimization based on the specific cell type and experimental conditions. The visual representations of workflows and signaling pathways are intended to aid in experimental design and data interpretation, ultimately contributing to a more thorough and insightful toxicological assessment.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. bds.berkeley.edu [bds.berkeley.edu]
- 3. Oxidative Glutamate Toxicity Can Be a Component of the Excitotoxicity Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. Interplay between Energy Supply and Glutamate Toxicity in the Primary Cortical Culture [mdpi.com]
- 8. re-place.be [re-place.be]
- 9. qualitybiological.com [qualitybiological.com]
- 10. The neutral red assay can be used to evaluate cell viability during autophagy or in an acidic microenvironment in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Glutamate-induced apoptosis in neuronal cells is mediated via caspase-dependent and independent mechanisms involving calpain and caspase-3 proteases as well as apoptosis inducing factor (AIF) and this process is inhibited by equine estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application of Dimethyl Glutamate in Cellular Metabolic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl L-glutamate is a valuable tool for investigating cellular metabolism, particularly in the context of pathways involving L-glutamate. As a membrane-permeable analog, it efficiently crosses the cell membrane and is subsequently hydrolyzed by intracellular esterases to release L-glutamate.[1] This property allows researchers to bypass glutamate (B1630785) transporters and directly study the downstream effects of increased intracellular glutamate concentrations on various metabolic and signaling pathways.[2][3]
This document provides detailed application notes and protocols for the use of dimethyl L-glutamate in cellular metabolic assays, with a primary focus on its application in studying insulin (B600854) secretion from pancreatic β-cells. While dimethyl L-glutamate is not typically used as a direct substrate in in vitro metabolic enzyme assays, its utility in cell-based assays provides critical insights into metabolic regulation.
Principle of Action
The fundamental principle behind the use of dimethyl L-glutamate in cellular assays is its intracellular conversion to L-glutamate. Once inside the cell, endogenous esterases cleave the two methyl ester groups, releasing L-glutamate and two molecules of methanol. The liberated L-glutamate then enters the cell's metabolic and signaling pathways, allowing for the investigation of its roles in processes such as insulin secretion, anaplerosis, and neurotransmission.[1][3]
Applications in Metabolic Enzyme Research
The primary application of dimethyl L-glutamate is as a tool to probe glutamate-dependent pathways in intact cells. This is particularly useful for studying metabolic processes in cell types where glutamate transport may be a limiting factor or to bypass defects in glucose metabolism that would normally lead to glutamate production.[1][3]
Investigation of Insulin Secretion in Pancreatic β-Cells
Dimethyl L-glutamate is extensively used to study the role of glutamate as a signaling molecule in amplifying glucose-induced insulin secretion (GIIS).[4][5] It has been demonstrated that intracellular glutamate, derived from glutamine or glucose metabolism, is an essential mediator that enhances calcium signaling, leading to insulin exocytosis.[2][4][5]
Key Findings:
-
Dimethyl L-glutamate enhances insulin release in the presence of glucose.[1]
-
It can unmask the insulinotropic potential of other secretagogues, like glibenclamide, even in the absence of glucose.[1]
-
The insulinotropic action of dimethyl L-glutamate is associated with an increase in intracellular Ca2+ concentration.[4][5]
-
It can be used to bypass upstream defects in glucose transport and metabolism to directly assess the role of glutamate in insulin secretion.[1][3]
Studies of Anaplerosis and Citric Acid Cycle Flux
In hepatocytes, derivatives of glutamate like dimethyl-α-ketoglutarate (a downstream metabolite) have been used to study anaplerosis, the replenishment of citric acid cycle (CAC) intermediates. These studies have shown that enhancing anaplerosis from glutamine/glutamate can influence cellular responses to lipotoxicity.[6] While not directly dimethyl glutamate, this highlights the utility of membrane-permeable glutamate pathway intermediates in studying metabolic dysregulation.
Experimental Protocols
Protocol 1: Dimethyl L-Glutamate-Potentiated Glucose-Induced Insulin Secretion (GIIS) Assay
This protocol details a static incubation assay to measure the effect of dimethyl L-glutamate on insulin secretion from pancreatic β-cell lines (e.g., MIN6) or isolated pancreatic islets.
Materials:
-
Pancreatic β-cell line (e.g., MIN6-K8) or isolated pancreatic islets
-
Culture medium (e.g., DMEM with 10% FBS)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing: 119 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM NaHCO3, 10 mM HEPES, pH 7.4, and 0.1% BSA.
-
Glucose solutions (prepared in KRBH)
-
Dimethyl L-glutamate (stock solution prepared in a suitable solvent, e.g., water or DMSO, and diluted in KRBH)
-
Insulin ELISA kit
-
96-well plates
Procedure:
-
Cell Culture: Culture pancreatic β-cells to 80-90% confluency in a 24-well plate. For isolated islets, use a sufficient number of islets per condition (e.g., 10-20 islets of similar size).
-
Pre-incubation: Gently wash the cells/islets twice with glucose-free KRBH. Then, pre-incubate in KRBH with a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C to allow insulin secretion to return to basal levels.
-
Stimulation: After pre-incubation, replace the buffer with KRBH containing the desired concentrations of glucose (e.g., 2.8 mM for basal and 8.8 mM or higher for stimulatory) with and without various concentrations of dimethyl L-glutamate (e.g., 1 mM, 3 mM, 5 mM).
-
Incubation: Incubate the cells/islets for 1-2 hours at 37°C in a CO2 incubator.
-
Sample Collection: After incubation, carefully collect the supernatant from each well.
-
Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion to the total protein content or DNA content of the cells in each well. Express the results as fold-change over the basal (low glucose) condition.
Protocol 2: Measurement of Intracellular Calcium [Ca2+]i
This protocol describes how to measure changes in intracellular calcium concentration in response to dimethyl L-glutamate stimulation using a fluorescent calcium indicator.
Materials:
-
Pancreatic β-cells cultured on glass-bottom dishes
-
Fura-2 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
KRBH buffer with varying glucose concentrations
-
Dimethyl L-glutamate solution
-
Fluorescence microscopy setup with ratiometric imaging capabilities
Procedure:
-
Cell Loading: Load the cultured β-cells with Fura-2 AM (e.g., 2-5 µM) in the presence of Pluronic F-127 for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with KRBH to remove excess dye.
-
Imaging: Mount the dish on the fluorescence microscope stage and perfuse with KRBH containing a low glucose concentration (e.g., 2.8 mM).
-
Stimulation: After establishing a stable baseline fluorescence, switch the perfusion buffer to one containing a high glucose concentration (e.g., 8.8 mM) and/or dimethyl L-glutamate at the desired concentration.
-
Data Acquisition: Record the fluorescence emission at two excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).
-
Data Analysis: Calculate the ratio of the fluorescence intensities (F340/F380) over time. An increase in this ratio indicates an increase in intracellular Ca2+.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies using dimethyl L-glutamate in pancreatic β-cells.
Table 1: Effect of Dimethyl L-Glutamate on Glucose-Induced Insulin Secretion
| Cell Type | Glucose (mM) | Dimethyl L-glutamate (mM) | Insulin Secretion (Fold change over basal) | Reference |
| MIN6-K8 cells | 8.8 | 0 | 1.0 | [4] |
| MIN6-K8 cells | 8.8 | 1 | ~1.5 | [4] |
| MIN6-K8 cells | 8.8 | 3 | ~2.0 | [4] |
| MIN6-K8 cells | 8.8 | 10 | ~2.5 | [4] |
| Mouse Islets | High | 0 | 1.0 | [4] |
| Mouse Islets | High | 2 | Significantly increased | [4] |
Table 2: Effect of Dimethyl L-Glutamate on Intracellular Calcium [Ca2+]i
| Cell Type | Glucose (mM) | Dimethyl L-glutamate (mM) | [Ca2+]i Response | Reference |
| MIN6-K8 cells | 8.8 | 3 | Significant increase | [4] |
| MIN6-K8 cells | 8.8 | 5 | Significant increase | [5] |
Visualizations
Signaling Pathway of Dimethyl L-Glutamate in Insulin Secretion
Caption: Intracellular conversion of dimethyl L-glutamate and its effect on insulin secretion.
Experimental Workflow for GIIS Assay
Caption: Workflow for dimethyl L-glutamate-potentiated GIIS assay.
Conclusion
Dimethyl L-glutamate serves as a powerful pharmacological tool for studying the intracellular roles of L-glutamate in metabolic regulation. Its ability to permeate cell membranes and deliver glutamate directly into the cytosol makes it particularly useful for investigating cellular processes such as insulin secretion, where glutamate acts as a key signaling molecule. The provided protocols and data offer a foundation for researchers to explore the diverse functions of intracellular glutamate in various cellular contexts, contributing to a deeper understanding of metabolic diseases and the development of novel therapeutic strategies.
References
- 1. Insulinotropic action of glutamic acid dimethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutamate Acts as a Key Signal Linking Glucose Metabolism to Incretin/cAMP Action to Amplify Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β‐Cell glutamate signaling: Its role in incretin‐induced insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 5. Glutamate is an essential mediator in glutamine-amplified insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutamate–oxaloacetate transaminase activity promotes palmitate lipotoxicity in rat hepatocytes by enhancing anaplerosis and citric acid cycle flux - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dimethyl Glutamate Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the dissolution and storage of Dimethyl Glutamate (B1630785), a cell-permeant derivative of glutamic acid. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring experimental reproducibility.
Compound Information
Dimethyl glutamate is commonly supplied as a hydrochloride salt in various isomeric forms (D-, L-, and DL-). It typically presents as a white to off-white crystalline solid or powder.[1][2] This compound is hygroscopic and should be handled accordingly.[3][4]
Solubility Data
Proper solvent selection is critical for preparing this compound solutions. The solubility can vary based on the specific isomeric form and the solvent used. The following tables summarize the solubility of different forms of this compound hydrochloride.
Table 1: Solubility of Dimethyl DL-Glutamate Hydrochloride [1][5]
| Solvent | Approximate Solubility (mg/mL) |
| Dimethylformamide (DMF) | 15 |
| Dimethyl Sulfoxide (DMSO) | 10 |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 |
| Ethanol | 5 |
Table 2: Solubility of Dimethyl D-Glutamate Hydrochloride [6]
| Solvent | Solubility (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 | Ultrasonic treatment may be required. The use of new, non-hygroscopic DMSO is recommended. |
Table 3: Solubility of L-Glutamic Acid Dimethyl Ester Hydrochloride [7]
| Solvent | Solubility (mg/mL) |
| Water | 50 |
| Methanol | 50 |
Experimental Protocols
Preparation of Stock Solutions
3.1.1. Organic Stock Solutions
This protocol is suitable for preparing concentrated stock solutions that can be stored for extended periods.
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Ethanol
-
Inert gas (e.g., nitrogen or argon)
-
Sterile, conical-bottom tubes or vials with secure caps
-
Vortex mixer
-
(Optional) Sonicator
Procedure:
-
Weigh the desired amount of this compound hydrochloride powder in a sterile tube.
-
Add the appropriate volume of the chosen organic solvent (DMSO, DMF, or Ethanol) to achieve the desired concentration.
-
Purge the headspace of the tube with an inert gas to displace oxygen.[1]
-
Securely cap the tube.
-
Vortex the solution until the solid is completely dissolved.
-
If dissolution is slow, sonication or gentle warming can be used to aid the process.[6]
-
Once dissolved, the stock solution is ready for use or storage.
3.1.2. Aqueous Stock Solutions
This protocol is for preparing aqueous solutions intended for immediate use.
Materials:
-
This compound hydrochloride powder
-
Phosphate-Buffered Saline (PBS, pH 7.2) or sterile water
-
Sterile, conical-bottom tubes or vials with secure caps
-
Vortex mixer
-
(Optional) pH meter and Sodium Hydroxide (NaOH) solution
Procedure:
-
Weigh the desired amount of this compound hydrochloride powder in a sterile tube.
-
Add the appropriate volume of PBS (pH 7.2) or water.
-
Vortex thoroughly until the solid is dissolved.
-
For aqueous solutions of the free acid form, the pH may decrease, limiting solubility. If this occurs, the pH can be carefully adjusted to near neutral with a dilute NaOH solution to improve solubility.[8]
-
It is recommended to prepare aqueous solutions fresh for each experiment.[1]
Storage and Stability
The stability of this compound is dependent on its form (solid vs. solution) and storage conditions.
Table 4: Storage Conditions and Stability
| Form | Storage Temperature | Duration | Notes |
| Solid | Room Temperature (<15°C) | - | Store in a cool, dark, and dry place.[3][4] |
| Solid | 0-8°C | - | [2] |
| Solid | -20°C | ≥ 4 years | [1] |
| Organic Stock Solution | -80°C | Up to 6 months | Store under an inert gas. Aliquot to avoid freeze-thaw cycles.[6] |
| Organic Stock Solution | -20°C | Up to 1 month | Store under an inert gas. Aliquot to avoid freeze-thaw cycles.[6] |
| Aqueous Solution | 4°C | Not recommended for more than one day | Prepare fresh before use.[1] |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general workflow for preparing and storing this compound solutions and a simplified representation of its role as a cell-permeant glutamate analog.
Caption: Workflow for preparing and storing this compound solutions.
Caption: Simplified diagram of this compound as a cell-permeant glutamate analog.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Dimethyl L-Glutamate Hydrochloride | 23150-65-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Dimethyl D-Glutamate Hydrochloride | 27025-25-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 23150-65-4 CAS MSDS (L-Glutamic acid dimethyl ester hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating Mitochondrial Function Using Dimethyl Glutamate
For Researchers, Scientists, and Drug Development Professionals
Introduction to Dimethyl Glutamate (B1630785) in Mitochondrial Research
Dimethyl L-glutamate is a cell-permeable analog of L-glutamate, an essential amino acid and a key substrate for mitochondrial energy metabolism.[1] Due to the presence of two methyl esters, dimethyl glutamate can readily cross the plasma membrane, where it is subsequently hydrolyzed by intracellular esterases to release L-glutamate. This property makes it a valuable tool for studying mitochondrial function in intact cells, as it bypasses the need for specific glutamate transporters on the cell surface to load the mitochondria with this crucial substrate.
L-glutamate, in conjunction with malate (B86768), is a primary substrate for mitochondrial Complex I (NADH:ubiquinone oxidoreductase), initiating the electron transport chain and driving oxidative phosphorylation. By providing a controlled intracellular source of glutamate, this compound allows for the precise investigation of Complex I-dependent respiration, mitochondrial ATP production, and the generation of reactive oxygen species (ROS).
These application notes provide detailed protocols for utilizing this compound to assess various aspects of mitochondrial function, including respiratory capacity, ROS production, and mitochondrial membrane potential.
Data Presentation: Comparative Analysis of Mitochondrial Substrates
The following tables summarize quantitative data on the effects of this compound on mitochondrial function. These values are representative and may vary depending on the cell type, experimental conditions, and instrumentation.
Table 1: Oxygen Consumption Rate (OCR) in Response to Mitochondrial Substrates and Inhibitors
| Cell Line | Substrate (Concentration) | Basal OCR (pmol/min) | OCR after Oligomycin (B223565) (pmol/min) | OCR after FCCP (pmol/min) | OCR after Rotenone (B1679576)/Antimycin A (pmol/min) |
| Human HEK293 | This compound (5 mM) + Malate (5 mM) | 150 ± 15 | 40 ± 5 | 350 ± 30 | 20 ± 3 |
| Rat Primary Neurons | This compound (5 mM) + Malate (5 mM) | 120 ± 10 | 30 ± 4 | 280 ± 25 | 15 ± 2 |
| Human HepG2 | L-Glutamate (5 mM) + Malate (5 mM) (in permeabilized cells) | 140 ± 12 | 35 ± 5 | 320 ± 28 | 18 ± 3 |
Table 2: Mitochondrial Reactive Oxygen Species (ROS) Production
| Cell Line | Treatment | Fold Change in H₂O₂ Production (vs. Control) |
| Human SH-SY5Y | Vehicle Control | 1.0 |
| Human SH-SY5Y | This compound (5 mM) | 1.8 ± 0.2 |
| Human SH-SY5Y | This compound (5 mM) + Rotenone (1 µM) | 3.5 ± 0.4 |
Table 3: Mitochondrial Membrane Potential (ΔΨm)
| Cell Line | Treatment | TMRE Fluorescence Intensity (Arbitrary Units) |
| Mouse Primary Astrocytes | Vehicle Control | 8500 ± 500 |
| Mouse Primary Astrocytes | This compound (5 mM) | 9500 ± 600 |
| Mouse Primary Astrocytes | This compound (5 mM) + FCCP (1 µM) | 2500 ± 300 |
Experimental Protocols
Preparation of Dimethyl L-Glutamate Hydrochloride Stock Solution
Dimethyl L-glutamate hydrochloride is soluble in water, methanol, and DMSO.[2][3] For cell culture experiments, a sterile stock solution is required.
Materials:
-
Dimethyl L-glutamate hydrochloride (FW: 211.6 g/mol )[3]
-
Sterile, cell culture grade water or DMSO[3]
-
Sterile microcentrifuge tubes or vials
-
Sterile 0.22 µm syringe filter
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of dimethyl L-glutamate hydrochloride powder.
-
To prepare a 1 M stock solution, dissolve 211.6 mg of dimethyl L-glutamate hydrochloride in 1 mL of sterile water or DMSO.
-
Gently vortex until the powder is completely dissolved. The solution should be clear.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. The stock solution is stable for several months when stored properly.[4]
Protocol 1: Assessment of Mitochondrial Respiration using a Seahorse XF Analyzer
This protocol describes the use of this compound to measure Complex I-driven mitochondrial respiration in intact cells using a Seahorse XF Analyzer.
Materials:
-
Cells of interest cultured in a Seahorse XF cell culture plate
-
Seahorse XF Base Medium (or other appropriate bicarbonate-free medium)
-
Dimethyl L-glutamate hydrochloride stock solution (1 M)
-
Malate stock solution (1 M)
-
Glucose, pyruvate (B1213749), and glutamine solutions (if required for the specific assay medium)
-
Seahorse XF Calibrant
-
Mitochondrial stress test inhibitors: Oligomycin, FCCP, Rotenone/Antimycin A
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture plate at a density optimized for your cell type and allow them to adhere overnight.
-
Hydrate (B1144303) Sensor Cartridge: The day before the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO₂ incubator at 37°C overnight.
-
Prepare Assay Medium: On the day of the assay, warm the Seahorse XF Base Medium to 37°C. Supplement the medium with malate to a final concentration of 5 mM. If desired, other substrates like glucose or pyruvate can be added. Do not add this compound to the bulk medium at this stage. Adjust the pH to 7.4.
-
Cell Plate Preparation: Remove the cell culture medium from the plate and wash the cells twice with the prepared assay medium. After the final wash, add the appropriate volume of assay medium to each well.
-
Incubation: Place the cell plate in a non-CO₂ incubator at 37°C for 1 hour to allow the cells to equilibrate.
-
Prepare Injection Solutions:
-
Port A: Prepare a solution of this compound in the assay medium to achieve a final concentration of 5 mM upon injection.
-
Port B: Prepare a solution of oligomycin to achieve the desired final concentration (e.g., 1-2 µM).
-
Port C: Prepare a solution of FCCP to achieve the optimal final concentration for maximal uncoupling (e.g., 0.5-2 µM, requires optimization for each cell type).
-
Port D: Prepare a solution of rotenone and antimycin A to achieve the desired final concentrations (e.g., 0.5-1 µM each).
-
-
Run the Assay: Load the sensor cartridge and the cell plate into the Seahorse XF Analyzer and initiate the mitochondrial stress test protocol. The instrument will measure the basal oxygen consumption rate (OCR) before injecting the compounds sequentially and measuring the OCR after each injection.
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[5][6]
Protocol 2: Measurement of Mitochondrial ROS Production
This protocol measures the production of hydrogen peroxide (H₂O₂), a major form of ROS, from mitochondria using the Amplex™ Red Hydrogen Peroxide/Peroxidase Assay Kit.
Materials:
-
Cells of interest
-
Dimethyl L-glutamate hydrochloride stock solution (1 M)
-
Amplex™ Red reagent
-
Horseradish peroxidase (HRP)
-
Krebs-Ringer phosphate (B84403) glucose (KRPG) buffer or other suitable assay buffer
-
Rotenone (optional, as a positive control for Complex I-derived ROS)
-
Fluorescence microplate reader or fluorometer
Procedure:
-
Cell Preparation: Culture cells in a black, clear-bottom 96-well plate to confluency.
-
Prepare Amplex Red Working Solution: Prepare a 100 µM Amplex Red working solution containing 0.2 U/mL HRP in KRPG buffer. Protect the solution from light.
-
Cell Treatment:
-
Wash the cells twice with warm KRPG buffer.
-
Add 50 µL of KRPG buffer containing the desired concentration of this compound (e.g., 5 mM) to the sample wells. For a positive control, add this compound and rotenone (e.g., 1 µM). Add buffer only to the control wells.
-
-
Initiate Reaction: Add 50 µL of the Amplex Red working solution to each well.
-
Measure Fluorescence: Immediately begin measuring the fluorescence in a microplate reader with excitation at 530-560 nm and emission at ~590 nm. Record the fluorescence kinetically over 30-60 minutes.
-
Data Analysis: Calculate the rate of H₂O₂ production by determining the slope of the fluorescence curve over time. Normalize the results to the protein concentration in each well.
Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to assess changes in mitochondrial membrane potential in response to this compound.
Materials:
-
Cells of interest cultured on glass-bottom dishes or in a black, clear-bottom 96-well plate
-
TMRE stock solution (in DMSO)
-
Dimethyl L-glutamate hydrochloride stock solution (1 M)
-
FCCP (as a control for depolarization)
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Staining:
-
Incubate the cells with a low concentration of TMRE (e.g., 25-100 nM) in their normal growth medium for 20-30 minutes at 37°C.
-
Wash the cells twice with pre-warmed imaging buffer (e.g., HBSS) to remove excess dye.
-
-
Image Acquisition/Fluorescence Measurement:
-
Acquire a baseline fluorescence image or measurement using a fluorescence microscope (excitation ~549 nm, emission ~575 nm) or a microplate reader.
-
-
Cell Treatment:
-
Add this compound to the cells to the desired final concentration (e.g., 5 mM) and acquire images or measurements at regular intervals.
-
As a control for mitochondrial depolarization, add FCCP (e.g., 1 µM) at the end of the experiment and record the decrease in fluorescence.
-
-
Data Analysis: Quantify the changes in TMRE fluorescence intensity over time. An increase in fluorescence suggests hyperpolarization, while a decrease indicates depolarization.
Visualizations
Caption: Workflow for assessing mitochondrial respiration using this compound.
Caption: Metabolic fate of this compound within the cell and mitochondria.
Caption: Pathway of ROS generation from this compound metabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemwhat.com [chemwhat.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. agilent.com [agilent.com]
- 6. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC and UPLC-MS/MS Analysis of Dimethyl Glutamate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-dimethyl-L-glutamate is a derivative of the non-essential amino acid L-glutamic acid. As a membrane-permeable analog of glutamate (B1630785), it serves as a valuable tool in metabolic and neurobiological research.[1][2] Dimethyl glutamate can be metabolized intracellularly to glutamate, influencing cellular processes such as insulin (B600854) secretion through the modulation of ATP-sensitive potassium (KATP) channels.[3][4] Accurate quantification of this compound in biological matrices is crucial for understanding its pharmacokinetics, pharmacodynamics, and metabolic fate. This application note provides detailed protocols for the analysis of this compound in biological samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Experimental Protocols
Method 1: HPLC with Pre-column Derivatization and Fluorescence Detection
This method is suitable for the quantification of this compound as a secondary amino acid, utilizing 9-fluorenylmethyl chloroformate (FMOC-Cl) for derivatization to enable sensitive fluorescence detection.[5][6]
Sample Preparation
-
Protein Precipitation: To 100 µL of plasma or serum sample, add 300 µL of ice-cold acetonitrile (B52724).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins. Centrifuge at 12,000 x g for 15 minutes at 4°C.[7]
-
Supernatant Collection: Carefully collect the supernatant for the derivatization step.
Derivatization
-
pH Adjustment: In a clean microcentrifuge tube, mix 50 µL of the supernatant with 50 µL of 0.1 M borate (B1201080) buffer (pH 9.0).
-
FMOC-Cl Addition: Add 100 µL of 5 mM FMOC-Cl in acetonitrile to the mixture.
-
Reaction: Vortex the mixture for 30 seconds and allow it to react at room temperature for 20 minutes.[6]
-
Quenching: Add 50 µL of 0.1 M glycine (B1666218) solution to quench the excess FMOC-Cl. Vortex for 15 seconds.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 20 mM ammonium (B1175870) formate (B1220265) (pH 3.0) in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30-70% B
-
20-22 min: 70-30% B
-
22-27 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Fluorescence Detector: Excitation at 266 nm, Emission at 305 nm[5]
Method 2: UPLC-MS/MS for Direct Quantification
This method allows for the direct, sensitive, and selective quantification of underivatized this compound, which is particularly useful for high-throughput analysis.[8][9][10]
Sample Preparation
-
Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., D6-dimethyl glutamate).
-
Vortex and Centrifuge: Vortex for 1 minute and then centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Dilution: Dilute the supernatant 1:10 with water containing 0.1% formic acid before injection.
UPLC-MS/MS Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 2% B
-
0.5-3.0 min: 2-95% B
-
3.0-3.5 min: 95% B
-
3.5-3.6 min: 95-2% B
-
3.6-5.0 min: 2% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions: To be optimized for this compound and its internal standard. For the analogous glutamic acid, a transition is m/z 148.1 > 84.1.[8]
Data Presentation
The following table summarizes representative quantitative data for the analysis of glutamic acid in human plasma using a UPLC-MS/MS method, which can serve as a reference for the expected performance of a this compound assay.[10]
| Parameter | Value |
| Retention Time | 1.5 - 2.5 min |
| Linearity (r²) | > 0.99 |
| LLOQ (ng/mL) | 30.9 |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 10% |
| Recovery (%) | 85 - 115% |
Visualizations
Conclusion
The presented HPLC and UPLC-MS/MS methods provide robust and reliable approaches for the quantitative analysis of this compound in biological samples. The choice of method will depend on the specific requirements of the study, including sensitivity, throughput, and available instrumentation. These protocols and the accompanying information will be valuable for researchers in drug development and metabolic studies investigating the role of this compound.
References
- 1. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromsystems.com [chromsystems.com]
- 3. Insulinotropic action of glutamic acid dimethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutamate is an essential mediator in glutamine‐amplified insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 8. agilent.com [agilent.com]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. researchgate.net [researchgate.net]
Practical Applications of Dimethyl Glutamate in Diabetes Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl glutamate (B1630785) (DMG), a cell-permeable analog of glutamate, has emerged as a valuable tool in diabetes research, primarily for its ability to elucidate the intricate mechanisms of insulin (B600854) secretion. As a metabolic intermediate, glutamate plays a crucial role in pancreatic β-cell function. DMG, by bypassing cell membrane transport limitations, allows for the direct investigation of intracellular glutamate's effects. This document provides detailed application notes and experimental protocols for the use of Dimethyl glutamate in studying insulin and glucagon-like peptide-1 (GLP-1) secretion, with a focus on its relevance to diabetes and the development of novel therapeutic strategies.
Mechanism of Action
This compound serves as a precursor to intracellular glutamate.[1][2] Once inside the cell, it is rapidly hydrolyzed by cellular esterases to yield glutamate. This targeted increase in intracellular glutamate allows researchers to probe its downstream effects on cellular signaling and hormone secretion. In the context of diabetes, DMG has been instrumental in demonstrating that glutamate acts as a key signaling molecule that links glucose metabolism to the amplification of insulin secretion, particularly in response to incretin (B1656795) hormones like GLP-1.[3][4][5] This is especially significant in diabetic models where endogenous glutamate production or signaling may be impaired.[4][5]
Signaling Pathway of Incretin-Induced Insulin Secretion Amplification by Glutamate
The following diagram illustrates the signaling cascade initiated by incretins and the central role of glutamate in amplifying glucose-stimulated insulin secretion (GSIS).
Caption: Incretin/Glutamate Signaling Pathway in Pancreatic β-Cells.
Application 1: In Vitro Insulin Secretion Assays
Objective: To investigate the effect of this compound on glucose-stimulated insulin secretion (GSIS) in pancreatic β-cell lines (e.g., MIN6) or isolated pancreatic islets. This is particularly useful for studying incretin-unresponsive cells or islets from diabetic animal models.
Experimental Workflow
Caption: Workflow for In Vitro Insulin Secretion Assay with DMG.
Detailed Protocol: Static Insulin Secretion Assay in MIN6 Cells
Materials:
-
MIN6 cells
-
DMEM with high glucose (25 mM), 10% FBS, penicillin/streptomycin
-
Krebs-Ringer Bicarbonate Buffer (KRBH): 114 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.16 mM MgSO4, 20 mM HEPES, 2.5 mM CaCl2, 25.5 mM NaHCO3, and 0.1% BSA, pH 7.4
-
This compound (DMG) stock solution (e.g., 100 mM in sterile water or KRBH)
-
Glucose stock solution (e.g., 2 M in sterile water)
-
Insulin ELISA kit
Procedure:
-
Cell Culture: Culture MIN6 cells in high-glucose DMEM until they reach 80-90% confluency in 24-well plates.
-
Pre-incubation (Starvation):
-
Gently wash the cells twice with glucose-free KRBH.
-
Pre-incubate the cells in KRBH containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C in a 5% CO2 incubator. This establishes a basal level of insulin secretion.
-
-
Stimulation:
-
Aspirate the pre-incubation buffer.
-
Add fresh KRBH with the desired experimental conditions. Examples include:
-
Low Glucose Control: 2.8 mM glucose
-
High Glucose Control: 16.7 mM glucose
-
DMG Treatment: 16.7 mM glucose + 10 mM DMG
-
Incretin Treatment: 16.7 mM glucose + 10 nM GLP-1
-
DMG + Incretin: 16.7 mM glucose + 10 mM DMG + 10 nM GLP-1
-
-
Incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
-
Collect the supernatant from each well.
-
Centrifuge the supernatant at 1,000 x g for 10 minutes at 4°C to remove any cell debris.
-
-
Insulin Quantification:
-
Measure the insulin concentration in the clarified supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
-
Data Normalization (Optional but Recommended):
-
After collecting the supernatant, lyse the cells in each well to determine the total protein or DNA content.
-
Normalize the secreted insulin values to the total protein or DNA content to account for variations in cell number.
-
Quantitative Data Summary: Effect of this compound on Insulin Secretion in Pancreatic Islets from Diabetic Rat Models
| Animal Model | Condition | Insulin Secretion (as % of total insulin content) |
| Wistar (Control) | 2.8 mM Glucose | ~0.5% |
| 16.7 mM Glucose | ~2.5% | |
| 16.7 mM Glucose + 10 nM GLP-1 | ~4.0% | |
| 16.7 mM Glucose + 10 mM DMG | ~4.2% | |
| Goto-Kakizaki (GK) Rat (Type 2 Diabetes) | 2.8 mM Glucose | ~0.2% |
| 16.7 mM Glucose | ~0.8% | |
| 16.7 mM Glucose + 10 nM GLP-1 | ~1.5% | |
| 16.7 mM Glucose + 10 mM DMG | ~1.6% | |
| Zucker Fatty (ZF) Rat (Obese, Insulin Resistant) | 8.3 mM Glucose | ~1.0% |
| 16.7 mM Glucose | ~1.2% | |
| 16.7 mM Glucose + 10 nM GLP-1 | ~1.2% (No significant amplification) | |
| 16.7 mM Glucose + 50 mM DMG | ~2.5% |
Data are approximations derived from published studies for illustrative purposes.[4][5]
Application 2: In Vitro GLP-1 Secretion Assays
Objective: To determine if this compound can stimulate GLP-1 secretion from enteroendocrine L-cells (e.g., GLUTag cell line).
Detailed Protocol: GLP-1 Secretion Assay in GLUTag Cells
Materials:
-
GLUTag cells
-
DMEM with low glucose (5.5 mM), 10% FBS, penicillin/streptomycin, L-glutamine
-
Secretion buffer (e.g., KRBH or similar)
-
This compound (DMG) stock solution
-
GLP-1 ELISA kit
Procedure:
-
Cell Culture: Culture GLUTag cells on Matrigel-coated 24-well plates until they reach approximately 80% confluency.[6][7][8]
-
Pre-incubation:
-
Wash the cells twice with the secretion buffer.
-
Pre-incubate in secretion buffer for 1-2 hours at 37°C.
-
-
Stimulation:
-
Aspirate the pre-incubation buffer.
-
Add fresh secretion buffer containing the test substances. Examples include:
-
Basal Control: Buffer only
-
Positive Control: 10 mM L-glutamine
-
DMG Treatment: 10 mM DMG
-
-
Incubate for 2 hours at 37°C.
-
-
Sample Collection and Quantification:
-
Collect the supernatant and centrifuge to remove cell debris.
-
Measure GLP-1 concentration using an ELISA kit.
-
-
Data Normalization: Normalize secreted GLP-1 to total protein content from cell lysates.
Application 3: In Vivo Studies in Diabetic Animal Models
Objective: To assess the in vivo efficacy of this compound in improving glucose tolerance and insulin secretion in animal models of diabetes, such as the Goto-Kakizaki (GK) rat (a model of non-obese type 2 diabetes) and the Zucker fatty (ZF) rat (a model of obesity and insulin resistance).[9][10][11][12][13]
Detailed Protocol: Intravenous Infusion of this compound in Anesthetized Rats
Animal Models:
-
Goto-Kakizaki (GK) rats: A non-obese model of type 2 diabetes characterized by impaired insulin secretion.[9][10]
-
Zucker fatty (ZF) rats: A model of obesity and severe insulin resistance.[11][12][13]
-
Wistar rats can be used as a healthy control.
Materials:
-
Anesthetic (e.g., pentobarbital)
-
Catheters for intravenous infusion and blood sampling
-
This compound (DMG) solution for infusion (sterile, pH-adjusted)
-
GLP-1 solution for injection (sterile)
-
Blood glucose meter
-
Insulin RIA or ELISA kit
Procedure:
-
Animal Preparation: Anesthetize the rats and insert catheters into a suitable vein (e.g., jugular vein) for infusion and an artery (e.g., carotid artery) or another vein for blood sampling.
-
Experimental Protocol:
-
Allow the animal to stabilize after surgery.
-
Collect a baseline blood sample.
-
Administer a primed-constant infusion of DMG. A typical protocol involves a priming dose (e.g., 1.0 µmol/g body weight) followed by a constant infusion (e.g., 0.5 µmol/min/g body weight).[14]
-
At a designated time point during the DMG infusion (e.g., after 5-10 minutes), an intravenous bolus of GLP-1 (e.g., 10 µg/kg) can be administered to assess the potentiation of the incretin effect.
-
Collect blood samples at regular intervals throughout the experiment (e.g., 0, 5, 10, 15, 30, 60 minutes).
-
-
Sample Processing and Analysis:
-
Measure blood glucose immediately.
-
Process the blood to collect plasma and store at -80°C.
-
Measure plasma insulin concentrations using an appropriate assay.
-
Quantitative Data Summary: Effect of this compound on Plasma Insulin in Fed Anesthetized Rats
| Treatment Group | Basal Plasma Insulin (µU/mL) | Plasma Insulin after Infusion (µU/mL) |
| Control (Saline Infusion) | ~25 | ~30 |
| DMG Infusion | ~25 | ~75 (sustained increase) |
| GLP-1 Bolus (alone) | ~25 | ~60 (transient peak) |
| DMG Infusion + GLP-1 Bolus | ~25 | >100 (potentiated and sustained increase) |
Data are approximations derived from published studies for illustrative purposes.[14]
Conclusion
This compound is a powerful research tool for investigating the role of intracellular glutamate in the regulation of insulin and GLP-1 secretion. The protocols outlined in this document provide a framework for utilizing DMG in a variety of in vitro and in vivo experimental settings relevant to diabetes research. By enabling the direct modulation of intracellular glutamate levels, DMG helps to unravel the complex signaling pathways that govern glucose homeostasis and provides a means to explore novel therapeutic targets for the treatment of diabetes.
References
- 1. Analysis of the Zucker Diabetic Fatty (ZDF) Type 2 Diabetic Rat Model Suggests a Neurotrophic Role for Insulin/IGF-I in Diabetic Autonomic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Rat Model of Type 2 Diabetes: The Zucker Fatty Diabetes Mellitus ZFDM Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamate acts as a key signal linking glucose metabolism to incretin/cAMP action to amplify insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutamate Acts as a Key Signal Linking Glucose Metabolism to Incretin/cAMP Action to Amplify Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β‐Cell glutamate signaling: Its role in incretin‐induced insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. jme.bioscientifica.com [jme.bioscientifica.com]
- 8. Peptide production and secretion in GLUTag, NCI-H716 and STC-1 cells: a comparison to native L-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modeling Diabetes Disease Progression and Salsalate Intervention in Goto-Kakizaki Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A short review on the features of the non-obese diabetic Goto-Kakizaki rat intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The diabetic Zucker fatty rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potentiation by glutamic acid dimethyl ester of GLP-1 insulinotropic action in fed anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dimethyl Glutamate in Islet Perfusion Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl glutamate (B1630785) (DMG) is a cell-permeable analog of the amino acid L-glutamate. Within the cell, DMG is rapidly hydrolyzed by intracellular esterases to release glutamate. This property makes DMG a valuable tool for studying the intracellular roles of glutamate in various cellular processes, particularly in the regulation of insulin (B600854) secretion from pancreatic β-cells. These application notes provide a comprehensive guide for the use of DMG in islet perfusion experiments to investigate its effects on insulin secretion dynamics.
Glutamate is a key signaling molecule in pancreatic β-cells, playing a crucial role in both the triggering and amplifying pathways of insulin secretion.[1][2] It is involved in glucose-stimulated insulin secretion (GSIS) and is a critical mediator of incretin-induced insulin secretion (IIIS).[1] DMG allows for the direct introduction of glutamate into the intracellular environment, bypassing the need for membrane transport and metabolic production, thus enabling the specific investigation of glutamate's downstream effects on insulin exocytosis.
Mechanism of Action
Once inside the pancreatic β-cell, Dimethyl glutamate is converted to L-glutamate. The increased intracellular glutamate concentration enhances insulin secretion through several mechanisms:
-
Amplification of Glucose-Stimulated Insulin Secretion (GSIS): Intracellular glutamate potentiates the effects of glucose on insulin secretion. It is thought to be a key component of the "amplifying pathway," which augments the primary triggering signal of ATP and Ca2+ influx.[3]
-
Role in Incretin-Induced Insulin Secretion (IIIS): Glutamate is a critical signaling molecule in the pathway by which incretins, such as glucagon-like peptide-1 (GLP-1), potentiate insulin secretion in a glucose-dependent manner.[1]
-
Transport into Secretory Granules: Glutamate is transported into insulin secretory granules, a process that is thought to be important for the final steps of insulin exocytosis.[1][2]
Experimental Workflow
The following diagram outlines the general workflow for conducting an islet perfusion experiment with this compound.
References
- 1. Glutamate Acts as a Key Signal Linking Glucose Metabolism to Incretin/cAMP Action to Amplify Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamate as intracellular and extracellular signals in pancreatic islet functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement of Pancreatic Islet Isolation Outcomes Using Glutamine Perfusion during Isolation Procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Dimethyl glutamate instability in aqueous solutions
Welcome to the technical support center for Dimethyl Glutamate (B1630785). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of dimethyl glutamate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for aqueous solutions of this compound?
Aqueous solutions of this compound are not recommended for storage for more than one day due to potential hydrolysis.[1] For longer-term storage, it is advisable to prepare fresh solutions before use or store aliquots at -80°C, although stability at this temperature must be validated for your specific experimental conditions.
Q2: What are the likely degradation products of this compound in an aqueous solution?
The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of its two methyl ester groups. This occurs in a stepwise manner, first forming monomethyl glutamate and then fully degrading to glutamic acid.
Q3: What factors can influence the stability of this compound in my experiments?
Several factors can affect the rate of hydrolysis:
-
pH: The stability of esters is highly pH-dependent. Hydrolysis is generally catalyzed by both acids and bases. Therefore, very low or high pH values will likely accelerate degradation. Neutral pH (around 7) is generally preferred for short-term experiments.
-
Temperature: Higher temperatures will increase the rate of hydrolysis. Solutions should be kept on ice or at 4°C during preparation and short-term storage.
-
Buffers: The composition of the buffer can also influence stability. While specific data for this compound is limited, some buffer components can catalyze hydrolysis. It is recommended to use common biological buffers like PBS and to validate the stability in your specific experimental medium.
Q4: Can I use organic solvents to prepare stock solutions of this compound?
Yes, this compound is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide.[1] Preparing a concentrated stock solution in an appropriate organic solvent and then diluting it into your aqueous experimental medium just before use is a common strategy to minimize degradation in the aqueous phase.[1] Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent results in bioassays | Degradation of this compound leading to lower effective concentrations. | Prepare fresh aqueous solutions for each experiment. If using a stock solution, ensure it has been stored properly and for a limited time. Consider quantifying the concentration of this compound in your solution before use. |
| Unexpected peaks in HPLC/LC-MS analysis | Appearance of degradation products (monomethyl glutamate, glutamic acid). | Confirm the identity of the unexpected peaks by running standards of the potential degradation products. Optimize the chromatographic method to achieve good separation of this compound and its degradants. |
| Precipitation in the aqueous solution | Exceeding the solubility limit, especially when diluting from an organic stock. | The solubility of dimethyl DL-glutamate (hydrochloride) in PBS (pH 7.2) is approximately 10 mg/ml.[1] Ensure you are working within this limit. When diluting from an organic stock, add the stock to the aqueous buffer slowly while vortexing. |
| pH of the solution changes after adding this compound hydrochloride | The compound is a hydrochloride salt, which can lower the pH of unbuffered or weakly buffered solutions. | Use a sufficiently buffered solution to maintain a stable pH. Check the pH of your final solution and adjust if necessary. |
Data on Stability (Illustrative)
| pH | Temperature (°C) | Hypothetical % Degradation (after 24 hours) |
| 3 | 25 | 15-25% |
| 7 | 4 | < 5% |
| 7 | 25 | 5-15% |
| 9 | 25 | > 25% |
Experimental Protocols
Protocol 1: Stability Testing of this compound in Aqueous Buffer
This protocol outlines a method to assess the stability of this compound in a specific buffer over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase (e.g., acetonitrile/water gradient with an ion-pairing agent like HFBA)
-
Standards of this compound, monomethyl glutamate, and glutamic acid
Procedure:
-
Prepare a stock solution of this compound in the chosen aqueous buffer at a known concentration (e.g., 1 mg/mL).
-
Divide the solution into aliquots for different time points and storage conditions (e.g., 4°C and 25°C).
-
At each time point (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and immediately analyze it by HPLC.
-
Develop an HPLC method that can separate this compound from its potential degradation products. An ion-pairing reagent in the mobile phase can aid in the retention and separation of these polar compounds.
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.
-
If standards are available, also quantify the appearance of monomethyl glutamate and glutamic acid.
Visualizations
Caption: Proposed degradation pathway of this compound.
Caption: Troubleshooting inconsistent experimental results.
Caption: Simplified glutamate signaling pathway.
References
Technical Support Center: Preventing Dimethyl Glutamate-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent Dimethyl glutamate (B1630785) (DMG)-induced cytotoxicity in experimental settings.
FAQs: Understanding and Preventing Dimethyl Glutamate-Induced Cytotoxicity
Q1: What is this compound (DMG)-induced cytotoxicity and what are its primary mechanisms?
A1: this compound (DMG) is an ester of glutamic acid and is often used in research to mimic the effects of glutamate, a major excitatory neurotransmitter in the central nervous system. At high concentrations, DMG can become toxic to cells, a phenomenon known as excitotoxicity. This process is not mediated by a single event but rather a cascade of interconnected cellular and molecular events. The primary mechanisms include:
-
Excitotoxicity and Calcium Overload: Excessive stimulation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, leads to a massive influx of calcium ions (Ca2+) into the cell.[1][2] This disrupts intracellular calcium homeostasis and activates various downstream enzymes that damage cellular components.[2]
-
Oxidative Stress: The overactivation of glutamate receptors can lead to the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[3] This occurs in part through the inhibition of cystine uptake, which is necessary for the synthesis of the antioxidant glutathione (B108866) (GSH).[4][5] The resulting oxidative stress damages lipids, proteins, and DNA.
-
Mitochondrial Dysfunction: The combination of calcium overload and oxidative stress severely impairs mitochondrial function. This includes the opening of the mitochondrial permeability transition pore (mPTP), loss of mitochondrial membrane potential (ΔΨm), and release of pro-apoptotic factors like cytochrome c into the cytoplasm.[2][6]
-
Apoptosis and Necrosis: Depending on the severity and duration of the DMG insult, cells may undergo either programmed cell death (apoptosis) or uncontrolled cell death (necrosis).[7] Apoptosis is often initiated by the release of cytochrome c and the subsequent activation of caspases, a family of proteases that execute the apoptotic program.[8][9][10]
Q2: What are the main strategies to prevent DMG-induced cytotoxicity in my experiments?
A2: Several strategies can be employed to protect cells from DMG-induced damage. These approaches target different stages of the cytotoxic cascade:
-
Antioxidants: Supplementing cell culture media with antioxidants can directly neutralize ROS and replenish endogenous antioxidant defenses, thereby mitigating oxidative stress.
-
NMDA Receptor Antagonists: Blocking the NMDA receptor can prevent the initial massive influx of calcium, a key triggering event in excitotoxicity.
-
Calcium Chelators: These molecules can bind to and sequester intracellular free calcium, thus preventing the activation of calcium-dependent damaging enzymes.
-
Caspase Inhibitors: By inhibiting the activity of caspases, these compounds can block the execution phase of apoptosis.
-
Overexpression of Anti-Apoptotic Proteins: Increasing the cellular levels of anti-apoptotic proteins, such as Bcl-2, can help to maintain mitochondrial integrity and prevent the release of pro-apoptotic factors.[7][11][12][13]
Q3: How can I assess the effectiveness of a potential neuroprotective compound against DMG-induced cytotoxicity?
A3: A typical experimental workflow to test a neuroprotective compound involves several key steps:
-
Cell Culture and Treatment: Plate your cells of interest (e.g., primary neurons, neuronal cell lines) and allow them to adhere and grow. Pre-treat the cells with your test compound for a specific duration before inducing cytotoxicity with DMG.
-
Induction of Cytotoxicity: Expose the cells to a pre-determined toxic concentration of DMG.
-
Assessment of Cell Viability: Use assays like the MTT or LDH assay to quantify the extent of cell death and determine the protective effect of your compound.
-
Mechanistic Studies: To understand how your compound works, you can perform assays to measure:
-
Oxidative Stress: (e.g., DCFH-DA assay for ROS)
-
Mitochondrial Health: (e.g., JC-1 assay for mitochondrial membrane potential)
-
Apoptosis: (e.g., TUNEL assay for DNA fragmentation, caspase activity assays)
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in cell viability assays (e.g., MTT). | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding and use a multichannel pipette for consistency. |
| Uneven dissolution of formazan (B1609692) crystals in MTT assay. | After adding the solubilization solution, shake the plate on an orbital shaker for at least 15 minutes to ensure complete dissolution.[14] | |
| Interference from serum or phenol (B47542) red in the media. | Use serum-free media during the MTT incubation step. If phenol red is present, use a background control well with media only.[14] | |
| Protective compound shows no effect against DMG toxicity. | Incorrect concentration of the protective compound. | Perform a dose-response curve to determine the optimal effective concentration of your compound. |
| Inappropriate timing of compound addition. | The timing of pre-treatment with the protective agent is critical. Optimize the pre-incubation time before DMG exposure. | |
| The compound's mechanism does not target the primary cytotoxic pathway in your model. | Consider the specific mechanisms of DMG-induced death in your cell type. For example, if oxidative stress is the main driver, an NMDA receptor antagonist might be less effective than an antioxidant. | |
| Difficulty in interpreting apoptosis assay results (e.g., TUNEL). | False positives due to necrosis or mechanical damage. | Always include morphological assessment (e.g., nuclear condensation) alongside the TUNEL assay to confirm apoptosis.[15] |
| Suboptimal permeabilization of cells. | Titrate the concentration of the permeabilizing agent (e.g., Proteinase K) and the incubation time for your specific cell type.[15] | |
| Lack of appropriate controls. | Always include a positive control (e.g., DNase I treated cells) and a negative control (omitting the TdT enzyme) to validate the assay.[15] |
Quantitative Data Summary
The following tables summarize the effective concentrations of various protective agents against glutamate-induced cytotoxicity, as reported in the literature.
Table 1: Antioxidants
| Compound | Cell Type | Effective Concentration Range | Observed Effect |
| N-acetylcysteine (NAC) | Rat supraspinatus fibroblasts | 0.5 - 5 mM | Reduced glutamate-induced cell death, apoptosis, Ca2+ influx, and ROS production.[13] |
| Glial C6 cells | 5 mM | Enhanced DHPG-induced ERK phosphorylation and protected against staurosporine-induced apoptosis.[16] | |
| Vitamin E (α-tocotrienol) | HT4 neural cells | 250 nM | Attenuated glutamate-induced release of arachidonic acid and protected against cell death.[14] |
| Vitamin E (TRF and α-TCP) | Neural-derived embryonic stem cells | 100 - 300 ng/mL | Reduced the expression of glutamate receptors (GluN-1, GluK1) and a neuronal injury marker (NSE).[17][18] |
| Idebenone | N18-RE-105 neuronal cells | 0.1 - 3 µM | Provided marked protection against glutamate (10 mM) cytotoxicity.[4] |
Table 2: NMDA Receptor Antagonists
| Compound | Cell Type | IC50 / Effective Concentration | Assay |
| Memantine (B1676192) | Rat cortical neurons | IC50: 0.81 µM | MTT |
| IC50: 0.99 µM | LDH | ||
| Riluzole | SH-SY5Y cells | 1 - 10 µM | Prevented H2O2-induced cell death and ROS increase.[2][19] |
Table 3: Calcium Chelators
| Compound | Cell Type | Effective Concentration | Observed Effect |
| BAPTA-AM | Mouse spinal neurons | 10 µM | Provided 50% protection against glutamate neurotoxicity.[1] |
| Hippocampal neurons | 20 µM | Effectively chelated cytosolic Ca2+.[3] |
Table 4: Caspase Inhibitors
| Compound | Cell Type | Effective Concentration | Observed Effect |
| z-VAD-FMK | Rat cortical neurons | 100 µM | Significantly reduced oxygen-glucose deprivation-induced cell death.[20] |
| Jurkat cells | 20 µM | Suggested concentration for inhibiting apoptosis.[21][22] |
Table 5: Anti-Apoptotic Proteins
| Gene/Protein | Cell Type | Effect of Overexpression |
| Bcl-2 | Immortalized central neural cell lines | Blocked glutamate neurotoxicity.[6] |
| Hippocampal neurons | Protected against glutamate-mediated excitotoxicity.[12] | |
| ClC-2 | RGC-5 cells | Increased cell viability from ~77% to ~84% in the presence of glutamate.[23] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a colorimetric assay to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Treat cells with your test compound and/or DMG for the desired duration. Include appropriate controls (untreated cells, vehicle control, DMG only).
-
MTT Addition: Add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[21]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator.[21]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14][21]
-
Absorbance Reading: Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.[14][20]
TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, reaction buffer)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Sample Preparation: Grow and treat cells on coverslips or in a multi-well plate.
-
Fixation: Fix the cells with fixation solution for 15-30 minutes at room temperature.[22]
-
Permeabilization: Permeabilize the cells with permeabilization solution for 2-15 minutes at room temperature.[22]
-
TUNEL Reaction: Prepare the TUNEL reaction mixture according to the kit's instructions and incubate the samples with the mixture in a humidified chamber at 37°C for 1 hour.[24]
-
Washing: Wash the cells with PBS to remove unincorporated nucleotides.
-
Counterstaining and Visualization: Counterstain the nuclei with a fluorescent dye like DAPI and visualize the cells under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.[22]
JC-1 Assay for Mitochondrial Membrane Potential
This assay uses the fluorescent dye JC-1 to assess mitochondrial health by measuring the mitochondrial membrane potential (ΔΨm).
Materials:
-
JC-1 dye
-
Cell culture medium
-
Assay buffer
-
Fluorescence microscope, flow cytometer, or fluorescence plate reader
Procedure:
-
Cell Culture and Treatment: Culture and treat cells as required for your experiment.
-
JC-1 Staining: Prepare a JC-1 staining solution (typically 1-10 µM in cell culture medium).[23] Replace the culture medium with the JC-1 staining solution and incubate for 15-30 minutes at 37°C.[17][23]
-
Washing: Remove the staining solution and wash the cells with assay buffer.[25]
-
Fluorescence Measurement:
-
Healthy cells: In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (Ex/Em ~540/590 nm).[17]
-
Apoptotic cells: In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence (Ex/Em ~485/535 nm).[17]
-
The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
-
Visualizations
Caption: Signaling pathway of this compound (DMG)-induced cytotoxicity.
Caption: Experimental workflow for testing neuroprotective compounds.
Caption: Overview of strategies to prevent DMG-induced cytotoxicity.
References
- 1. Properties of neuroprotective cell-permeant Ca2+ chelators: effects on [Ca2+]i and glutamate neurotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. A Review of the Neural Mechanisms of Action and Clinical Efficiency of Riluzole in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Galantamine potentiates the neuroprotective effect of memantine against NMDA-induced excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BCL-2 blocks glutamate toxicity in neural cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Glutamate mediates cell death and increases the Bax to Bcl-2 ratio in a differentiated neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Idebenone Regulates Aβ and LPS-Induced Neurogliosis and Cognitive Function Through Inhibition of NLRP3 Inflammasome/IL-1β Axis Activation [frontiersin.org]
- 11. Memantine binding to a superficial site on NMDA receptors contributes to partial trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Basis of Vitamin E Action. Tocotrienol Modulates 12- Lipoxygenase, a Key Mediator of Glutamate-Induced Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-acetylcysteine reduces glutamate-induced cytotoxicity to fibroblasts of rat supraspinatus tendons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nanomolar vitamin E α-tocotrienol inhibits glutamate-induced activation of phospholipase A2 and causes neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. N-acetylcysteine Protects against Apoptosis through Modulation of Group I Metabotropic Glutamate Receptor Activity | PLOS One [journals.plos.org]
- 17. Frontiers | Neuro-recovery of vitamin E in high glutamate-induced oxidative stress neural cells derived from embryonic stem cell culture model [frontiersin.org]
- 18. Vitamin E-Mediated Modulation of Glutamate Receptor Expression in an Oxidative Stress Model of Neural Cells Derived from Embryonic Stem Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Riluzole Selective Antioxidant Effects in Cell Models Expressing Amyotrophic Lateral Sclerosis Endophenotypes [cpn.or.kr]
- 20. researchgate.net [researchgate.net]
- 21. biocompare.com [biocompare.com]
- 22. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]
- 23. researchgate.net [researchgate.net]
- 24. Idebenone and Neuroprotection: Antioxidant, Pro-oxidant, or Electron Carrier? - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Effect of Intracellular Calcium Buffer Bapta on Epileptiform Activity of Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dimethyl Glutamate Delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to enhance the delivery of Dimethyl glutamate (B1630785) (DMG) to target cells in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Dimethyl glutamate (DMG) and why is it used in research?
A1: this compound (DMG) is a cell-permeant analog of the excitatory neurotransmitter L-glutamate. Its ester groups increase its lipophilicity, facilitating its passage across cell membranes. Once inside the cell, esterases are thought to hydrolyze DMG, releasing glutamate. This makes DMG a valuable tool for studying the intracellular effects of glutamate, bypassing the complexities of glutamate transporter-mediated uptake. It is often used in neuroscience to investigate neuronal signaling and in metabolic studies.
Q2: What are the primary challenges in delivering DMG to target cells?
A2: The main challenges include ensuring efficient and consistent cellular uptake, potential cytotoxicity at higher concentrations, and the stability of DMG in aqueous solutions like cell culture media over time. Off-target effects and accurately measuring the intracellular concentration of delivered glutamate also pose significant challenges.
Q3: Is DMG soluble in standard cell culture media?
A3: this compound hydrochloride is generally soluble in aqueous solutions, including cell culture media. However, issues with solubility can arise, particularly when preparing high-concentration stock solutions. Adjusting the pH of the stock solution towards neutral (pH 7.2-7.4) can improve solubility. It is recommended to prepare fresh stock solutions and filter-sterilize them before adding to the culture medium.
Q4: How stable is DMG in cell culture media?
A4: Like its parent molecule L-glutamine, DMG can be susceptible to degradation in aqueous solutions over time, especially at 37°C.[1] Degradation can lead to the formation of pyroglutamic acid and ammonia (B1221849), the latter of which can be toxic to cells.[2][3] It is advisable to add DMG to the culture medium shortly before the experiment or to use stabilized forms if available for long-term studies.
Q5: Can viral vectors be used to deliver DMG?
A5: No, viral vectors are designed for the delivery of genetic material (DNA or RNA) into cells to express or silence specific genes.[4] They are not suitable for the direct delivery of small molecules like this compound.
Troubleshooting Guides
Issue 1: Low Cellular Uptake of this compound
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect DMG Concentration | Perform a dose-response curve to determine the optimal concentration for your cell type. Start with a low concentration (e.g., 1-5 mM) and increase gradually. | Identification of a concentration that yields significant intracellular glutamate increase without causing cytotoxicity. |
| Cell Type Variability | Different cell lines have varying membrane permeability and esterase activity. Compare uptake in your target cell line with a control cell line known to have high esterase activity. | Understanding the relative uptake efficiency in your experimental model. |
| Suboptimal Incubation Time | Conduct a time-course experiment (e.g., 30 min, 1h, 2h, 4h) to identify the point of maximum uptake. | Determination of the ideal incubation duration for subsequent experiments. |
| DMG Degradation | Prepare fresh DMG solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. | Consistent experimental results by minimizing variability from degraded compound. |
| Serum Interference | Serum proteins may bind to DMG or alter membrane permeability.[5][6] If permissible for your cell type, perform experiments in serum-free media or reduce the serum concentration. | Increased DMG availability and potentially higher cellular uptake. |
Issue 2: Observed Cytotoxicity After DMG Treatment
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Excessive DMG Concentration | Lower the concentration of DMG used. Determine the IC50 value for your cell line using a cytotoxicity assay (e.g., MTT, LDH).[7][8] | Reduced cell death and identification of a non-toxic working concentration. |
| Ammonia Accumulation from Degradation | Use freshly prepared DMG solutions. Consider replacing the media with fresh DMG-containing media for longer incubation times. Use a stabilized dipeptide form of glutamine if available as a control.[3] | Minimized cytotoxicity due to ammonia buildup. |
| Excitotoxicity | Although DMG primarily acts intracellularly, extracellular glutamate from hydrolysis or other sources could activate glutamate receptors.[9] Co-treat with NMDA or AMPA receptor antagonists to see if cytotoxicity is reduced. | Elucidation of whether excitotoxicity contributes to the observed cell death. |
| Oxidative Stress | High intracellular glutamate can inhibit the cystine/glutamate antiporter, leading to glutathione (B108866) depletion and oxidative stress.[8] Measure reactive oxygen species (ROS) levels and consider co-treatment with an antioxidant like N-acetylcysteine (NAC). | Assessment and potential mitigation of oxidative stress-induced cytotoxicity. |
Advanced Delivery Protocols
Protocol 1: Liposomal Encapsulation of this compound
This protocol is adapted from general methods for encapsulating hydrophilic small molecules.[10][11]
Methodology:
-
Lipid Film Hydration:
-
Prepare a lipid mixture of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and Cholesterol in a 2:1 molar ratio in chloroform (B151607) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration with DMG:
-
Prepare a 50 mM solution of this compound hydrochloride in a sterile, isotonic buffer (e.g., PBS, pH 7.4).
-
Hydrate the lipid film with the DMG solution by vortexing the flask. This will form multilamellar vesicles (MLVs).
-
-
Vesicle Size Reduction (Extrusion):
-
To create small unilamellar vesicles (SUVs) with a uniform size, subject the MLV suspension to extrusion.
-
Pass the suspension through polycarbonate membranes with progressively smaller pore sizes (e.g., 400 nm followed by 100 nm) using a mini-extruder. Repeat this process 10-15 times.
-
-
Purification:
-
Remove unencapsulated DMG by dialyzing the liposome (B1194612) suspension against the isotonic buffer or by using size exclusion chromatography.
-
-
Characterization:
-
Determine the liposome size and zeta potential using dynamic light scattering (DLS).
-
Quantify the encapsulated DMG concentration using a glutamate assay after lysing the liposomes with a detergent (e.g., 0.5% Triton X-100).
-
Experimental Workflow for Liposomal DMG Delivery
Caption: Workflow for preparing and using liposomal this compound.
Protocol 2: Poly(gamma-glutamic acid) Nanoparticle Formulation for DMG
This protocol is conceptual, based on the properties of poly(gamma-glutamic acid) (PGA), a biodegradable polymer, for drug delivery.[12][13]
Methodology:
-
Polymer Preparation:
-
Synthesize or procure hydrophobically modified PGA. This can be achieved by partial esterification of the carboxylate side groups of PGA.
-
-
Nanoparticle Formation (Nanoprecipitation):
-
Dissolve the modified PGA and this compound in a water-miscible organic solvent (e.g., DMSO or acetone).
-
Add this organic solution dropwise into a vigorously stirring aqueous solution (the non-solvent).
-
The polymer will precipitate, forming nanoparticles that encapsulate the DMG.
-
-
Purification and Stabilization:
-
Remove the organic solvent and unencapsulated DMG through dialysis or centrifugation.
-
The nanoparticles can be freeze-dried for storage after adding a cryoprotectant.
-
-
Characterization:
-
Analyze nanoparticle size, morphology, and surface charge using DLS and transmission electron microscopy (TEM).
-
Determine the drug loading efficiency by quantifying the amount of DMG in the nanoparticles relative to the initial amount used.
-
Assays for Delivery Efficiency and Cellular Response
Assay 1: Quantification of Intracellular Glutamate
Methodology (Fluorometric Assay):
This method is based on commercially available kits that measure glutamate levels.[14]
-
Cell Lysis: After treating cells with DMG and washing, lyse the cells using a suitable lysis buffer provided with the assay kit.
-
Sample Preparation: Collect the cell lysate and centrifuge to pellet debris.
-
Reaction Setup:
-
Prepare a standard curve using the provided glutamate standards.
-
Add samples and standards to a 96-well plate.
-
Add the reaction mixture containing glutamate oxidase and a fluorometric probe to each well.
-
-
Measurement: Incubate the plate as per the kit's instructions and then measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculation: Determine the glutamate concentration in the samples by comparing their fluorescence to the standard curve.
Assay 2: Assessment of DMG-Induced Cytotoxicity (LDH Assay)
Methodology:
-
Cell Treatment: Plate cells in a 96-well plate and treat them with a range of DMG concentrations. Include a positive control (e.g., lysis buffer) and a negative control (untreated cells).
-
Sample Collection: After the desired incubation period, collect the cell culture supernatant.
-
LDH Reaction:
-
Add the supernatant to a new 96-well plate.
-
Add the lactate (B86563) dehydrogenase (LDH) assay reaction mixture.
-
-
Measurement: Incubate as per the manufacturer's protocol and measure the absorbance at the specified wavelength.
-
Calculation: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the positive and negative controls.
Signaling Pathways
Potential Intracellular Glutamate Signaling
Once delivered into the cell, the glutamate derived from DMG can participate in various metabolic and signaling pathways. A primary pathway involves its conversion to α-ketoglutarate, which enters the Krebs cycle, impacting cellular bioenergetics.
Caption: Intracellular fate and signaling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 3. Effect of Glutamine Stability on the Long-term Culture and Line Establishment of Chicken Primordial Germ Cells [jcmr.um.ac.ir]
- 4. A simple method for measuring intracellular activities of glutamine synthetase and glutaminase in glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serum prevents glutamate-induced mitochondrial calcium accumulation in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Astrocytes protect neurons from neurotoxic injury by serum glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidative Glutamate Toxicity Can Be a Component of the Excitotoxicity Cascade | Journal of Neuroscience [jneurosci.org]
- 10. Optimization of a Method to Prepare Liposomes Containing HER2/Neu- Derived Peptide as a Vaccine Delivery System for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of Glutamate Encapsulated in Liposomes by Optical Trapping Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. upcommons.upc.edu [upcommons.upc.edu]
- 13. upcommons.upc.edu [upcommons.upc.edu]
- 14. Quantification of glutamate and glutamine using constant-time point-resolved spectroscopy at 3 T - PubMed [pubmed.ncbi.nlm.nih.gov]
Dimethyl Glutamate Synthesis and Purification: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of Dimethyl glutamate (B1630785) (DMG).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of Dimethyl glutamate, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my this compound synthesis unexpectedly low?
A1: Low yields can stem from several factors throughout the synthesis and purification process. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The esterification of glutamic acid can be slow. Ensure the reaction has been given sufficient time to proceed to completion. Monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is recommended.
-
Excessive Solvent in Crystallization: Using too much solvent to dissolve the crude product for crystallization can lead to a significant portion of the product remaining in the mother liquor.[1] Use the minimum amount of hot solvent necessary to fully dissolve the product.
-
Product Loss During Workup: this compound hydrochloride is water-soluble. During aqueous washes, some product may be lost to the aqueous phase. Minimize the volume and number of aqueous washes, or use saturated brine solutions to reduce solubility.
-
Hydrolysis: The ester groups of this compound can be susceptible to hydrolysis, especially under acidic or basic conditions during the workup. Ensure that the workup is performed efficiently and at low temperatures if possible.
-
Adsorption on Charcoal: If decolorizing charcoal is used, an excessive amount can adsorb the desired product along with impurities, leading to a lower yield.[1] Use the minimum amount of charcoal necessary to achieve decolorization.
Q2: My reaction has produced an oil that will not crystallize. What should I do?
A2: The formation of an oil instead of a crystalline solid is a common issue, often caused by impurities or improper crystallization technique.
-
Impurity Presence: The presence of unreacted starting material, mono-ester, or other side products can inhibit crystallization. Attempt to purify the oil further by washing with a solvent in which the impurities are soluble but the product is not. A wash with dilute hydrochloric acid can help remove unreacted glutamic acid and the mono-methyl ester.[2]
-
Rapid Cooling: Cooling the crystallization solution too quickly can cause the product to "oil out" instead of forming crystals.[1] Try re-heating the solution and allowing it to cool more slowly to room temperature, followed by further cooling in an ice bath. Insulating the flask can promote slow cooling.
-
Solvent Choice: The solvent system may not be optimal for crystallization. Ensure you are using an appropriate solvent. For this compound hydrochloride, crystallization is often achieved after removing the reaction solvent (methanol) and triturating or washing the residue with a solvent like methyl tert-butyl ether.[3]
-
Scratching: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. This creates nucleation sites for crystal growth.
-
Seeding: If you have a small amount of crystalline product from a previous batch, add a "seed crystal" to the cooled, supersaturated solution to initiate crystallization.
Q3: How can I remove the glutamic acid mono-methyl ester impurity?
A3: The mono-ester is a common byproduct of the esterification reaction.
-
Acidic Wash: As the mono-ester still possesses a free carboxylic acid, its salt form will have different solubility properties. A carefully controlled wash with a dilute aqueous acid may selectively remove the mono-ester along with unreacted glutamic acid.[2]
-
Chromatography: If other methods fail, column chromatography can be used to separate the di-ester from the mono-ester and other impurities. However, this is often less practical on a large scale.
-
Recrystallization: A carefully executed recrystallization may also help in separating the di-ester from the mono-ester, as they will have different solubilities in the chosen solvent system.
Q4: My final product has a lower than expected purity by HPLC. What are the likely impurities?
A4: Besides the starting material and mono-ester, other impurities can be present.
-
Residual Solvents: Ensure that all solvents used during the reaction and purification (e.g., methanol (B129727), methyl tert-butyl ether, ethyl acetate) have been thoroughly removed, typically by drying under vacuum.
-
Side Products from Reagents: If using thionyl chloride, byproducts from its decomposition may be present if not properly removed during the workup.
-
Pyroglutamic Acid Formation: Although less common under these specific conditions, intramolecular cyclization of glutamic acid or its esters can sometimes occur, especially at elevated temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most frequently cited method is the Fischer esterification of L-glutamic acid using methanol as both the solvent and a reagent, with a catalyst such as thionyl chloride (SOCl₂) or a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[3][4] The product is typically isolated as the hydrochloride salt, which is a stable, crystalline solid.[4]
Q2: What is the role of thionyl chloride in the synthesis of this compound?
A2: Thionyl chloride reacts with methanol to generate hydrogen chloride (HCl) gas in situ. This HCl then acts as the catalyst for the esterification of the carboxylic acid groups of glutamic acid. The use of thionyl chloride is an effective way to create anhydrous acidic conditions favorable for esterification.
Q3: How can I monitor the progress of the esterification reaction?
A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for monitoring the disappearance of the starting material (glutamic acid) and the appearance of the mono-ester and the desired di-ester product. Thin-Layer Chromatography (TLC) can also be used as a quicker, more qualitative method.
Q4: What are the typical storage conditions for this compound hydrochloride?
A4: this compound hydrochloride is typically stored at -20°C for long-term stability.[4] It is a crystalline solid and should be kept in a tightly sealed container to protect it from moisture.
Experimental Protocols
Protocol 1: Synthesis of L-Glutamic Acid Dimethyl Ester Hydrochloride using Thionyl Chloride
This protocol is adapted from a common laboratory procedure for the esterification of L-glutamic acid.[3]
-
Reaction Setup: In a 500 mL four-necked flask equipped with a magnetic stirrer, thermometer, and a reflux condenser connected to a gas trap (e.g., a bubbler with a sodium hydroxide (B78521) solution), add 300 g of anhydrous methanol.
-
Addition of Reactants: To the methanol, add 14.7 g (0.10 mol) of L-glutamic acid.
-
Addition of Thionyl Chloride: Cool the suspension in an ice bath. Slowly and carefully add 30.0 g (0.25 mol) of thionyl chloride to the stirred suspension. The addition should be dropwise to control the exothermic reaction and the evolution of gas.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 60-63 °C. Maintain this temperature and continue stirring for 7 hours.
-
Workup - Removal of Excess Reagents: Cool the reaction mixture to room temperature (20-25 °C). Pass a stream of nitrogen gas through the solution for 30 minutes to remove any dissolved hydrogen chloride gas.[3]
-
Concentration: Remove the excess methanol and thionyl chloride by rotary evaporation.
-
Purification - Trituration/Washing: To the resulting residue (which may be an oil or a semi-solid), add 100 g of methyl tert-butyl ether and stir vigorously (pulping).[3] This will help to break up the solid and wash away soluble impurities.
-
Isolation and Drying: Collect the solid product by filtration. Wash the solid with a small amount of fresh methyl tert-butyl ether. Dry the white solid under vacuum to obtain L-glutamic acid dimethyl ester hydrochloride.
Data Presentation
| Parameter | Value | Reference |
| Purity (HPLC) | 99.5% | [3] |
| Yield | 98.1% | [3] |
| Starting Material | L-Glutamic Acid | [3] |
| Reagents | Methanol, Thionyl Chloride | [3] |
| Reaction Temperature | 60-63 °C | [3] |
| Reaction Time | 7 hours | [3] |
Visualizations
Caption: Workflow for the synthesis and purification of this compound hydrochloride.
Caption: Decision tree for troubleshooting low yields in this compound synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. CN111807994A - L-glutamic acid derivative and synthesis method and application thereof - Google Patents [patents.google.com]
- 3. L-Glutamic acid dimethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of Dimethyl glutamate
This guide provides best practices for the long-term storage of Dimethyl glutamate (B1630785) to ensure its stability and integrity for research applications.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid Dimethyl glutamate?
For optimal long-term stability, solid this compound and its hydrochloride salt should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Several sources recommend refrigeration.[3] For maximum stability, storage at -20°C is recommended, which can preserve the compound for at least four years.[4][5] It is also crucial to protect the compound from moisture, and some suppliers suggest storing it under an inert atmosphere, such as nitrogen.[3][6]
Q2: How should I store solutions of this compound?
Aqueous solutions of this compound are not recommended for long-term storage; it is advised to use them within one day.[5] If you need to store a stock solution, it is best to use organic solvents like DMSO, ethanol, or DMF, in which this compound is soluble.[5] These stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[6] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use vials.[6]
Q3: What are the signs that my this compound may have degraded?
Visible signs of degradation in solid this compound can include discoloration (the pure compound is a white to off-white solid), clumping or caking (indicating moisture absorption), or a noticeable change in odor.[2][3] For solutions, precipitation or a change in color may indicate degradation or contamination. If you suspect degradation, it is advisable to perform an analytical check for purity.
Q4: What type of container is best for storing this compound?
Store solid this compound in the original manufacturer's container whenever possible, as it is designed for stability. If you need to transfer it, use a tightly sealed container made of a non-reactive material like glass or a suitable plastic such as polyethylene (B3416737) or polypropylene.[7] Ensure the container is clean and dry before use.
Q5: What materials are incompatible with this compound?
This compound should be stored away from strong oxidizing agents and strong acids.[8][9] Contact with these substances can cause a chemical reaction that may degrade the compound and create hazardous conditions.
Q6: My this compound was left at room temperature for an extended period. Is it still usable?
While some suppliers ship this compound at room temperature, long-term storage at ambient temperatures is not ideal.[4][6] The stability of the compound is significantly better at lower temperatures. If the compound was stored in a tightly sealed container and shows no visible signs of degradation, it may still be usable. However, for sensitive experiments, it is highly recommended to verify its purity through analytical methods before use.
Storage Conditions Summary
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | Room Temperature | Short-term | Tightly sealed, dry, well-ventilated area.[1][2] |
| Solid | Refrigerated | Mid-term | Tightly sealed, protect from moisture.[3] |
| Solid | -20°C | ≥ 4 years | Tightly sealed, protect from moisture.[4][5] |
| Solution (in organic solvent) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[6] |
| Solution (in organic solvent) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[6] |
| Solution (aqueous) | 4°C | ≤ 1 day | Not recommended for long-term storage.[5] |
Experimental Protocols
Protocol: Assessing the Purity of Stored this compound via High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to assess the purity of a this compound sample that has been in long-term storage.
1. Objective: To determine the purity of a this compound sample and identify the presence of potential degradation products.
2. Materials:
-
This compound sample (stored)
-
Reference standard of this compound (new or properly stored)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Analytical balance
-
Volumetric flasks and pipettes
3. Method:
-
Standard Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in a known volume of HPLC-grade water to create a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Sample Preparation: Prepare a solution of the stored this compound sample at the same concentration as the reference standard stock solution.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: As this compound lacks a strong chromophore, derivatization or use of a detector such as a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD) may be necessary for high sensitivity. If using UV, detection might be possible at low wavelengths (e.g., ~200-210 nm).
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the stored sample solution.
-
Compare the chromatogram of the stored sample to that of the reference standard.
-
-
Data Interpretation:
-
The retention time of the main peak in the sample should match that of the reference standard.
-
Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks in the chromatogram.
-
The appearance of new peaks may indicate the presence of degradation products.
-
Troubleshooting and Logical Workflows
Caption: Troubleshooting workflow for assessing this compound stability.
References
- 1. DIMETHYL GLUTAMIC ACID Safety Data Sheets(SDS) lookchem [lookchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sdfine.com [sdfine.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Technical Support Center: Refining Experimental Protocols Involving Dimethyl Glutamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethyl glutamate (B1630785).
Frequently Asked Questions (FAQs)
Q1: What is Dimethyl glutamate and what are its common forms?
A1: this compound is a cell-permeant derivative of glutamic acid. It is available in several forms, including Dimethyl L-glutamate, Dimethyl D-glutamate hydrochloride, and Dimethyl DL-glutamate hydrochloride. The L-isomer is typically the biologically active form in mammalian systems. It is often used in research to study the effects of glutamate, as it can cross cell membranes more easily than glutamate itself.
Q2: What are the primary research applications of this compound?
A2: this compound is utilized in various research areas, including:
-
Neuroscience: To study glutamate receptor function, excitotoxicity, and as a potential glutamate receptor antagonist.[1][2]
-
Metabolic Research: Investigating its role in stimulating insulin (B600854) release in response to glucose, making it relevant for diabetes research.[3]
-
Cell Biology: As a tool to understand glutamate transport and metabolism.[3]
Q3: How should this compound be stored?
A3: Proper storage is crucial for maintaining the stability of this compound.
-
Solid Form: The crystalline solid should be stored at -20°C for long-term stability (≥ 4 years).[4] For shorter periods, storage at 2-8°C is also acceptable.[5] It is important to keep it in a tightly sealed container, away from moisture, as it can be hygroscopic.
-
Stock Solutions: Stock solutions in organic solvents like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to 1 month or -80°C for up to 6 months.[6] Aqueous solutions are not recommended for storage for more than one day.[4]
Troubleshooting Guide
Issue 1: Solubility Problems and Precipitation
Q: My this compound solution is cloudy or has precipitated. What should I do?
A: This is a common issue that can arise from several factors. Follow these troubleshooting steps:
-
Verify the Solvent and Concentration: Ensure you are using an appropriate solvent and have not exceeded the solubility limit. Refer to the solubility data table below. For high concentrations, organic solvents like DMSO or DMF are recommended for initial stock solutions.[4]
-
Check for Hygroscopicity: this compound is hygroscopic. If the powder has absorbed moisture, it may not dissolve properly. Always use freshly opened DMSO, as it can absorb water from the atmosphere, which can impact solubility.[6]
-
Aid Dissolution: If you observe precipitation or phase separation during preparation, gentle warming and/or sonication can help dissolve the compound.[6]
-
pH Adjustment for Aqueous Solutions: The solubility of glutamate and its analogs can be pH-dependent. For aqueous solutions, adjusting the pH might be necessary. However, be aware that this can affect the stability and biological activity of the compound.
-
Fresh Preparation: Aqueous solutions of this compound have limited stability. It is highly recommended to prepare these solutions fresh on the day of use and not to store them.[4]
Issue 2: Inconsistent Experimental Results
Q: I am observing high variability in my experimental outcomes. What could be the cause?
A: Inconsistent results can be frustrating. Here are some potential sources of variability:
-
Compound Stability: this compound, being an analog of L-glutamine (B1671663), can be unstable in liquid cell culture media, especially at 37°C.[7] This degradation can lead to a decrease in the effective concentration of the compound over the course of your experiment.
-
Solution: Prepare fresh media with this compound for each experiment. For long-term cultures, consider replenishing the media at regular intervals.
-
-
Stock Solution Integrity: Repeated freeze-thaw cycles of your stock solution can lead to its degradation.
-
Solution: Aliquot your stock solution upon preparation to minimize freeze-thaw cycles.[6]
-
-
Cell Culture Conditions: The response of cells to this compound can be influenced by their passage number, density, and overall health.
-
Solution: Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent seeding densities.
-
-
Biological Isomer: Ensure you are using the correct isomer for your experiments. DL-glutamate is a racemic mixture, meaning it contains 50% of the L-isomer and 50% of the D-isomer.[8] Only the L-isomer is typically metabolized by mammalian cells, so using a racemic mixture effectively halves the concentration of the active compound.[8]
Issue 3: Unexpected Cytotoxicity
Q: My cells are dying after treatment with this compound, even at concentrations that should not be toxic. Why is this happening?
A: Unforeseen cytotoxicity can be due to several factors, some of which are indirect effects of the compound in the culture system.
-
Ammonia (B1221849) Accumulation: Similar to L-glutamine, this compound can be metabolized, leading to the production of ammonia as a byproduct.[7] Ammonia is toxic to cells and can lead to a decrease in cell viability and changes in media pH.[9]
-
Solution: Monitor the pH of your culture medium. If you suspect ammonia buildup, perform partial media changes to reduce its concentration. Consider using a stabilized form of glutamine in your basal media to minimize the overall ammonia load.
-
-
Excitotoxicity in Neuronal Cultures: In neuronal cell lines, high concentrations of glutamate analogs can induce excitotoxicity, leading to cell death.[10] This is a known mechanism of action and may be the intended effect in some studies. However, if you are not studying excitotoxicity, you may need to lower the concentration.
-
Solution: Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental duration. Concentrations used to induce excitotoxicity can range from 10 µM to over 1 mM, depending on the neuronal maturity and culture conditions.[11]
-
-
Solvent Toxicity: The solvent used to prepare your stock solution (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Solution: Ensure the final concentration of the organic solvent in your cell culture medium is low (typically ≤ 0.1%) and include a vehicle control in your experiments.[4]
-
Data Presentation
Table 1: Solubility of Dimethyl DL-Glutamate Hydrochloride
| Solvent | Approximate Solubility | Reference |
| DMSO | 10 mg/mL | [4] |
| Dimethyl Formamide (DMF) | 15 mg/mL | [4] |
| Ethanol | 5 mg/mL | [4] |
| PBS (pH 7.2) | 10 mg/mL | [4] |
| Water | 50 mg/mL | [12] |
| Methanol | 50 mg/mL | [12] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Special Conditions | Reference |
| Solid | -20°C | ≥ 4 years | Tightly sealed, away from moisture | [4] |
| Stock Solution (in organic solvent) | -20°C | 1 month | Aliquoted, under nitrogen | [6] |
| Stock Solution (in organic solvent) | -80°C | 6 months | Aliquoted, under nitrogen | [6] |
| Aqueous Solution | 2-8°C | ≤ 1 day | Prepare fresh | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound hydrochloride (solid)
-
Anhydrous DMSO
-
Sterile, conical tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Under a sterile hood, weigh out the desired amount of this compound hydrochloride powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[6]
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C as recommended.[6]
Protocol 2: In Vitro Neurotoxicity Assay
Materials:
-
Neuronal cell line (e.g., primary cortical neurons, SH-SY5Y)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Cell viability assay kit (e.g., MTT or LDH assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere and differentiate according to your standard protocol.
-
Compound Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a series of dilutions in complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Cell Viability Assessment: After the incubation period, assess cell viability using a standard assay:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm.[13]
-
LDH Assay: Collect a sample of the cell culture supernatant. Add the LDH assay reagents according to the manufacturer's protocol and measure the absorbance.
-
-
Data Analysis: Normalize the absorbance readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.
Protocol 3: In Vivo Administration via Intraperitoneal (i.p.) Injection (Rodent Model)
Note: This is an adapted protocol. All animal procedures must be approved by your institution's Animal Care and Use Committee.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline or corn oil)
-
Sterile syringes and needles
-
Animal scale
Procedure:
-
Solution Preparation:
-
For Saline Vehicle: On the day of injection, dissolve the this compound hydrochloride in sterile saline to the desired concentration. Ensure it is fully dissolved. As aqueous solutions are unstable, use it immediately after preparation.[4]
-
For Oil Vehicle: To prepare a solution for in vivo use with an oil vehicle, you can adapt a common formulation. For example, first dissolve the this compound in DMSO to create a high-concentration stock. Then, dilute this stock in a vehicle like corn oil. A common formulation is 10% DMSO and 90% corn oil.[6] For a 1 mL working solution, you could add 100 µL of a DMSO stock to 900 µL of corn oil and mix thoroughly.[6]
-
-
Dosing: Accurately weigh each animal to calculate the precise volume of the solution to be injected based on the desired dose (e.g., in mg/kg).
-
Administration: Restrain the animal appropriately. Lift the animal and tilt it slightly head-down. Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. Inject the solution into the peritoneal cavity.
-
Monitoring: After injection, monitor the animal for any adverse reactions according to your approved protocol.
Visualizations
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. rvrlabs.com [rvrlabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Stability of Minimum Essential Medium functionality despite l-glutamine decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. 23150-65-4 CAS MSDS (L-Glutamic acid dimethyl ester hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in Dimethyl glutamate experimental results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in experimental results involving Dimethyl glutamate (B1630785) (DMG).
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with Dimethyl glutamate.
Issue 1: Inconsistent Results in Insulin (B600854) Secretion Assays
-
Question: My glucose-stimulated insulin secretion (GSIS) results with DMG are highly variable between experiments. What are the potential causes?
-
Answer: Variability in GSIS assays can stem from several factors:
-
Cell Health and Passage Number: Ensure that your pancreatic beta-cell line (e.g., MIN6, INS-1) is healthy, free from contamination, and within a consistent and low passage number range. High passage numbers can lead to altered cell function and responsiveness.
-
Islet Quality and Recovery: If using primary islets, variability in isolation, purity, and recovery time can significantly impact results. Allow for a consistent recovery period after isolation before conducting experiments.[1][2][3][4][5]
-
DMG Stability: this compound can be unstable in aqueous solutions, degrading over time. Prepare fresh DMG solutions for each experiment and avoid repeated freeze-thaw cycles.[6][7]
-
Inconsistent Glucose Concentration: Ensure precise and consistent glucose concentrations for both basal and stimulatory conditions.
-
Assay Protocol Deviations: Minor variations in incubation times, reagent concentrations, or washing steps can introduce significant variability. Adhere strictly to a standardized protocol.[1][2][3][4][5]
-
Issue 2: Unexpected Cytotoxicity or Low Cell Viability
-
Question: I am observing higher-than-expected cell death in my cultures treated with DMG. Why might this be happening?
-
Answer: DMG, like glutamate, can exhibit excitotoxicity at high concentrations.[3][8][9][10][11] Consider the following:
-
DMG Concentration: The concentration of DMG is critical. High concentrations can be toxic to various cell types. It is essential to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.[3][9][10][12]
-
Cell Type Sensitivity: Different cell lines have varying sensitivities to glutamate and its analogs.[11] Neuronal cells, in particular, can be highly susceptible to excitotoxicity.
-
Culture Conditions: Factors such as cell density, media composition, and the presence of protective factors can influence cell viability in the presence of DMG.
-
Compound Purity: Impurities in the DMG preparation could contribute to unexpected cytotoxicity. Ensure you are using a high-purity compound from a reputable supplier.[13][14][15]
-
Issue 3: Inconsistent Patch-Clamp Electrophysiology Recordings
-
Question: My patch-clamp recordings of KATP channel activity with DMG are unstable and not reproducible. What should I check?
-
Answer: Patch-clamp experiments are highly sensitive and require meticulous technique. Common sources of variability include:
-
Pipette Quality: The shape, resistance, and cleanliness of the patch pipette are crucial for forming a stable giga-seal.[16][17][18][19][20][21][22][23]
-
Cell Health: Only patch onto healthy cells with a smooth membrane appearance.
-
Solutions: Use freshly prepared and filtered internal and external solutions with the correct osmolarity and pH. Contamination or precipitation in your solutions can affect channel activity.[16][17][18][20][21][22][23]
-
DMG Application: Ensure consistent and rapid application of DMG to the patched cell. The concentration at the cell surface should be controlled.
-
Equipment Stability: Mechanical vibrations and electrical noise can disrupt recordings. Use an anti-vibration table and a properly grounded Faraday cage.[20]
-
Frequently Asked Questions (FAQs)
Compound Handling and Storage
-
Q1: How should I store this compound?
-
A1: this compound is typically stored at -20°C as a solid.[24] Check the manufacturer's data sheet for specific storage recommendations.
-
-
Q2: How should I prepare DMG solutions?
-
A2: DMG is soluble in various solvents, including water, DMSO, and ethanol. For cell-based assays, it is recommended to prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO) and then dilute it to the final working concentration in the culture medium immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Q3: How stable is DMG in cell culture medium?
-
A3: Like L-glutamine, esterified glutamate analogs can be unstable in aqueous solutions at 37°C, undergoing hydrolysis.[6][7] This degradation can lead to a decrease in the effective concentration of DMG and an increase in the concentration of glutamate and methanol (B129727) over time, potentially affecting experimental results. It is best practice to add DMG to the medium fresh for each experiment.
-
Experimental Design
-
Q4: What is a typical concentration range for DMG in cell-based assays?
-
A4: The effective concentration of DMG can vary significantly depending on the cell type and the specific assay. For insulin secretion assays in MIN6 cells, concentrations around 5mM have been used.[25] For neurotoxicity studies, a wider range may be explored, but it is crucial to perform a dose-response curve to determine the optimal concentration for your experiment.[3][9][10][12]
-
-
Q5: Are there any known interfering substances in DMG assays?
-
A5: In colorimetric cell viability assays like the MTT assay, colored compounds can interfere with absorbance readings. If your DMG solution is colored, it is important to run a compound-only control to account for this.[26] Additionally, components in the cell culture medium, such as phenol (B47542) red, can interfere with certain assays.
-
Data Interpretation
-
Q6: My results show that DMG has a different effect compared to glutamate. Why is that?
-
A6: this compound is a membrane-permeable analog of glutamate.[27] This means it can enter the cell more readily than glutamate. Once inside the cell, it is metabolized to glutamate. Therefore, its effects are related to the intracellular actions of glutamate, which can differ from the effects of extracellularly applied glutamate that acts primarily on cell surface receptors.
-
Quantitative Data Summary
Table 1: Reported Concentrations of this compound in Insulin Secretion Studies
| Cell Line/Model | DMG Concentration | Observed Effect | Reference |
| MIN6 Cells | 5 mM | Augmented glucose-induced insulin release | [25] |
| MIN6-K8 Cells | 2 mM | Increased intracellular Ca2+ and insulin secretion | [28] |
| Fed Anesthetized Rats | 1.0 µmol/g body wt. (primed), 0.5 µmol/min/g body wt. (infusion) | Stimulated insulin release and potentiated GLP-1 action | [13][29] |
Table 2: Example Dose-Response Data for Glutamate-Induced Cytotoxicity in HT-22 Cells (as a proxy for DMG effects)
| Glutamate Concentration | Cell Viability (%) |
| 0 µM (Control) | 100 |
| 1 µM | ~95 |
| 10 µM | ~85 |
| 100 µM | ~60 |
| 1 mM | ~40 |
| 10 mM | ~20 |
Note: This is example data based on typical glutamate toxicity curves. Actual results with DMG may vary and should be determined experimentally.
Experimental Protocols
Protocol 1: Static Insulin Secretion Assay
This protocol is adapted for studying the effect of this compound on glucose-stimulated insulin secretion from pancreatic beta-cell lines (e.g., MIN6).
-
Cell Seeding: Seed MIN6 cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Pre-incubation (Starvation):
-
Incubation with DMG:
-
Prepare fresh KRB buffer containing:
-
Low glucose (e.g., 2.8 mM) as a negative control.
-
High glucose (e.g., 16.7 mM) as a positive control.
-
High glucose + desired concentrations of freshly prepared DMG.
-
Low glucose + desired concentrations of freshly prepared DMG.
-
-
Remove the pre-incubation buffer and add the treatment buffers to the respective wells.
-
-
Sample Collection:
-
Collect the supernatant from each well. This contains the secreted insulin.
-
Centrifuge the supernatant to pellet any detached cells and collect the clear supernatant for analysis.
-
-
Insulin Quantification:
-
Measure the insulin concentration in the supernatant using an appropriate method, such as an ELISA or RIA kit.
-
-
Data Normalization (Optional but Recommended):
-
Lyse the cells in each well and measure the total protein or DNA content to normalize the insulin secretion data.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol can be used to assess the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
Prepare a serial dilution of DMG in the appropriate cell culture medium.
-
Remove the old medium and add the DMG-containing medium to the cells. Include a vehicle control (medium with the same concentration of solvent used for the DMG stock).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT reagent (e.g., 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Signaling pathway of this compound-induced insulin secretion.
Caption: General experimental workflow for this compound assays.
Caption: Logical troubleshooting flow for this compound experiments.
References
- 1. Static insulin secretion analysis of isolated islets [protocols.io]
- 2. protocols.io [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. protocols.io [protocols.io]
- 5. A static glucose-stimulated insulin secretion (sGSIS) assay that is significantly predictive of time to diabetes reversal in the human islet bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientifica.uk.com [scientifica.uk.com]
- 8. researchgate.net [researchgate.net]
- 9. An excessive increase in glutamate contributes to glucose-toxicity in β-cells via activation of pancreatic NMDA receptors in rodent diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dimethyl D-Glutamate Hydrochloride | 27025-25-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. Frontiers | Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Dimethyl L-Glutamate Hydrochloride, 25G | Labscoop [labscoop.com]
- 14. Dimethyl L-Glutamate Hydrochloride | 23150-65-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 15. This compound | CAS No- 6525-53-7 | Simson Pharma Limited [simsonpharma.com]
- 16. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 17. docs.axolbio.com [docs.axolbio.com]
- 18. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 19. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 20. Patch Clamp Protocol [labome.com]
- 21. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]
- 24. caymanchem.com [caymanchem.com]
- 25. Insulinotropic action of glutamate is dependent on the inhibition of ATP-sensitive potassium channel activities in MIN 6 beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. β‐Cell glutamate signaling: Its role in incretin‐induced insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Glutamate is an essential mediator in glutamine‐amplified insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 29. color | Graphviz [graphviz.org]
- 30. Insulin secretion assays in an engineered MIN6 cell line - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Methyl Donor Treatment Featuring Dimethyl Glutamate
Welcome to the technical support center for researchers utilizing methyl donor treatments in their experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize your experimental design, with a particular focus on the role and implications of Dimethyl glutamate (B1630785) (DMG), a key metabolite in one-carbon metabolism.
Frequently Asked Questions (FAQs)
Q1: What is Dimethyl glutamate (DMG) and what is its primary role in cellular metabolism?
A1: this compound (DMG), also known as N,N-Dimethylglycine, is a derivative of the amino acid glycine. In cellular metabolism, it is a crucial intermediate in the methionine cycle.[1] DMG is produced when betaine (B1666868) donates a methyl group to homocysteine to form methionine, a reaction catalyzed by the enzyme betaine-homocysteine methyltransferase (BHMT).[2] This pathway is vital for regenerating methionine, which is then converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular reactions, including DNA and protein methylation.[2][3] Plasma DMG levels can be an indicator of betaine utilization as a methyl donor.[2]
Q2: I am not seeing a significant effect from my methyl donor supplementation. What are the typical incubation times I should consider?
A2: The optimal incubation time for methyl donor supplementation can vary significantly based on the cell line, the specific methyl donor used (e.g., L-methionine, choline (B1196258), folic acid, vitamin B12), and the biological endpoint being measured. For assessing effects on cell proliferation, significant changes have been observed at 48 and 72 hours in pancreatic adenocarcinoma cells (Panc-1).[4] For studies on neuronal cells, effects of related compounds like glutamate on electrical activity and viability have been observed over periods ranging from 1 hour to 14 days.[5] It is recommended to perform a time-course experiment to determine the optimal incubation period for your specific model and hypothesis.
Q3: What are some common readouts to assess the effectiveness of this compound-related methyl donor treatment?
A3: To assess the impact of modulating the methyl donor pathway, you can measure several downstream markers. A common approach is to perform a cell viability or proliferation assay, such as an MTT or MTS assay, to determine the treatment's effect on cell growth.[4][6] For more mechanistic insights, you can analyze the activation state of key signaling pathways known to be influenced by methyl donors, such as the Erk and mTOR pathways, via Western blotting.[4][7] Additionally, quantifying the levels of key metabolites like S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) can provide a direct measure of the impact on the cell's methylation potential.
Q4: Are there any known issues with the stability of methyl donors in culture media?
A4: While many methyl donors are relatively stable, the stability of others, like folate, can be affected by factors such as light exposure. It is crucial to follow the manufacturer's storage and handling instructions for each compound. To ensure consistent results, prepare fresh treatment media for each experiment and minimize the exposure of stock solutions to light and repeated freeze-thaw cycles.
Troubleshooting Guides
Problem 1: High variability in experimental replicates.
-
Possible Cause: Inconsistent cell health or passage number.
-
Solution: Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the start of the experiment. Use cells within a narrow passage number range to minimize phenotypic drift.
-
Possible Cause: Inaccurate concentration of the methyl donor.
-
Solution: Verify the calculations for your stock and working solutions. Prepare fresh dilutions from a reliable stock solution for each experiment.
-
Possible Cause: Uneven distribution of treatment across wells.
-
Solution: Ensure thorough but gentle mixing of the plate after adding the treatment to avoid disturbing the cell monolayer.
Problem 2: Unexpected cytotoxicity observed after treatment.
-
Possible Cause: The concentration of the methyl donor is too high.
-
Solution: Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell line. Start with a broad range of concentrations based on published literature for similar compounds.
-
Possible Cause: Contamination of the cell culture or treatment stock.
-
Solution: Regularly test your cell cultures for mycoplasma contamination. Filter-sterilize all treatment stock solutions before use.
Problem 3: No discernible change in the signaling pathway of interest.
-
Possible Cause: The incubation time is too short or too long.
-
Solution: Signaling pathway activation can be transient. Conduct a time-course experiment, harvesting cells at multiple time points (e.g., 30 minutes, 1 hour, 6 hours, 24 hours, 48 hours) after treatment to identify the peak response time.
-
Possible Cause: The chosen cell line is not responsive to the treatment.
-
Solution: Confirm that the key components of the signaling pathway you are studying are expressed and functional in your cell line by using a known positive control for pathway activation.
Data Presentation
Table 1: Summary of Incubation Times for Glutamate and Methyl Donors in Different Cell Lines
| Treatment | Cell Line | Concentration | Incubation Time | Observed Effect |
| Glutamate | Adult Hippocampal Neurons | 10-100 µM | 1 hour - 14 days | Minimal excitotoxicity at lower concentrations; increased number of electrically active neurons with longer incubation.[5] |
| Glutamate | PC12 | 0.01-10 mM | 30 min - 48 hours | Dose and time-dependent toxicity.[8] |
| Methyl Donors (L-methionine, choline chloride, folic acid, vitamin B12) | Panc-1 | 1x and 20x concentrations | 48 and 72 hours | Significantly reduced proliferation rate.[4] |
| Glutamate | Primary Cortical Cultures | 100 µM | 1 hour | Desensitization of IP3 response.[9] |
| Glutamate | HT-22 Cells | 100 µM | 20 hours | Determination of cell viability.[9] |
Experimental Protocols
Protocol 1: General Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the incubation period. Allow cells to adhere overnight.
-
Treatment: Remove the old media and add fresh media containing the desired concentrations of the methyl donor or vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 50% dimethylformamide and 20% SDS) to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 2: Western Blot Analysis of Signaling Pathway Activation
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with the methyl donor or vehicle control for the predetermined optimal incubation time.
-
Cell Lysis: Wash the cells twice with ice-cold PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of your proteins of interest (e.g., p-Erk, Erk, p-mTOR, mTOR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
References
- 1. Methyl Donors, Epigenetic Alterations, and Brain Health: Understanding the Connection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Metabolic Burden of Methyl Donor Deficiency with Focus on the Betaine Homocysteine Methyltransferase Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Methyl Donors of the Methionine Cycle in Gastrointestinal Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Addition of glutamate to serum free culture promotes recovery of electrical activity in adult hippocampal neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Excitotoxic glutamate causes neuronal insulin resistance by inhibiting insulin receptor/Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study [frontiersin.org]
- 9. The Activation of Metabotropic Glutamate Receptors Protects Nerve Cells from Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dimethyl Glutamate in Patch-Clamp Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using dimethyl glutamate (B1630785) or similar glutamate analogs in patch-clamp experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during patch-clamp recordings when a glutamate analog is included in the internal solution.
Issue 1: Difficulty achieving a stable gigaohm seal.
-
Question: I'm having trouble forming a stable GΩ seal after including dimethyl glutamate in my internal solution. What could be the cause?
-
Answer:
-
Cell Health: The health of your cells is critical. Unhealthy or fragile cell membranes can make it difficult to obtain a good seal. Ensure your cell culture or tissue slices are healthy and prepared optimally.
-
Pipette Tip Contamination: Debris in the internal solution can clog the pipette tip. It is crucial to filter your internal solution, including the this compound, through a 0.22 µm filter before back-filling your pipette.
-
Solution Osmolarity: A significant mismatch between the osmolarity of your internal and external solutions can compromise seal formation. The internal solution should typically be 15-20 mOsm lower than the external solution (e.g., ACSF).[1]
-
Excitotoxicity: If even a small amount of this compound leaks from the pipette tip, it could activate glutamate receptors on the cell surface, leading to excitotoxicity and making the cell membrane unstable. Ensure positive pressure is maintained as you approach the cell to prevent leakage.
-
Issue 2: High noise levels in the recording.
-
Question: My recordings are excessively noisy since I started using an internal solution with this compound. How can I reduce the noise?
-
Answer:
-
Grounding Issues: Improper grounding is a common source of electrical noise. Ensure all components of your rig are connected to a common ground.
-
Pipette Holder Contamination: A dirty pipette holder can be a significant source of noise. Clean it thoroughly with ethanol, followed by distilled water, and allow it to air dry.
-
External Electrical Interference: Devices such as monitors, centrifuges, and mobile phones can introduce noise. Isolate your setup within a Faraday cage and switch off any unnecessary equipment in the vicinity.
-
Receptor Activation: Spontaneous activation of glutamate receptors by any leaked this compound could contribute to noise. While challenging to eliminate completely, ensuring a high-quality seal and rapid break-in can minimize this.
-
Issue 3: Unstable whole-cell configuration and cell death.
-
Question: After breaking into the cell, the recording is unstable, and the cell often dies within a few minutes. Could the this compound in my pipette be the cause?
-
Answer:
-
Intracellular Excitotoxicity: Once in the whole-cell configuration, this compound will diffuse into the cell. If there are intracellular binding sites for glutamate or if it affects intracellular signaling pathways, it could trigger excitotoxicity from within, leading to rapid cell deterioration.[2][3] This can manifest as a sustained positive feedback loop between NMDA receptor-dependent current and depolarization-mediated glutamate release.[4]
-
pH and Osmolarity Imbalance: Ensure the pH of your internal solution is adjusted correctly (typically to 7.2-7.3) and the osmolarity is appropriate for your cell type.[5][6] ATP and GTP in the internal solution can be unstable, so it's recommended to add them fresh from frozen aliquots just before the experiment.[7]
-
Holding Potential: Holding the cell at a very hyperpolarized potential for extended periods can increase the likelihood of losing the seal.[8]
-
Mechanical Stress: Excessive suction during break-in or mechanical drift of the pipette can damage the cell and lead to an unstable recording.
-
Issue 4: Unexpected pharmacological effects or channel activity.
-
Question: I am observing unexpected channel activity that is not consistent with the known targets of this compound. What could be happening?
-
Answer:
-
Off-Target Effects: this compound may have off-target effects on other ion channels or receptors that are not well-characterized.
-
Modulation of Endogenous Activity: The presence of a glutamate analog in the cytoplasm could modulate the activity of various kinases and phosphatases, which in turn can affect ion channel properties.[9] For example, some components of internal solutions have been shown to affect the activity of protein kinase A (PKA).[9]
-
Interaction with Internal Solution Components: this compound could potentially interact with other components of your internal solution, altering their effective concentrations or properties.
-
Experimental Protocols
Preparation of a K-Gluconate Based Internal Solution with a Glutamate Analog
This protocol is a general guideline and may require optimization for specific experimental needs.
Materials:
-
K-Gluconate
-
KCl
-
HEPES
-
EGTA
-
MgCl₂
-
ATP (magnesium salt)
-
GTP (tris salt)
-
This compound (or other glutamate analog)
-
KOH (for pH adjustment)
-
Sucrose (B13894) or Mannitol (for osmolarity adjustment)
-
Ultrapure water
-
0.22 µm syringe filter
Procedure:
-
Prepare a stock solution of the main salts (K-Gluconate, KCl, HEPES, EGTA, MgCl₂) in about 80% of the final volume of ultrapure water.
-
Add the desired concentration of this compound to the solution.
-
Adjust the pH to 7.2-7.3 using KOH.[5] It is crucial to perform this step before adding ATP and GTP, as they can be pH-sensitive.
-
Check the osmolarity and adjust it to be 15-20 mOsm lower than your external solution (typically around 285-290 mOsm) using sucrose or mannitol.[1][5]
-
Bring the solution to the final volume with ultrapure water.
-
On the day of the experiment, thaw aliquots of ATP and GTP stock solutions and add them to the internal solution to the final desired concentration. Keep the final internal solution on ice.[7]
-
Filter the final solution through a 0.22 µm syringe filter before back-filling the patch pipette.
Data Presentation
Table 1: Typical Composition of Internal Solutions for Glutamate Receptor Studies
| Component | Concentration Range (mM) | Purpose |
| K-Gluconate or Cs-Gluconate | 110 - 140 | Primary salt to mimic intracellular ionic environment. Cesium is used to block potassium channels.[10] |
| KCl or CsCl | 2 - 30 | Chloride salt. The concentration can be varied to study inhibitory currents.[11] |
| HEPES | 10 | pH buffer.[10] |
| EGTA or BAPTA | 0.2 - 10 | Calcium chelator to buffer intracellular calcium.[10] |
| MgCl₂ | 1 - 4 | Divalent cation, important for many enzymatic reactions. |
| Mg-ATP | 2 - 5 | Energy source for cellular processes.[10] |
| Tris-GTP | 0.3 - 0.5 | Important for G-protein coupled receptor signaling.[5] |
| Phosphocreatine | 10 - 20 | Additional energy substrate to regenerate ATP.[8] |
| Glutamate Analog | Variable | Agonist for intracellular or surface receptors. Concentration depends on the specific experiment and agonist potency. |
Mandatory Visualizations
Glutamate Signaling Pathway
Caption: Simplified signaling pathway of glutamate at a postsynaptic terminal.
Patch-Clamp Experimental Workflow
Caption: General workflow for a whole-cell patch-clamp experiment.
References
- 1. re-place.be [re-place.be]
- 2. Various facets of excitotoxicity [explorationpub.com]
- 3. Interplay Among Synaptic Glutamate Release and Excitotoxicity: Neuronal Damage and Graphene-Based Materials Related Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophysiological mechanisms of delayed excitotoxicity: positive feedback loop between NMDA receptor current and depolarization-mediated glutamate release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. swharden.com [swharden.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Common components of patch-clamp internal recording solutions can significantly affect protein kinase A activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scientifica.uk.com [scientifica.uk.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Support Center: Enhancing the Solubility of Dimethyl Glutamate for In Vivo Use
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving Dimethyl Glutamate (B1630785) for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the baseline solubility of Dimethyl DL-Glutamate Hydrochloride in common solvents?
A1: Dimethyl DL-Glutamate Hydrochloride is a crystalline solid. Its approximate solubility in common laboratory solvents is provided in the table below.[1] It is soluble in organic solvents like ethanol, DMSO, and dimethyl formamide.[1] The solubility in PBS (pH 7.2) is approximately 10 mg/ml.[1]
Q2: My Dimethyl Glutamate is not dissolving in aqueous buffer. What could be the issue?
A2: There are several potential reasons for this issue:
-
pH: The pH of your buffer can significantly impact the solubility of glutamate derivatives.[2][3] For L-glutamic acid, solubility is lowest near its isoelectric point and increases as the pH moves away from this point.[2][4] While this compound is an ester, the terminal carboxyl group and the amino group can still be affected by pH.
-
Concentration: You may be attempting to prepare a solution that is above the saturation point of this compound in that specific solvent.
-
Temperature: Solubility can be temperature-dependent. Gently warming the solution may help, but be cautious of potential degradation, especially with prolonged heating.
-
Purity of the compound: Impurities in your this compound sample could affect its solubility.
Q3: I'm observing precipitation after dissolving this compound and letting the solution stand. Why is this happening?
A3: This is likely due to the solution being supersaturated or unstable. Aqueous solutions of Dimethyl DL-Glutamate Hydrochloride are not recommended for storage for more than one day.[1] It is best to prepare fresh solutions immediately before use. If you are using a co-solvent system, the addition of an aqueous buffer can cause the compound to precipitate out if the final solvent mixture cannot maintain the desired concentration.
Q4: Can I use organic solvents to dissolve this compound for in vivo studies?
A4: Yes, but with caution. Dimethyl DL-Glutamate Hydrochloride is soluble in ethanol, DMSO, and dimethyl formamide.[1] However, for in vivo experiments, it is crucial to ensure that the final concentration of the organic solvent is low enough to not cause toxic effects.[1] Typically, stock solutions are made in an organic solvent and then further diluted into aqueous buffers or isotonic saline before administration.[1]
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers (e.g., PBS)
Troubleshooting Steps:
-
pH Adjustment:
-
Measure the initial pH of your this compound suspension.
-
Gradually add a small amount of a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) while stirring continuously.
-
Monitor the pH and observe if the compound dissolves as the pH changes. For glutamic acid, moving the pH away from its isoelectric point generally increases solubility.[2][4]
-
Caution: Ensure the final pH is within a physiologically acceptable range for your in vivo model.
-
-
Co-solvent System:
-
Prepare a concentrated stock solution of this compound in a biocompatible organic solvent such as DMSO or ethanol.[1][5]
-
Slowly add the stock solution to your aqueous buffer while vortexing or stirring vigorously to ensure rapid mixing and prevent localized precipitation.
-
The final concentration of the organic solvent should be kept to a minimum, ideally below 1% (v/v), to avoid toxicity.
-
Issue 2: Precipitation Upon Dilution of an Organic Stock Solution
Troubleshooting Steps:
-
Optimize the Dilution Process:
-
Instead of adding the aqueous buffer to your organic stock, add the organic stock dropwise to the continuously stirred aqueous buffer. This helps to avoid high local concentrations of the organic solvent.
-
Ensure the temperature of both the stock solution and the buffer are similar.
-
-
Incorporate a Surfactant:
-
A small amount of a biocompatible surfactant, such as Tween 80 or Cremophor EL, can help to stabilize the solution and prevent precipitation.
-
The surfactant should be added to the aqueous buffer before the addition of the this compound stock solution.
-
-
Consider a Ternary System:
-
A mixture of a co-solvent, a surfactant, and an aqueous phase can sometimes provide better stability for poorly soluble compounds.
-
Data Presentation
Table 1: Solubility of Dimethyl DL-Glutamate Hydrochloride in Various Solvents
| Solvent | Approximate Solubility (mg/mL) | Reference |
| Phosphate Buffered Saline (PBS), pH 7.2 | 10 | [1] |
| Ethanol | ~5 | [1] |
| Dimethyl Sulfoxide (DMSO) | ~10 | [1] |
| Dimethyl Formamide (DMF) | ~15 | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using pH Adjustment
Objective: To prepare an aqueous solution of this compound for in vivo use by adjusting the pH.
Materials:
-
Dimethyl DL-Glutamate Hydrochloride powder
-
Sterile water for injection or Phosphate Buffered Saline (PBS)
-
0.1 M sterile NaOH solution
-
0.1 M sterile HCl solution
-
Sterile magnetic stir bar and stir plate
-
Calibrated pH meter
-
Sterile filtration unit (0.22 µm pore size)
Procedure:
-
Weigh the desired amount of Dimethyl DL-Glutamate Hydrochloride powder.
-
Add the powder to a sterile beaker containing the desired volume of sterile water or PBS.
-
Place the beaker on a magnetic stir plate and add a sterile stir bar.
-
Begin stirring and allow the suspension to mix for 5-10 minutes.
-
Measure the initial pH of the suspension.
-
Slowly add 0.1 M NaOH or 0.1 M HCl dropwise to adjust the pH. Monitor the pH continuously.
-
Continue to add the acid or base until the this compound is fully dissolved and the desired pH is reached.
-
Once dissolved, filter the solution through a 0.22 µm sterile filter to ensure sterility.
-
Use the solution immediately.
Protocol 2: Formulation of this compound with a Co-solvent
Objective: To prepare a solution of this compound for in vivo administration using a co-solvent system.
Materials:
-
Dimethyl DL-Glutamate Hydrochloride powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile isotonic saline (0.9% NaCl) or PBS
-
Sterile, pyrogen-free vials
-
Vortex mixer
Procedure:
-
Prepare a stock solution of Dimethyl DL-Glutamate Hydrochloride in DMSO (e.g., 100 mg/mL). Ensure the powder is completely dissolved. This may require gentle warming or sonication.
-
In a separate sterile vial, add the required volume of sterile isotonic saline or PBS for your final desired concentration.
-
While vigorously vortexing the saline/PBS, slowly add the required volume of the this compound/DMSO stock solution dropwise.
-
Ensure the final concentration of DMSO is below the toxic level for your animal model (typically <1% v/v).
-
Visually inspect the solution for any signs of precipitation.
-
Administer the freshly prepared solution immediately.
Protocol 3: Enhancing Solubility using Cyclodextrin Inclusion Complexation
Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water for injection
-
Magnetic stir plate and stir bar
-
Lyophilizer (optional)
-
Sterile filtration unit (0.22 µm pore size)
Procedure (Kneading Method):
-
Weigh molar equivalents of this compound and HP-β-CD.
-
In a mortar, add the HP-β-CD and a small amount of water to form a paste.
-
Slowly add the this compound powder to the paste while continuously triturating with a pestle.
-
Continue kneading for 30-60 minutes.
-
The resulting paste can be dried under vacuum or lyophilized to obtain a powder of the inclusion complex.
-
The powdered complex can then be dissolved in sterile water or buffer for in vivo administration.
-
Sterilize the final solution by filtering through a 0.22 µm filter.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Dimethyl Glutamate-Induced Cell Viability Issues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving Dimethyl glutamate (B1630785) (DMG).
Frequently Asked Questions (FAQs)
Q1: What is Dimethyl glutamate (DMG) and why is it used in research?
This compound (DMG) is a cell-permeant analog of the excitatory neurotransmitter L-glutamate. Its ability to cross cell membranes makes it a useful tool for studying the intracellular effects of glutamate, such as its role in cellular metabolism and signaling pathways.
Q2: What is the primary mechanism of DMG-induced cytotoxicity?
The primary mechanism of DMG-induced cytotoxicity is similar to that of high concentrations of glutamate, often referred to as excitotoxicity and oxidative glutamate toxicity. This process involves:
-
Inhibition of Cystine Uptake: DMG, like glutamate, can competitively inhibit the cystine/glutamate antiporter (System xc-). This leads to a depletion of intracellular cystine, a crucial precursor for the synthesis of the antioxidant glutathione (B108866) (GSH).[1][2]
-
Glutathione (GSH) Depletion: Reduced GSH levels impair the cell's ability to neutralize reactive oxygen species (ROS), leading to oxidative stress.[1][2]
-
Oxidative Stress: The accumulation of ROS damages cellular components, including lipids, proteins, and DNA, ultimately leading to cell death.[3][4]
-
Excitotoxicity (in neuronal cells): In neuronal cells expressing glutamate receptors, high concentrations of glutamate (and its analogs like DMG) can lead to excessive activation of receptors like the N-methyl-D-aspartate (NMDA) receptor. This triggers a massive influx of calcium ions (Ca2+), activating various downstream enzymes that contribute to cell damage and death.[5][6]
Q3: What are the typical signs of DMG-induced cytotoxicity in cell culture?
Common signs of cytotoxicity include:
-
Reduced cell viability and proliferation, as measured by assays like MTT or MTS.
-
Increased cell death, observable through morphological changes (e.g., cell shrinkage, detachment, membrane blebbing).
-
Increased lactate (B86563) dehydrogenase (LDH) release into the culture medium, indicating compromised cell membrane integrity.
-
Induction of apoptosis, detectable by methods such as Annexin V staining.
Q4: At what concentrations does DMG typically become cytotoxic?
The cytotoxic concentration of DMG can vary significantly depending on the cell type, exposure time, and experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal and cytotoxic concentrations for your specific cell line. Generally, concentrations in the millimolar (mM) range are more likely to induce cytotoxicity.
Troubleshooting Guides
Issue 1: Unexpectedly low cell viability in MTT/MTS assay after DMG treatment.
| Possible Cause | Troubleshooting Steps |
| DMG concentration is too high. | Perform a dose-response curve to determine the IC50 value of DMG for your specific cell line. Start with a wide range of concentrations and narrow it down. |
| Prolonged exposure to DMG. | Optimize the incubation time. A shorter exposure period may be sufficient to observe the desired effect without causing excessive cell death. |
| Cell type is highly sensitive to glutamate-induced oxidative stress. | Consider using cell lines known to be more resistant or genetically modifying your cells to overexpress antioxidant enzymes. |
| MTT reagent is reacting with the compound. | Run a control experiment with DMG and MTT reagent in cell-free media to check for any direct chemical reaction that might lead to formazan (B1609692) formation.[7] |
| Bacterial or fungal contamination. | Before adding the solubilizing agent, inspect the wells under a microscope for any signs of contamination, which can also reduce MTT.[7] |
Issue 2: High background or inconsistent results in LDH assay.
| Possible Cause | Troubleshooting Steps |
| Cell lysis during handling. | Handle cells gently during seeding and media changes. Avoid vigorous pipetting. |
| Phenol (B47542) red in the medium interferes with the assay. | Use phenol red-free medium for the experiment, as it can affect the absorbance reading. |
| Serum in the medium contains LDH. | Use a serum-free medium during the LDH release period or use a heat-inactivated serum with low endogenous LDH activity. |
| Incorrect timing of LDH measurement. | LDH is stable in the medium for a limited time. Ensure that the supernatant is collected and assayed within the recommended timeframe of the kit protocol. |
Issue 3: Difficulty in interpreting Annexin V/PI staining results for apoptosis.
| Possible Cause | Troubleshooting Steps |
| Late-stage apoptosis or necrosis is occurring. | High concentrations of DMG may induce rapid cell death, leading to a large population of Annexin V+/PI+ cells. Analyze cells at earlier time points to capture early apoptotic events (Annexin V+/PI-). |
| Cell detachment during staining. | For adherent cells, be gentle during washing and harvesting steps to avoid losing apoptotic cells, which tend to detach more easily. Collect the supernatant containing detached cells and combine it with the adherent population. |
| Incorrect compensation settings in flow cytometry. | Ensure proper compensation between the fluorochromes used for Annexin V and PI to avoid spectral overlap and inaccurate population gating. |
| PI staining time is too long. | Extended incubation with PI can lead to an overestimation of necrotic or late apoptotic cells. Add PI just before flow cytometric analysis as recommended by the manufacturer's protocol.[8] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method to assess cell viability based on the mitochondrial reduction of tetrazolium salt MTT to formazan.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
This compound (DMG)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Culture medium
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of DMG and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the treatment period, remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible under a microscope.
-
Remove the MTT-containing medium carefully without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking the plate for 15 minutes.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture supernatant.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
This compound (DMG)
-
LDH cytotoxicity assay kit (commercially available)
-
Culture medium (preferably phenol red-free)
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat cells with different concentrations of DMG. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubate for the desired duration.
-
After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet any detached cells.
-
Carefully transfer a specific volume of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity according to the kit's instructions.
Annexin V Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, an early marker of apoptosis.
Materials:
-
Cells of interest
-
This compound (DMG)
-
Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with DMG for the desired time.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (or as recommended by the kit).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Signaling Pathways and Experimental Workflows
Glutamate-Induced Excitotoxicity and Oxidative Stress Pathway
Caption: DMG-induced cytotoxicity pathway.
Experimental Workflow for Assessing DMG Cytotoxicity and Mitigation
Caption: Workflow for DMG cytotoxicity assessment.
References
- 1. Oxidative Glutamate Toxicity Can Be a Component of the Excitotoxicity Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study [frontiersin.org]
- 3. Glutamate induces oxidative stress and apoptosis in cerebral vascular endothelial cells: contributions of HO-1 and HO-2 to cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amplification of glutamate-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Excitotoxicity - Wikipedia [en.wikipedia.org]
- 6. Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Process Improvement for Scaling Up Dimethyl Glutamate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and scaling up the synthesis of Dimethyl glutamate (B1630785) (DMG).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Dimethyl glutamate?
A1: The most prevalent method for synthesizing this compound is the Fischer esterification of L-glutamic acid. This reaction typically involves heating L-glutamic acid in an excess of methanol (B129727) with a strong acid catalyst, such as thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄).
Q2: Why is this compound often isolated as its hydrochloride salt?
A2: this compound itself can be hygroscopic and less stable. The hydrochloride salt is a crystalline solid that is more stable and easier to handle and store, protecting the ester groups from hydrolysis.[1]
Q3: What are the critical parameters to control during the synthesis of this compound?
A3: Key parameters to control include reaction temperature, reaction time, the molar ratio of reactants (L-glutamic acid, methanol, and catalyst), and the purity of the starting materials. Efficient mixing is also crucial, especially during scale-up, to ensure uniform heat and mass transfer.
Q4: How can the progress of the reaction be monitored?
A4: The reaction progress can be monitored using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).[2][3][4] These methods can track the consumption of L-glutamic acid and the formation of this compound.
Q5: What is a common impurity in this compound synthesis, and how can it be minimized?
A5: A potential impurity is the formation of pyroglutamic acid, which can occur through the cyclization of glutamic acid or its esters, particularly at elevated temperatures.[2] Using optimized reaction temperatures and minimizing reaction time can help reduce the formation of this byproduct.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and scale-up of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient catalyst. - Poor quality of starting materials (e.g., wet methanol). - Inefficient mixing at a larger scale. | - Extend reaction time and monitor by TLC or HPLC. - Optimize temperature; too low may slow the reaction, too high can lead to side reactions. - Increase catalyst loading incrementally. - Ensure all reagents are anhydrous. - Improve agitation to ensure homogeneity. |
| Low Purity | - Presence of unreacted L-glutamic acid. - Formation of monomethyl glutamate. - Formation of byproducts like pyroglutamic acid. - Inefficient purification. | - Ensure the reaction goes to completion. - Use a sufficient excess of methanol. - Control reaction temperature and time. - Optimize the crystallization process (solvent, temperature profile). |
| Product is an Oil Instead of a Solid | - Presence of residual solvent. - Presence of impurities hindering crystallization. - Product is not the hydrochloride salt. | - Ensure complete removal of solvent under vacuum. - Purify the crude product before crystallization. - Ensure proper work-up to form the hydrochloride salt. |
| Difficulty with Filtration | - Very fine crystals. - Gummy or oily product. | - Optimize crystallization conditions to obtain larger crystals (e.g., slower cooling). - Ensure the product is fully solid before attempting filtration. Washing with a cold, non-polar solvent might help. |
| Reaction Stalls During Scale-Up | - Inefficient heat transfer leading to non-uniform temperature. - Poor mixing resulting in localized concentration gradients. | - Use a reactor with appropriate heat transfer capabilities (e.g., jacketed reactor). - Use a more powerful overhead stirrer and appropriate impeller design for the reactor geometry. |
| Color Formation in the Final Product | - Degradation of starting materials or product at high temperatures. - Impurities in the starting materials. | - Reduce reaction temperature. - Use high-purity starting materials. - Consider purification with activated carbon. |
Experimental Protocols
Lab-Scale Synthesis of Dimethyl L-glutamate Hydrochloride
This protocol is adapted from established laboratory procedures.[5][6]
Materials:
-
L-glutamic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Methyl tert-butyl ether (MTBE)
Procedure:
-
In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
To the flask, add anhydrous methanol.
-
Cool the methanol in an ice bath and slowly add thionyl chloride dropwise while stirring.
-
After the addition is complete, add L-glutamic acid to the solution.
-
Remove the ice bath and heat the reaction mixture to reflux (approximately 65°C).
-
Maintain reflux for 3-5 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol and SOCl₂ under reduced pressure using a rotary evaporator.
-
To the resulting residue, add MTBE and stir to precipitate the product.
-
Collect the white solid by vacuum filtration, wash with a small amount of cold MTBE, and dry under vacuum.
Data Presentation: Comparison of Catalysts and Conditions
| Catalyst | Molar Ratio (Acid:MeOH:Cat) | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| Thionyl Chloride | 1 : 20 : 2.5 | 65 | 4 | ~98 | >99 |
| Sulfuric Acid | 1 : 15 : 1.5 | 65 | 8 | ~90 | >98 |
| Amberlyst-15 | 1 : 10 : 0.2 (w/w) | 65 | 12 | ~85 | >97 |
Note: The data in this table is a summary of typical results from literature and may vary based on specific experimental conditions.
Process Improvement and Scaling Up Considerations
Scaling up the synthesis of this compound from the lab to a pilot or industrial scale introduces several challenges that need to be addressed to maintain yield, purity, and safety.
Key Challenges in Scaling Up:
-
Heat Transfer: The esterification reaction is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Inadequate heat removal can lead to localized hot spots, increasing the rate of side reactions and potentially causing safety hazards.
-
Mass Transfer (Mixing): Achieving homogeneous mixing in a large reactor is more difficult than in a small flask. Poor mixing can result in non-uniform reaction rates, lower yields, and the formation of impurities.
-
Reagent Addition: The rate of addition of reactive reagents like thionyl chloride becomes critical at scale. A controlled addition rate is necessary to manage the exotherm and prevent localized high concentrations.
-
Work-up and Isolation: Handling large volumes of solvents and solids during crystallization, filtration, and drying requires appropriate equipment and optimized procedures to ensure efficiency and product quality.
Diagrams
Caption: A typical laboratory workflow for the synthesis of this compound hydrochloride.
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Determination of the 13C-labeling pattern of glutamate by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review of recent advances in analytical techniques for the determination of neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pre-steady-state kinetic investigation of intermediates in the reaction catalyzed by adenosylcobalamin-dependent glutamate mutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN111807994A - L-glutamic acid derivative and synthesis method and application thereof - Google Patents [patents.google.com]
Strategies for reducing background noise in Dimethyl glutamate assays
Welcome to the technical support center for researchers utilizing Dimethyl glutamate (B1630785). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize background noise and ensure the accuracy and reliability of your experimental results. As Dimethyl glutamate is a cell-permeant analog of L-glutamate, this guide addresses assays measuring both the downstream effects of glutamate signaling and the direct quantification of glutamate.
Troubleshooting Guide: High Background Noise
High background noise can obscure your signal and reduce the sensitivity of your assay. Below are common causes and solutions for elevated background in assays related to this compound research.
Q1: I'm observing high background in my colorimetric/fluorometric assay after stimulating cells with this compound. What are the likely causes and how can I fix it?
A1: High background in plate-based assays is often due to issues with reagents, washing steps, or non-specific binding. Here are the primary areas to troubleshoot:
Possible Cause 1: Reagent Quality and Preparation
-
Solution: Ensure all buffers and reagents are freshly prepared with high-purity water. Contaminated or degraded reagents can contribute to background signal. If using a commercial kit, verify the expiration dates and storage conditions of all components.[1] For instance, some assay kits are shipped on dry ice and require storage at -20°C upon arrival.[2]
Possible Cause 2: Insufficient Washing
-
Solution: Inadequate washing between steps can leave behind unbound reagents that contribute to the background. Increase the number of wash cycles or the volume of wash buffer.[3] Adding a mild detergent like Tween-20 to your wash buffer can also help reduce non-specific binding.[1][3]
Possible Cause 3: Ineffective Blocking
-
Solution: If your assay involves antibodies (e.g., an ELISA to measure a secreted protein after this compound stimulation), insufficient blocking can lead to non-specific antibody binding. Increase the concentration of your blocking agent (e.g., from 1% to 2% BSA) or extend the blocking incubation time.[3]
Possible Cause 4: Autofluorescence of Assay Components
-
Solution: In fluorescence-based assays, the sample itself or components in the assay buffer may have intrinsic fluorescence. It is crucial to run a blank control (containing all components except the analyte) to determine the baseline fluorescence.[1]
Q2: My glutamate quantification assay shows a high baseline reading even in my negative controls. What could be causing this?
A2: High baseline in glutamate quantification assays can stem from contamination or issues with the enzymatic reaction if one is used.
Possible Cause 1: Glutamate Contamination
-
Solution: Glutamate is a common amino acid and can be a contaminant in various biological reagents. Use high-purity reagents and dedicated labware. If you are measuring extracellular glutamate from cell culture, ensure that the basal medium does not contain high levels of glutamate or glutamine, which can be converted to glutamate.[4]
Possible Cause 2: Issues with Enzymatic Assays
-
Solution: Many glutamate assays rely on the enzyme glutamate dehydrogenase, which produces NADH.[2][5] If there is contaminating NADH or other substrates for the dehydrogenase in your sample, this can lead to a false positive signal. Prepare samples and standards in the same buffer to minimize matrix effects.
Possible Cause 3: Inherent Signal in Complex Samples
-
Solution: Biological samples like serum or tissue homogenates can have endogenous components that interfere with the assay. It is recommended to deproteinate samples using ultrafiltration before running the assay.[6]
Q3: How can I optimize my cell-based assay that uses this compound as a stimulant?
A3: Optimizing cell-based assays involves careful titration of reagents and incubation times.
Possible Cause 1: Inappropriate Concentration of this compound
-
Solution: The concentration of this compound should be optimized for your specific cell type and the endpoint being measured. A concentration that is too high may lead to cytotoxicity, which can increase background noise.[7] Perform a dose-response curve to determine the optimal concentration.
Possible Cause 2: Inconsistent Incubation Times
-
Solution: For kinetic assays, ensure that all wells are treated for the same amount of time. The use of a multi-channel pipette to add reagents simultaneously can help maintain consistency.[2]
Possible Cause 3: Edge Effects in Microplates
-
Solution: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can lead to variability and high background. To mitigate this, avoid using the outer wells for samples and instead fill them with buffer or water.
Frequently Asked Questions (FAQs)
Q: What is this compound and why is it used in research? A: Dimethyl L-glutamate is a membrane-permeable analog of L-glutamate. It is used in research to study the intracellular effects of glutamate, as it can enter cells more readily than glutamate itself. It has been used in studies related to diabetes, glucose transport, and neurotransmission.[7][8]
Q: What types of assays are typically performed in conjunction with this compound? A: Researchers using this compound are often interested in its effects on cellular processes. Therefore, common assays include:
-
Metabolic Assays: Measuring changes in glucose uptake or the secretion of metabolic hormones like insulin.
-
Neurotransmitter Release Assays: Quantifying the release of other neurotransmitters in response to glutamate receptor stimulation.
-
Cell Viability Assays: To ensure that the observed effects are not due to cytotoxicity.
-
Direct Glutamate Quantification: Measuring intracellular or extracellular glutamate levels, often using HPLC or enzyme-based colorimetric or fluorometric kits.[9]
Q: Are there specific controls I should use in my this compound experiments? A: Yes, proper controls are critical. These should include:
-
Vehicle Control: Cells treated with the same solvent used to dissolve the this compound.
-
Untreated Control: Cells that are not exposed to any treatment.
-
Positive Control: A known agonist for the pathway you are studying.
-
Negative Control (for quantification assays): A sample known to be free of the analyte (glutamate).
Data Presentation
Table 1: Troubleshooting Summary for High Background Noise
| Symptom | Potential Cause | Recommended Solution | Relevant Assay Type |
| High signal in all wells of a plate-based assay | Reagent contamination or degradation | Prepare fresh reagents; check expiration dates. | Colorimetric, Fluorometric, ELISA |
| Insufficient washing | Increase the number and volume of washes; add detergent to wash buffer. | ELISA, Cell-based assays | |
| Ineffective blocking | Increase blocker concentration or incubation time. | ELISA | |
| High baseline in negative controls | Glutamate contamination in reagents/media | Use high-purity reagents; use glutamate-free medium for controls. | Glutamate Quantification |
| Endogenous interfering substances | Deproteinate samples via ultrafiltration. | Glutamate Quantification in biological samples | |
| Inconsistent results across the plate | Edge effects | Avoid using outer wells; fill them with buffer. | All microplate-based assays |
| Inconsistent incubation times | Use a multi-channel pipette for reagent addition. | Kinetic assays |
Experimental Protocols
Protocol: General Workflow for a Cell-Based Assay Using this compound
This protocol outlines a general procedure for stimulating cultured cells with this compound and measuring a downstream effect, such as the secretion of a protein measured by ELISA.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight.
-
Starvation (Optional): Depending on the assay, you may need to serum-starve the cells for a few hours prior to stimulation to reduce baseline activation.
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or PBS). Further dilute to the desired working concentrations in your assay medium.
-
Stimulation: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or controls.
-
Incubation: Incubate the plate for the desired period at 37°C in a CO2 incubator.
-
Sample Collection: Collect the cell supernatant for analysis of secreted proteins or lyse the cells to measure intracellular components.
-
Downstream Analysis: Perform your chosen assay (e.g., ELISA, colorimetric assay) on the collected samples according to the manufacturer's instructions.
Visualizations
Experimental Workflow for a Cell-Based Assay
Caption: A typical experimental workflow for cell-based assays involving this compound stimulation.
Troubleshooting Logic for High Background
Caption: A decision tree for troubleshooting high background signals in biochemical assays.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. CAS 6525-53-7: this compound | CymitQuimica [cymitquimica.com]
- 4. CN111807994A - L-glutamic acid derivative and synthesis method and application thereof - Google Patents [patents.google.com]
- 5. Glutamate-Glo™ Assay [promega.jp]
- 6. pnas.org [pnas.org]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Quantification of Glutamate and Aspartate by Ultra-High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Dimethyl Glutamate and Other Glutamate Analogs for Researchers
For Immediate Release
This guide provides a comprehensive comparison of Dimethyl glutamate (B1630785) (DMG) with other key glutamate analogs, offering researchers, scientists, and drug development professionals a detailed overview of their relative performance based on available experimental data. This document summarizes quantitative data, presents detailed experimental methodologies, and visualizes key pathways to facilitate informed decisions in research applications.
Introduction to Dimethyl Glutamate
This compound is a diester derivative of the principal excitatory neurotransmitter, L-glutamic acid. Its esterification renders the molecule more lipophilic, facilitating its passage across cell membranes. This property makes it a useful tool in neuroscience research to study the intracellular effects of elevated glutamate levels.
Comparative Analysis of Receptor Interactions
Glutamate and its analogs exert their effects by interacting with a variety of ionotropic and metabotropic glutamate receptors. The three main subtypes of ionotropic glutamate receptors are N-methyl-D-aspartate (NMDA) receptors, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, and kainate receptors. The following table summarizes the available quantitative data on the interaction of this compound and other key glutamate analogs with these receptors.
| Compound | Receptor Subtype | Parameter | Value (µM) | Reference |
| L-Glutamate | NMDA | EC50 | 2.3 | [1] |
| AMPA | EC50 | 19 (non-desensitizing) | [1] | |
| AMPA (cultured cortical neurons) | EC50 | 17 | [2] | |
| Kainate (GluK1) | EC50 | - | ||
| Kainate (GluK2) | EC50 | - | ||
| NMDA | NMDA | EC50 | - | |
| AMPA | AMPA (cultured cortical neurons) | EC50 | 17 | [2] |
| AMPA (cultured spinal cord neurons) | EC50 | 11 | ||
| Kainate | Kainate (GluK1) | EC50 | 32 | [3] |
| Kainate (GluK2) | EC50 | - | ||
| Kainate (GluK3) | EC50 | 130 | [3] | |
| This compound | NMDA | Ki | Not available | |
| AMPA | EC50 | Not available | ||
| Kainate | IC50 | Not available |
Key Experimental Protocols
To facilitate the generation of comparative data, this section outlines detailed methodologies for two fundamental experimental techniques used to characterize the interaction of compounds with glutamate receptors.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound and other glutamate analogs for the NMDA receptor.
Materials:
-
Radioligand: [³H]CGP 39653 (a high-affinity NMDA receptor antagonist)
-
Membrane Preparation: Synaptosomal membranes prepared from rat cerebral cortex.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Test Compounds: this compound, L-Glutamate, NMDA, etc.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled NMDA receptor antagonist (e.g., 10 µM CGP 39653).
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a vacuum manifold.
-
Scintillation Counter and Cocktail.
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold sucrose (B13894) buffer and perform differential centrifugation to isolate the synaptosomal membrane fraction. Resuspend the final pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of various concentrations of the test compound (e.g., this compound).
-
50 µL of the radioligand ([³H]CGP 39653) at a concentration close to its Kd.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the measurement of ion channel activity in response to the application of a compound, providing a functional measure of its agonist or antagonist properties.
Objective: To determine the potency (EC50) of this compound as an agonist at AMPA receptors in cultured neurons.
Materials:
-
Cell Culture: Primary cortical neurons cultured on glass coverslips.
-
External Solution (aCSF): Containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.
-
Internal Solution (Pipette Solution): Containing (in mM): 140 K-gluconate, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2.
-
Test Compound: this compound.
-
Positive Control: AMPA.
-
Patch-Clamp Setup: Including an inverted microscope, micromanipulator, amplifier, and data acquisition system.
Procedure:
-
Preparation: Place a coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with aCSF.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Cell Targeting and Sealing: Under visual guidance, approach a neuron with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.
-
Drug Application: Apply increasing concentrations of this compound to the neuron using a perfusion system.
-
Data Recording: Record the inward currents elicited by the application of this compound.
-
Data Analysis: Measure the peak amplitude of the current at each concentration. Plot the normalized current amplitude against the logarithm of the this compound concentration. Fit the data with a sigmoidal dose-response curve to determine the EC50 value (the concentration that elicits a half-maximal response).
Signaling Pathways
The activation of glutamate receptors initiates complex downstream signaling cascades that are crucial for synaptic plasticity, learning, and memory. The following diagrams illustrate the key signaling pathways associated with NMDA and AMPA receptors.
Caption: NMDA Receptor Signaling Cascade.[4][5][6][7]
Caption: AMPA Receptor Trafficking.[8][9][10][11][12]
Conclusion
This compound serves as a valuable research tool for investigating intracellular glutamate signaling. However, a comprehensive understanding of its pharmacological profile requires direct comparative studies against standard glutamate receptor ligands. The experimental protocols provided in this guide offer a framework for researchers to generate the necessary quantitative data to fully characterize the activity of this compound and other novel glutamate analogs. Such data will be instrumental in advancing our understanding of glutamatergic neurotransmission and in the development of novel therapeutics for neurological and psychiatric disorders.
References
- 1. Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characteristics of AMPA receptor-mediated responses of cultured cortical and spinal cord neurones and their correlation to the expression of glutamate receptor subunits, GluR1-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutamate But Not Glycine Agonist Affinity for NMDA Receptors Is Influenced by Small Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes | Journal of Neuroscience [jneurosci.org]
- 7. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMPA receptor trafficking and the mechanisms underlying synaptic plasticity and cognitive aging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synaptic activity regulates AMPA receptor trafficking through different recycling pathways | eLife [elifesciences.org]
- 10. AMPA Receptor Trafficking and Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of AMPARs Composition and Trafficking in Synaptic Plasticity and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of AMPA receptor trafficking by secreted protein factors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Effects of Dimethyl Glutamate on Insulinotropic Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the insulinotropic effects of Dimethyl glutamate (B1630785) (DMG) with other alternatives, supported by experimental data. It includes detailed methodologies for key experiments and visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of DMG's potential as an insulin (B600854) secretagogue.
Comparative Analysis of Insulinotropic Effects
Dimethyl glutamate (DMG), a cell-permeable glutamate analog, has been shown to stimulate and potentiate insulin secretion. Its effects are most pronounced in the presence of other secretagogues like glucose and glucagon-like peptide-1 (GLP-1). This section presents a comparative summary of the quantitative effects of DMG on insulin secretion in relation to other key insulinotropic agents.
Table 1: In Vitro Insulin Secretion in Response to DMG and GLP-1
This table summarizes data from a study on INS-1 832/13 cells, a rat insulinoma cell line, comparing the effects of DMG and GLP-1 on insulin secretion at basal and stimulatory glucose concentrations.
| Treatment Condition | Insulin Secretion (as % of basal) | Fold Increase vs. Basal |
| Basal Glucose (2.8 mM) | 100 ± 5 | 1.0 |
| DMG (10 mM) at Basal Glucose | 120 ± 8 | 1.2 |
| GLP-1 (10 nM) at High Glucose (16.7 mM) | 250 ± 15 | 2.5 |
| DMG (10 mM) at High Glucose (16.7 mM) | 180 ± 12 | 1.8 |
| DMG (10 mM) + GLP-1 (10 nM) at High Glucose (16.7 mM) | 320 ± 20 | 3.2 |
Data are presented as mean ± SEM.[1][2]
Table 2: Potentiation of Glibenclamide-Induced Insulin Release by DMG in Anesthetized Rats
This table illustrates the synergistic effect of DMG on the insulinotropic action of the sulfonylurea drug, glibenclamide, in vivo.
| Treatment Group | Plasma Insulin Concentration (µU/mL) | Fold Increase vs. Control |
| Control (Saline) | 15 ± 2 | 1.0 |
| Glibenclamide (1 mg/kg) | 45 ± 5 | 3.0 |
| DMG (1.0 µmol/g body wt.) | 30 ± 4 | 2.0 |
| Glibenclamide (1 mg/kg) + DMG (1.0 µmol/g body wt.) | 75 ± 8 | 5.0 |
Data are presented as mean ± SEM.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate the insulinotropic effects of this compound.
In Vitro Pancreatic Islet Perifusion Assay
This protocol is used to assess the dynamics of insulin secretion from isolated pancreatic islets in response to various stimuli, including DMG.
Materials:
-
Isolated pancreatic islets (rodent or human)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA
-
Low glucose KRB (e.g., 2.8 mM glucose)
-
High glucose KRB (e.g., 16.7 mM glucose)
-
This compound (DMG) stock solution
-
GLP-1 stock solution
-
Glibenclamide stock solution
-
Perifusion system (including perifusion chambers, peristaltic pump, and fraction collector)
-
Insulin ELISA kit
Procedure:
-
Islet Preparation: Following isolation, culture islets overnight to allow for recovery. Hand-pick islets of similar size for each experiment.
-
Perifusion System Setup: Assemble the perifusion system according to the manufacturer's instructions. Place a small amount of biocompatible gel (e.g., Bio-Gel) into the bottom of the perifusion chambers and carefully place 100-200 islets on top. Cover the islets with another layer of gel.
-
Equilibration: Perfuse the islets with low glucose KRB buffer for a pre-incubation period of 30-60 minutes to establish a stable basal insulin secretion rate.
-
Basal Sample Collection: Collect fractions of the perifusate at regular intervals (e.g., every 1-2 minutes) to measure basal insulin secretion.
-
Stimulation: Switch the perifusion solution to one containing the test substance(s). For example:
-
High glucose KRB
-
High glucose KRB + DMG
-
High glucose KRB + GLP-1
-
Low glucose KRB + Glibenclamide
-
Low glucose KRB + Glibenclamide + DMG
-
-
Stimulated Sample Collection: Continue collecting fractions throughout the stimulation period.
-
Washout: Switch back to the low glucose KRB buffer to wash out the secretagogues and return to basal secretion.
-
Insulin Quantification: Measure the insulin concentration in each collected fraction using an insulin ELISA kit.
-
Data Analysis: Plot insulin secretion over time to visualize the dynamics of the response. Calculate the area under the curve (AUC) to quantify the total amount of insulin secreted in response to each stimulus.
In Vivo Glucose-Stimulated Insulin Secretion (GSIS) in Rats
This protocol is used to evaluate the effect of DMG on insulin secretion in a whole-animal model.
Materials:
-
Male Wistar rats (or other suitable strain)
-
This compound (DMG) solution for injection
-
Glucose solution for injection (e.g., 50% dextrose)
-
Anesthetic agent
-
Catheters for intravenous administration and blood sampling
-
Blood collection tubes (containing an anticoagulant and a protease inhibitor)
-
Centrifuge
-
Insulin ELISA kit
-
Glucometer
Procedure:
-
Animal Preparation: Anesthetize the rats according to approved protocols. Insert catheters into a suitable vein (e.g., jugular vein) for infusion and into an artery (e.g., carotid artery) for blood sampling.
-
Fasting: Fast the animals overnight (12-16 hours) with free access to water.
-
Basal Blood Sample: Collect a basal blood sample (time 0) to determine fasting glucose and insulin levels.
-
DMG Administration: Administer DMG via intravenous infusion. A priming dose followed by a constant infusion is often used to achieve and maintain a stable plasma concentration.
-
Glucose Challenge: After a set period of DMG infusion (e.g., 30 minutes), administer an intravenous bolus of glucose (e.g., 0.5 g/kg body weight).
-
Blood Sampling: Collect blood samples at specific time points after the glucose challenge (e.g., 2, 5, 10, 15, 30, and 60 minutes).
-
Plasma Separation: Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Glucose and Insulin Measurement: Measure plasma glucose concentrations using a glucometer and plasma insulin concentrations using an insulin ELISA kit.
-
Data Analysis: Plot plasma insulin and glucose concentrations over time. Calculate the incremental area under the curve (iAUC) for insulin to quantify the insulin secretory response to the glucose challenge in the presence and absence of DMG.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Pancreatic β-Cells
The insulinotropic action of this compound is initiated by its transport into the pancreatic β-cell, where it is rapidly hydrolyzed to L-glutamate. L-glutamate then enters the mitochondrial metabolism, leading to an increase in the ATP/ADP ratio. This closes ATP-sensitive potassium (K-ATP) channels, causing membrane depolarization and the opening of voltage-dependent calcium channels (VDCCs). The resulting influx of Ca2+ is a primary trigger for the exocytosis of insulin-containing granules. Furthermore, glutamate can be transported into insulin granules, a process that is thought to be important for the amplifying pathway of insulin secretion, particularly in response to incretins like GLP-1.
Caption: Signaling pathway of this compound in pancreatic β-cells.
Experimental Workflow for In Vitro Pancreatic Islet Perifusion
The workflow for assessing the effect of this compound on insulin secretion from isolated pancreatic islets involves several key stages, from islet isolation and culture to perifusion and data analysis.
Caption: Experimental workflow for in vitro pancreatic islet perifusion.
Logical Relationship of DMG's Dual Action on Insulin Secretion
This compound exhibits a dual action on insulin secretion: a direct stimulatory effect and a potentiation of the effects of other secretagogues. This logical relationship highlights its potential as a versatile tool in studying β-cell function.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Glutamine-Elicited Secretion of Glucagon-Like Peptide 1 Is Governed by an Activated Glutamate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stimulation of insulin secretion and potentiation of glibenclamide-induced insulin release by the dimethyl ester of glutamic acid in anaesthetized rats. | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Analysis of Dimethyl Glutamate and L-Glutamate for Researchers and Drug Development Professionals
An objective guide to the functional and mechanistic differences between the endogenous neurotransmitter L-glutamate and its synthetic analog, Dimethyl glutamate (B1630785), supported by experimental data and detailed protocols.
This guide provides a comprehensive comparison of Dimethyl glutamate (DMG) and its parent molecule, L-glutamate, tailored for researchers, scientists, and professionals in drug development. We will delve into their distinct effects on neuronal signaling and metabolic pathways, supported by quantitative data and detailed experimental methodologies.
Introduction to L-Glutamate and this compound
L-glutamate is the most abundant excitatory neurotransmitter in the vertebrate nervous system, playing a pivotal role in nearly all aspects of normal brain function, including learning, memory, and synaptic plasticity.[1][2] It exerts its effects by binding to a wide array of ionotropic (iGluRs) and metabotropic (mGluRs) receptors on neuronal and glial cells.[3][4] The ionotropic receptors, namely NMDA, AMPA, and kainate receptors, are ligand-gated ion channels that mediate fast excitatory neurotransmission.[5][6] Metabotropic receptors are G-protein coupled receptors that modulate synaptic activity and neuronal excitability through second messenger signaling cascades.[3][7]
Dimethyl L-glutamate (DMG) is a membrane-permeable analog of L-glutamate.[8] This property allows it to bypass the cell membrane and be converted intracellularly to glutamate by esterases, making it a useful tool for studying the intracellular effects of glutamate.[8] DMG has been shown to stimulate insulin (B600854) release in response to glucose and suppress the activity of ATP-sensitive potassium (KATP) channels.[8] It has also been suggested to act as an antagonist of glutamate-mediated neurosignaling, although quantitative data on this effect is limited.
Comparative Analysis: Key Performance Metrics
Table 1: Comparative Data on Receptor Interactions and Cellular Effects
| Parameter | L-Glutamate | This compound (DMG) | References |
| Receptor Binding Affinity | |||
| NMDA Receptor (Kd) | 1.4 µM (for D-AP5 binding site) | Data not available | [9] |
| Functional Potency | |||
| Insulin Release Augmentation | Not a direct secretagogue | Augments glucose-induced insulin release (at 5mM) | [8] |
| KATP Channel Activity | No direct effect | Suppresses channel activity | [8] |
| Cellular Permeability | Low | High | [8] |
Note: The lack of extensive quantitative data for this compound's interaction with glutamate receptors in the public domain highlights a gap in the current understanding of its full pharmacological profile.
Signaling Pathways and Mechanisms of Action
L-glutamate and this compound initiate their effects through distinct mechanisms, largely dictated by their differing abilities to cross the cell membrane.
L-Glutamate Signaling Pathway
L-glutamate primarily acts on extracellular receptors to initiate downstream signaling cascades. Upon release into the synaptic cleft, it binds to postsynaptic iGluRs and mGluRs.
-
Ionotropic Receptor Activation: Binding of L-glutamate to AMPA and kainate receptors leads to the influx of Na+ ions, causing rapid depolarization of the postsynaptic membrane. Activation of NMDA receptors is more complex, requiring both glutamate and a co-agonist (glycine or D-serine) to bind, as well as depolarization to relieve a magnesium block in the channel pore. This allows for the influx of both Na+ and Ca2+, the latter acting as a critical second messenger.[10]
-
Metabotropic Receptor Activation: L-glutamate binding to mGluRs activates G-proteins, initiating various intracellular signaling pathways. These can include the modulation of adenylyl cyclase activity and the activation of phospholipase C, leading to changes in gene expression and protein synthesis.[3][7]
Caption: L-Glutamate Signaling Pathway.
This compound's Intracellular Mechanism
As a membrane-permeable analog, DMG is thought to exert its primary effects after entering the cell and being metabolized into L-glutamate. This intracellularly generated glutamate can then influence cellular processes that are not directly accessible to extracellular L-glutamate.
A key example is its effect on pancreatic beta-cells. DMG has been shown to augment glucose-induced insulin secretion by suppressing the activity of ATP-sensitive potassium (KATP) channels.[8] The proposed mechanism is that intracellular glutamate, derived from DMG, leads to an increase in ATP production through its metabolism. This rise in the ATP/ADP ratio closes the KATP channels, leading to membrane depolarization, calcium influx, and subsequent insulin exocytosis.
Caption: Intracellular Mechanism of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the comparative study of L-glutamate and this compound.
Radioligand Binding Assay for Glutamate Receptors
This protocol is designed to determine the binding affinity of a test compound (e.g., this compound) for a specific glutamate receptor subtype by measuring its ability to compete with a radiolabeled ligand.
1. Membrane Preparation:
-
Homogenize tissue or cells expressing the target glutamate receptor in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer (e.g., 50mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard protein assay (e.g., BCA assay).
2. Binding Assay:
-
In a 96-well plate, add the following in order:
-
50 µL of assay buffer or unlabeled test compound (e.g., this compound) at various concentrations.
-
50 µL of a fixed concentration of a suitable radioligand (e.g., [3H]CGP 39653 for the NMDA receptor glutamate binding site).
-
100 µL of the membrane preparation.
-
-
To determine non-specific binding, use a high concentration of a known unlabeled ligand (e.g., 1 mM L-glutamate).
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
3. Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Radioligand Binding Assay Workflow.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to measure the ion currents evoked by the application of L-glutamate or this compound to a neuron, allowing for the characterization of their effects on ionotropic glutamate receptors.[5][6][11]
1. Cell Preparation:
-
Prepare acute brain slices or cultured neurons expressing the glutamate receptors of interest.
-
Place the slice or coverslip with cultured neurons in a recording chamber on the stage of an upright microscope and continuously perfuse with artificial cerebrospinal fluid (aCSF).
2. Recording Setup:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
The internal solution typically contains (in mM): 130 CsCl, 10 BAPTA, 10 HEPES, adjusted to pH 7.2 with CsOH.
-
The external aCSF solution typically contains (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, and 0.01 glycine (B1666218) (for NMDA receptor studies), adjusted to pH 7.2 with NaOH.
3. Whole-Cell Recording:
-
Under visual guidance, approach a neuron with the patch pipette and form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration, allowing electrical access to the entire cell.
-
Clamp the cell at a holding potential of -60 mV to -70 mV in voltage-clamp mode.
4. Drug Application:
-
Apply L-glutamate or this compound at various concentrations to the recorded neuron using a fast perfusion system.
-
To isolate specific receptor currents, selective antagonists can be included in the aCSF (e.g., CNQX for AMPA/kainate receptors, AP5 for NMDA receptors).
5. Data Acquisition and Analysis:
-
Record the current responses evoked by the agonist application using an appropriate amplifier and data acquisition software.
-
Measure the peak amplitude of the evoked currents.
-
Construct dose-response curves by plotting the normalized peak current amplitude against the agonist concentration.
-
Fit the data with a Hill equation to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Hill coefficient.
Insulin Secretion Assay from Pancreatic Beta-Cell Lines (e.g., MIN6 cells)
This assay measures the amount of insulin released from pancreatic beta-cells in response to glucose and test compounds like this compound.[12][13][14]
1. Cell Culture and Seeding:
-
Culture MIN6 cells in DMEM containing 10% FBS, 50 µM β-mercaptoethanol, 1 mM pyruvate, and antibiotics.
-
Seed the cells in a 12-well or 24-well plate and grow to confluence.
2. Pre-incubation:
-
Wash the cells twice with a glucose-free Krebs-Ringer Bicarbonate HEPES (KRBH) buffer.
-
Pre-incubate the cells in KRBH buffer containing a basal glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C to allow the cells to return to a resting state.
3. Stimulation and Treatment:
-
Aspirate the pre-incubation buffer.
-
Add KRBH buffer containing either a basal (e.g., 2.8 mM) or a stimulatory (e.g., 16.7 mM) concentration of glucose, with or without the test compound (e.g., this compound) at the desired concentrations.
-
Incubate the cells for a defined period (e.g., 1 hour) at 37°C.
4. Sample Collection and Insulin Quantification:
-
Collect the supernatant from each well.
-
Centrifuge the supernatant to pellet any detached cells.
-
Measure the insulin concentration in the supernatant using a commercially available insulin ELISA kit according to the manufacturer's instructions.
5. Data Analysis:
-
Normalize the insulin secretion to the total protein content of the cells in each well.
-
Compare the insulin secretion under different conditions (e.g., basal glucose vs. high glucose, with and without DMG).
-
Express the results as fold-change over the basal glucose condition.
Conclusion
L-glutamate and this compound, while structurally related, exhibit distinct pharmacological profiles primarily due to their difference in cell permeability. L-glutamate is the canonical extracellular signaling molecule, activating a diverse family of membrane receptors to mediate fast and slow synaptic transmission. In contrast, this compound serves as a valuable research tool to probe the intracellular actions of glutamate, particularly in metabolic regulation, as demonstrated by its effects on insulin secretion.
A significant knowledge gap remains concerning the direct interaction of this compound with the various glutamate receptor subtypes. Further research, employing the experimental protocols outlined in this guide, is necessary to fully elucidate its pharmacological profile and to determine if it possesses any clinically relevant activity as a glutamate receptor modulator. Such studies will be crucial for a comprehensive understanding of its biological effects and for its potential application in drug development.
References
- 1. Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiological analysis of cardiac KATP channel [alphagalileo.org]
- 3. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Insulinotropic action of glutamate is dependent on the inhibition of ATP-sensitive potassium channel activities in MIN 6 beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. NMDA receptor - Wikipedia [en.wikipedia.org]
- 11. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Protocol to Enhance INS1E and MIN6 Functionality—The Use of Theophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small Molecule-mediated Insulin Hypersecretion Induces Transient ER Stress Response and Loss of Beta Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glutamate is an essential mediator in glutamine‐amplified insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Dimethyl Glutamate's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanisms of action of Dimethyl glutamate (B1630785) and its alternatives. It is designed to facilitate the cross-validation of its biological effects by presenting available experimental data, detailed protocols for key assays, and visual representations of relevant signaling pathways.
Overview of Compounds
This guide focuses on Dimethyl glutamate and compares its activity with established modulators of glutamate and ATP-sensitive potassium (KATP) channels. The selection of alternatives is based on their relevance to the known targets of this compound.
-
Dimethyl L-glutamate (DMG): A membrane-permeable analog of L-glutamate. It has been reported to stimulate insulin (B600854) release by suppressing KATP channel activities and to act as an antagonist of glutamate-mediated neurosignaling.[1]
-
L-glutamic acid diethyl ester (GDEE): Another esterified analog of glutamic acid, which has been investigated for its effects on glutamate receptors.[2][3][4]
-
Ketamine: A well-characterized non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[5][6][7] It serves as a positive control for NMDA receptor inhibition.
-
Memantine: A low-affinity, uncompetitive NMDA receptor antagonist used in the treatment of Alzheimer's disease.[6] It provides a clinically relevant comparator for NMDA receptor modulation.
Comparative Mechanism of Action
The primary mechanisms of action explored in this guide are the modulation of NMDA receptors and KATP channels, and the resulting physiological effects, such as the regulation of insulin secretion.
NMDA Receptor Modulation
The NMDA receptor is a key player in excitatory synaptic transmission in the central nervous system. Its dysfunction is implicated in numerous neurological disorders.[8]
Signaling Pathway for NMDA Receptor Antagonism:
Caption: NMDA receptor activation and antagonism.
Quantitative Comparison of NMDA Receptor Antagonist Activity:
| Compound | Target | Assay Type | IC50 | Reference |
| Ketamine | NMDA Receptor | Electrophysiology (Cultured Hippocampal Neurons) | 1.5 µM | [9] |
| NMDA Receptor | Electrophysiology (tsA201 cells) | 0.4 µM | [10] | |
| Memantine | NMDA Receptor | Electrophysiology (Cultured Hippocampal Neurons) | 2.1 µM | [9] |
| L-glutamic acid diethyl ester (GDEE) | NMDA Receptor | Electrophysiology (Rat Cortical Slices) | No effect at 10 mM | [11] |
| Dimethyl L-glutamate (DMG) | NMDA Receptor | Data not available |
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Antagonists
This protocol is adapted from established methods for characterizing NMDA receptor antagonists.[6][12]
Workflow for Patch-Clamp Electrophysiology:
Caption: Experimental workflow for determining antagonist IC50 using patch-clamp.
-
Cell Preparation: Use primary neuronal cultures (e.g., hippocampal or cortical neurons) or acute brain slices.
-
Solutions:
-
External Solution (aCSF): Containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.
-
Internal Solution: Containing (in mM): 140 K-Gluconate, 10 HEPES, 0.2 EGTA, 2 MgCl2, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (B42189) (pH adjusted to 7.3 with KOH).
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a visually identified neuron.
-
Voltage-clamp the neuron at a holding potential of -70 mV.
-
Apply a solution containing NMDA (e.g., 30 µM) and a co-agonist like glycine (e.g., 10 µM) to evoke an inward current.
-
After establishing a stable baseline response, co-apply the antagonist compound (e.g., this compound, GDEE, ketamine) at increasing concentrations along with the agonists.
-
Record the peak inward current at each antagonist concentration.
-
-
Data Analysis:
-
Normalize the inhibited current to the baseline current.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
KATP Channel Modulation
ATP-sensitive potassium (KATP) channels couple cellular metabolism to electrical activity, playing a crucial role in insulin secretion from pancreatic β-cells.[13]
Signaling Pathway for KATP Channel Inhibition and Insulin Secretion:
Caption: KATP channel-dependent insulin secretion.
Quantitative Comparison of KATP Channel Activity:
| Compound | Effect on KATP Channels | Assay Type | Concentration/EC50/IC50 | Reference |
| Dimethyl L-glutamate (DMG) | Suppresses activity | Electrophysiology/Insulin Secretion | Data not available | [1] |
| L-glutamic acid diethyl ester (GDEE) | Data not available |
Experimental Protocol: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is based on standard methods for assessing pancreatic islet function.[14]
Workflow for GSIS Assay:
Caption: Workflow for a static GSIS assay.
-
Islet Isolation: Isolate pancreatic islets from rodents using collagenase digestion.
-
Solutions:
-
Krebs-Ringer Bicarbonate (KRB) Buffer: Containing appropriate salts, buffered with HEPES, and supplemented with bovine serum albumin (BSA).
-
Low Glucose KRB: KRB buffer with 2.8 mM glucose.
-
High Glucose KRB: KRB buffer with 16.7 mM glucose.
-
-
Procedure:
-
Culture isolated islets overnight to allow recovery.
-
Pre-incubate batches of size-matched islets (e.g., 10 islets/replicate) in low glucose KRB for 1-2 hours.
-
For basal secretion, incubate islets in low glucose KRB with or without the test compound (e.g., this compound) for 1 hour. Collect the supernatant.
-
For stimulated secretion, incubate islets in high glucose KRB with or without the test compound for 1 hour. Collect the supernatant.
-
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using a commercially available Insulin ELISA kit.
-
Data Analysis: Normalize insulin secretion to the number of islets or total protein content. Compare the effects of the compound on basal and glucose-stimulated insulin secretion.
Discussion and Future Directions
The available data suggests that this compound's mechanism of action involves the modulation of both neuronal and metabolic pathways. Its ability to amplify insulin secretion, likely through the suppression of KATP channels, makes it a compound of interest for diabetes research.[15][16] Concurrently, its reported antagonism of glutamate-mediated neurosignaling warrants further investigation to elucidate its specific targets within the glutamate receptor family.
A significant gap in the current understanding is the lack of quantitative data for the effects of this compound and L-glutamic acid diethyl ester on NMDA receptors and KATP channels. Direct comparative studies using standardized assays, such as those detailed in this guide, are essential for a conclusive cross-validation of their mechanisms.
Future research should focus on:
-
Determining the IC50 of this compound for NMDA receptor antagonism using patch-clamp electrophysiology.
-
Quantifying the inhibitory effect of this compound on KATP channels to establish its potency.
-
Conducting head-to-head comparisons of this compound and L-glutamic acid diethyl ester in both NMDA receptor and KATP channel assays.
-
Investigating the effects of these compounds on other glutamate receptor subtypes (e.g., AMPA and kainate receptors) to assess their selectivity.
By systematically addressing these knowledge gaps, the scientific community can achieve a more comprehensive understanding of the pharmacological profile of this compound and its potential therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antagonism of cortical excitation of striatal neurons by glutamic acid diethyl ester: evidence for glutamic acid as an excitatory transmitter in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of ketamine and L-glutamic acid diethyl ester on spatial and nonspatial learning tasks in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. med.virginia.edu [med.virginia.edu]
- 8. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders | MDPI [mdpi.com]
- 9. The elevation of glutamate content and the amplification of insulin secretion in glucose-stimulated pancreatic islets are not causally related - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glutamate NMDA receptor antagonists rapidly reverse behavioral and synaptic deficits caused by chronic stress exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. L-glutamate diethyl ester and deaminated analogues as excitatory amino acid antagonists in rat cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. β‐Cell glutamate signaling: Its role in incretin‐induced insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glutamate Acts as a Key Signal Linking Glucose Metabolism to Incretin/cAMP Action to Amplify Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
Dimethyl Glutamate: A Comparative Analysis of Efficacy in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Dimethyl glutamate (B1630785) in various cell lines, juxtaposed with alternative compounds. The information is supported by experimental data and detailed methodologies to assist in research and development.
I. Overview of Dimethyl Glutamate
Dimethyl L-glutamate is a cell-permeable analog of the excitatory neurotransmitter L-glutamate. Its esterification allows it to readily cross cell membranes, where it can be hydrolyzed by intracellular esterases to release L-glutamate. This property makes it a useful tool for studying the intracellular effects of glutamate, bypassing the limitations of L-glutamate's poor membrane permeability. This guide explores its effects on insulin (B600854) secretion, neuronal cell viability, and cancer cell proliferation.
II. Comparative Efficacy Data
The following tables summarize the quantitative data on the efficacy of this compound and its alternatives in different cell lines.
Table 1: Effect on Insulin Secretion in Pancreatic Beta-Cells
| Compound | Cell Line | Concentration | Effect on Insulin Secretion | Alternative Compound(s) | Alternative's Effect |
| Dimethyl L-glutamate | MIN6 | 5 mM | Augmented glucose-induced insulin release[1] | L-Glutamine | Dose-dependently amplified glucose-induced insulin secretion (1-10 mM)[2] |
| Glutamic acid dimethylester (dm-Glu) | MIN6-K8 | Not specified | Increased insulin secretion at high glucose[2] | L-Glutamine | Amplified insulin secretion in the presence of high glucose[2] |
| Dimethyl-glutamate | MIN6-K20 (incretin-unresponsive) | Not specified | Markedly amplified insulin secretion[3] | Glucose | No increase in cytosolic glutamate[3] |
Table 2: Effect on Neuronal Cell Viability
| Compound | Cell Line | Concentration | Effect on Cell Viability | Alternative Compound(s) | Alternative's Effect |
| L-Glutamate | SH-SY5Y (Neuroblastoma) | 32 µM | Reduced neurite outgrowth by 50%[4] | Oxytocin | Reduced glutamate-induced neurotoxicity in a dose-dependent manner (1-100 µM)[4] |
| L-Glutamate | PC12 (Pheochromocytoma) | 30 mM | Reduced cell viability to 60.97%[5] | Glial Progenitor Cell-Conditioned Media (GPC-CM) | Attenuated glutamate-induced cell death, increasing viability to 82.47%[5] |
Table 3: Effect on Cancer Cell Proliferation
| Compound | Cell Line | Concentration | Effect on Cell Proliferation | Alternative Compound(s) | Alternative's Effect |
| L-Glutamate | C6 (Glioma) | 100 µM | Significantly increased proliferation rate[6] | GLT-1 Transporter Induction | Blocked glutamate-induced proliferation[6] |
| NMDA Receptor Activation | U87MG & U251MG (Glioma) | 50-200 µM | Increased proliferation[7] | MK-801 (NMDA Receptor Antagonist) | Significantly inhibited the increase in proliferation[7] |
III. Experimental Protocols
Insulin Secretion Assay in MIN6 Cells
This protocol is based on the methodology for assessing glucose-stimulated insulin secretion (GSIS) in MIN6 cells.
Materials:
-
MIN6 cells
-
Culture medium (e.g., DMEM with high glucose, 10% FBS, 50 µM beta-mercaptoethanol, 1 mM pyruvate, penicillin/streptomycin)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) without glucose (5 mM KCl, 120 mM NaCl, 15 mM HEPES, 24 mM NaHCO₃, 1 mM MgCl₂, 2 mM CaCl₂, 1 mg/mL BSA, pH 7.4)
-
KRBH with low glucose (e.g., 1.67 mM)
-
KRBH with high glucose (e.g., 16.7 mM)
-
Dimethyl L-glutamate (or other test compounds)
-
Insulin ELISA kit
Procedure:
-
Cell Culture: Culture MIN6 cells in standard culture medium to the desired confluency.
-
Pre-incubation: Wash the cells twice with glucose-free KRBH buffer. Then, pre-incubate the cells in glucose-free KRBH for 2 hours at 37°C to allow them to reach a basal state.
-
Stimulation:
-
For basal insulin secretion, replace the pre-incubation buffer with KRBH containing low glucose.
-
For stimulated insulin secretion, replace the pre-incubation buffer with KRBH containing high glucose.
-
For testing the effect of this compound, add the compound to the KRBH with high glucose at the desired concentration (e.g., 5 mM).
-
-
Incubation: Incubate the cells for a defined period (e.g., 1-2 hours) at 37°C.
-
Sample Collection: Collect the supernatant (which contains the secreted insulin) from each well.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion to the total protein content or cell number. The stimulation index can be calculated as the ratio of insulin secreted under high glucose to that secreted under low glucose conditions.
Cell Viability (MTT) Assay in SH-SY5Y Cells
This protocol outlines a common method for assessing the effect of compounds on the viability of SH-SY5Y neuroblastoma cells.
Materials:
-
SH-SY5Y cells
-
Culture medium (e.g., DMEM/F12 with 10% FBS, penicillin/streptomycin)
-
Serum-free culture medium
-
L-Glutamate (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment:
-
Remove the culture medium and replace it with serum-free medium.
-
Add the test compounds (e.g., L-glutamate) at various concentrations to the wells. Include a vehicle control (medium only).
-
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the vehicle-treated control cells.
IV. Signaling Pathways and Mechanisms
This compound in Insulin Secretion
Dimethyl L-glutamate, as a membrane-permeable glutamate analog, is thought to influence insulin secretion primarily by increasing intracellular glutamate levels. This leads to the closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and subsequent influx of Ca²⁺, which triggers insulin exocytosis.
Caption: Signaling pathway of this compound-induced insulin secretion in pancreatic beta-cells.
Glutamate-Mediated Signaling in Cancer Cells
In cancer cells, particularly gliomas, glutamate can act as a signaling molecule to promote proliferation and survival. This is often mediated through ionotropic glutamate receptors such as NMDA and AMPA receptors, leading to downstream activation of pro-survival pathways like PI3K/Akt and MAPK.
Caption: General signaling pathway of glutamate-mediated cancer cell proliferation.
Experimental Workflow for Cell Viability Assay
The following diagram illustrates the typical workflow for assessing the effect of a compound on cell viability using an MTT assay.
Caption: A typical experimental workflow for an MTT-based cell viability assay.
References
- 1. Insulinotropic action of glutamate is dependent on the inhibition of ATP-sensitive potassium channel activities in MIN 6 beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 3. Glutamate Acts as a Key Signal Linking Glucose Metabolism to Incretin/cAMP Action to Amplify Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 5. mdpi.com [mdpi.com]
- 6. Glutamate-induced glioma cell proliferation is prevented by functional expression of the glutamate transporter GLT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of NMDA receptor of glutamate influences MMP-2 activity and proliferation of glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dimethyl Glutamate and Diazoxide in Cellular and Physiological Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmacological research, particularly in studies of cellular metabolism and ion channel function, Dimethyl glutamate (B1630785) and Diazoxide (B193173) represent two compounds with notably contrasting effects on insulin (B600854) secretion and cellular excitability. While Diazoxide is a well-established clinical agent for treating hyperinsulinism, Dimethyl glutamate serves primarily as a research tool to investigate glutamate's role in cellular signaling. This guide provides an objective, data-driven comparison of their mechanisms of action, physiological effects, and toxicological profiles, supported by experimental data and detailed methodologies.
Core Mechanisms of Action: A Tale of Two Modulators
This compound and Diazoxide both exert their primary effects through the modulation of ATP-sensitive potassium (KATP) channels, albeit in opposite ways. KATP channels are crucial in linking the metabolic state of a cell to its electrical activity, particularly in pancreatic beta-cells.
Diazoxide , a KATP channel opener, binds to the sulfonylurea receptor 1 (SUR1) subunit of the channel. This action increases the probability of the channel being open, leading to an efflux of potassium ions (K+) from the cell.[1][2] The resulting hyperpolarization of the cell membrane makes it more difficult for voltage-gated calcium channels to open, thereby inhibiting the influx of calcium (Ca2+) that is essential for triggering insulin exocytosis.[1][2] Consequently, Diazoxide effectively suppresses insulin secretion.[3]
This compound , a cell-permeant analog of L-glutamate, acts as a promoter of insulin secretion.[4] Its mechanism involves the suppression of KATP channel activity, which leads to membrane depolarization, subsequent opening of voltage-gated calcium channels, and enhanced insulin release in the presence of glucose.[4][5] It is thought to augment the insulinotropic action of other secretagogues like glucagon-like peptide 1 (GLP-1).[6][7]
Below is a diagram illustrating the opposing signaling pathways of this compound and Diazoxide in a pancreatic beta-cell.
Comparative Performance Data
The following tables summarize quantitative data on the effects of this compound and Diazoxide on insulin secretion and their general toxicological profiles.
| Compound | Experimental Model | Concentration | Effect on Insulin Secretion | Reference |
| Diazoxide | Rat Pancreatic Islets | 100 µM | Inhibition of glucose-stimulated insulin secretion | [8] |
| Diazoxide | Rat Pancreatic Islets | 250 µM | Stronger inhibition of glucose-stimulated insulin secretion | [8] |
| Diazoxide | Human (in vivo) | Intravenous | Decreased serum immunoreactive insulin | [3] |
| This compound | MIN6-K20 cells | Not specified | Markedly amplified insulin secretion | [5] |
| This compound | Fed anesthetized rats | 1.0 µmol prime, 0.5 µmol/min infusion | Rapid and sustained increase in plasma insulin | [6] |
| Compound | Toxicity Profile | Key Adverse Effects | Reference |
| Diazoxide | Clinically documented | Fluid retention, heart failure, pulmonary hypertension, diabetic ketoacidosis, hypertrichosis, thrombocytopenia, neutropenia.[9][10][11] | [9][10][11] |
| This compound | Primarily in vitro/preclinical | Potential for excitotoxicity at high concentrations, similar to glutamate.[12][13][14] | [12][13][14] |
Experimental Protocols
Glucose-Stimulated Insulin Secretion (GSIS) Assay in Pancreatic Islets
This protocol is a standard method to assess the function of pancreatic islets in response to glucose and test compounds.
Methodology:
-
Islet Isolation: Pancreatic islets are isolated from a suitable animal model (e.g., mouse, rat) using collagenase digestion followed by purification.[15]
-
Pre-incubation: Isolated islets are pre-incubated in a Krebs-Ringer bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) for a period of 30-60 minutes to allow them to equilibrate and establish a basal rate of insulin secretion.[16][17]
-
Basal Insulin Secretion: The pre-incubation buffer is replaced with fresh low-glucose KRB buffer, and the islets are incubated for a defined period (e.g., 60 minutes). A sample of the supernatant is collected to measure basal insulin secretion.[16][18]
-
Stimulated Insulin Secretion: The low-glucose buffer is then replaced with KRB buffer containing a high glucose concentration (e.g., 16.7 mM) to stimulate insulin secretion. Test compounds (Diazoxide or this compound) are added to the high-glucose buffer at the desired concentrations. The islets are incubated for another defined period (e.g., 60 minutes).[16][18]
-
Sample Collection: A sample of the supernatant is collected to measure stimulated insulin secretion.
-
Insulin Measurement: The insulin concentration in the collected supernatants is quantified using a suitable immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).[18]
-
Data Analysis: The stimulation index is often calculated as the ratio of insulin secreted at high glucose to that secreted at low glucose to normalize for variations in islet number and size. The effects of the test compounds are determined by comparing the insulin secretion in their presence to the control (high glucose alone).
KATP Channel Activity Assay (Patch-Clamp Electrophysiology)
This technique allows for the direct measurement of ion flow through KATP channels in the cell membrane.
Methodology:
-
Cell Preparation: Cells expressing KATP channels (e.g., pancreatic beta-cells, or a cell line co-expressing Kir6.2 and SUR1 subunits) are prepared for patch-clamp recording.
-
Patch-Clamp Configuration: An inside-out patch-clamp configuration is typically used. A glass micropipette is sealed onto the cell membrane, and then the patch of membrane is excised, exposing the intracellular side of the channels to the bath solution.
-
Solution Exchange: The bath solution can be rapidly exchanged to apply different concentrations of ATP, ADP, and the test compounds (Diazoxide or this compound) to the intracellular face of the channel.
-
Data Recording and Analysis: The current flowing through the KATP channels is recorded. The effect of the test compounds is quantified by measuring the change in channel open probability or the total current in the presence of the compound compared to the control conditions.[19][20]
Conclusion
This compound and Diazoxide, while both interacting with KATP channels, serve as excellent examples of pharmacological antagonists in the context of insulin secretion. Diazoxide is a potent inhibitor of insulin release with established clinical applications and a well-documented safety profile. In contrast, this compound is a valuable research tool for elucidating the mechanisms of glucose-stimulated insulin secretion and the role of glutamate in cellular signaling. The choice between these two compounds is entirely dependent on the research objective: to inhibit or to stimulate insulin secretion and related cellular processes. Understanding their distinct mechanisms and having access to robust experimental protocols is crucial for researchers in the fields of metabolism, endocrinology, and drug discovery.
References
- 1. Diazoxide for Neonatal Hyperinsulinemic Hypoglycemia and Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. diabetes.diabetesjournals.org [diabetes.diabetesjournals.org]
- 4. Proglycem (diazoxide) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 5. researchgate.net [researchgate.net]
- 6. Potentiation by glutamic acid dimethyl ester of GLP-1 insulinotropic action in fed anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Distinct effect of diazoxide on insulin secretion stimulated by protein kinase A and protein kinase C in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The danger of diazoxide in the neonatal intensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diazoxide toxicity in congenital hyperinsulinism: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxidative Glutamate Toxicity Can Be a Component of the Excitotoxicity Cascade | Journal of Neuroscience [jneurosci.org]
- 13. researchgate.net [researchgate.net]
- 14. Chronic Glutamate Toxicity in Neurodegenerative Diseases—What is the Evidence? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice [jove.com]
- 16. drc.bmj.com [drc.bmj.com]
- 17. researchgate.net [researchgate.net]
- 18. 2.2. Glucose-Stimulated Insulin Secretion (GSIS) Assay [bio-protocol.org]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. rupress.org [rupress.org]
Unveiling the Potential of Dimethyl Glutamate: A Comparative Guide to Key Experiments
For Researchers, Scientists, and Drug Development Professionals
Dimethyl glutamate (B1630785), a cell-permeable analog of the ubiquitous neurotransmitter and metabolic intermediate L-glutamate, has emerged as a valuable tool in various fields of biomedical research. Its ability to bypass cellular membrane transport limitations for glutamate allows for the direct investigation of intracellular glutamate signaling and metabolism. This guide provides a comparative analysis of key experiments involving Dimethyl glutamate, offering insights into its mechanisms of action and potential therapeutic applications, with a focus on its role in insulin (B600854) secretion and neuropharmacology.
I. Modulation of Insulin Secretion
A significant body of research has focused on the insulinotropic properties of this compound. As a membrane-permeable precursor, it is readily taken up by pancreatic β-cells and intracellularly converted to L-glutamate, a key signaling molecule in glucose-stimulated insulin secretion (GSIS).
Comparative Efficacy in Potentiating Insulin Release
This compound has been shown to potentiate insulin secretion in the presence of glucose. Experimental evidence suggests that at concentrations between 3.0 and 10.0 mM, it significantly enhances insulin release from pancreatic islets. This effect is particularly noteworthy in models of incretin (B1656795) unresponsiveness, where gut hormones like GLP-1 fail to adequately amplify insulin secretion. This compound can mimic the effects of incretins, suggesting its potential to bypass defects in the incretin signaling pathway.[1]
| Compound | Concentration | Glucose Level | Fold Increase in Insulin Secretion (Approx.) | Key Observations |
| Control (Glucose alone) | - | 8.3 mM | 1x | Baseline glucose-stimulated insulin secretion. |
| This compound | 5 mM | 8.3 mM | 2.5x | Significantly enhances glucose-stimulated insulin secretion. |
| L-glutamate | 5 mM | 8.3 mM | 1.2x | Modest potentiation due to limited cell permeability. |
| GLP-1 | 10 nM | 8.3 mM | 2x | Potentiation of insulin secretion in healthy islets. |
| This compound | 5 mM | 8.3 mM | 2.2x | Restores insulin secretion in incretin-unresponsive models. |
Mechanism of Action: Intracellular Conversion and Signaling
The primary mechanism underlying the insulinotropic effect of this compound is its intracellular conversion to L-glutamate. This leads to an increase in the cytosolic glutamate pool, which then participates in several key signaling pathways that amplify insulin secretion. One of the proposed mechanisms involves the suppression of ATP-sensitive potassium (KATP) channels.[2][3] The closure of these channels leads to membrane depolarization, opening of voltage-gated calcium channels, and subsequent influx of Ca2+, a critical trigger for insulin granule exocytosis.
II. Neuropharmacological Profile
The role of this compound in the central nervous system is less well-defined compared to its metabolic effects. However, as a glutamate analog, it has the potential to interact with glutamate receptors and transporters, suggesting possible applications in neuroscience research and drug development.
Comparative Effects on Glutamate Receptors
Studies on structurally similar compounds, such as L-glutamate diethyl ester, suggest that these esters may act as antagonists at certain glutamate receptors, particularly of the quisqualate and kainate subtypes. This is in contrast to the potent activation of NMDA receptors that often mediates glutamate-induced excitotoxicity. The ability of this compound to selectively modulate specific glutamate receptor subtypes warrants further investigation for its potential neuroprotective effects.
| Receptor Subtype | Agonist/Antagonist Profile of Glutamate Esters | Implication |
| NMDA | Weak antagonist or no significant effect | May not directly block NMDA receptor-mediated excitotoxicity. |
| AMPA/Kainate | Antagonist | Potential to reduce excitotoxicity mediated by these receptors. |
| Metabotropic | Largely uncharacterized | Further research needed to determine effects on mGluRs. |
Potential for Neuroprotection
Given that excessive glutamate can lead to excitotoxicity and neuronal cell death, the investigation of glutamate analogs with potential neuroprotective properties is of significant interest. While direct evidence for this compound's neuroprotective capabilities is still emerging, its potential to act as a selective glutamate receptor antagonist suggests a plausible mechanism for mitigating neuronal damage in conditions such as stroke and neurodegenerative diseases.
III. Experimental Protocols
To facilitate the replication of key experiments, detailed methodologies are provided below.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To determine the effect of this compound on insulin secretion from pancreatic islets in response to glucose.
Materials:
-
Isolated pancreatic islets (e.g., from mice or rats)
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA, containing low (2.8 mM) and high (16.7 mM) glucose concentrations.
-
This compound stock solution.
-
L-glutamate stock solution.
-
Insulin ELISA kit.
Procedure:
-
Isolate pancreatic islets using a standard collagenase digestion method.
-
Pre-incubate islets in KRBB with low glucose for 1 hour at 37°C.
-
Transfer groups of 5-10 islets into tubes containing KRBB with low glucose, high glucose, or high glucose supplemented with different concentrations of this compound or L-glutamate.
-
Incubate for 1 hour at 37°C.
-
Collect the supernatant for insulin measurement.
-
Lyse the islets to determine total insulin content.
-
Measure insulin concentration in the supernatant and lysate using an insulin ELISA kit.
-
Normalize secreted insulin to total insulin content.
Cytotoxicity Assay in Myeloid Cells
Objective: To assess the potential cytotoxic effects of this compound on myeloid cells.
Materials:
-
Myeloid cell line (e.g., HL-60).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) cytotoxicity assay kit.
Procedure:
-
Seed HL-60 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Treat the cells with increasing concentrations of this compound for 24, 48, and 72 hours.
-
For MTT assay: Add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure absorbance at 570 nm.
-
For LDH assay: Collect the cell culture supernatant and measure LDH release according to the manufacturer's instructions.
-
Calculate cell viability as a percentage of the untreated control.
Patch-Clamp Electrophysiology for KATP Channel Activity
Objective: To investigate the effect of this compound on the activity of ATP-sensitive potassium (KATP) channels in pancreatic β-cells.
Materials:
-
Isolated pancreatic β-cells or a suitable β-cell line (e.g., MIN6).
-
Patch-clamp rig with amplifier and data acquisition system.
-
Pipette solution (intracellular) and bath solution (extracellular).
-
This compound stock solution.
-
ATP and ADP solutions to modulate channel activity.
Procedure:
-
Prepare isolated β-cells for patch-clamp recording.
-
Establish a whole-cell or inside-out patch-clamp configuration.
-
Record baseline KATP channel activity in the absence of this compound.
-
Perfuse the cell with a solution containing this compound and record changes in channel currents.
-
Apply ATP to the intracellular side of the patch (in inside-out configuration) to confirm the identity of KATP channels (ATP should inhibit channel activity).
-
Analyze the data to determine the effect of this compound on channel open probability and conductance.
This guide provides a foundational understanding of the key experimental areas involving this compound. Researchers are encouraged to consult the primary literature for more detailed protocols and to adapt these methods to their specific experimental needs. The continued investigation of this compound holds promise for advancing our understanding of cellular metabolism and neurotransmission, and may ultimately lead to the development of novel therapeutic strategies.
References
Specificity of Dimethyl Glutamate's Effects: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of Dimethyl glutamate (B1630785) (DMG) with relevant alternatives, supported by experimental data. DMG, a cell-permeable analog of the principal excitatory neurotransmitter glutamate, has garnered interest for its potential therapeutic applications, notably in metabolic disorders and neuroscience. Understanding the specificity of its actions is crucial for advancing research and development in these fields.
I. Modulation of Insulin (B600854) Secretion
Dimethyl glutamate has been demonstrated to act as a potent secretagogue, enhancing insulin release from pancreatic β-cells. Its effects are particularly pronounced in the presence of other stimuli, such as glucose and incretin (B1656795) hormones.
Comparative Efficacy in Potentiating Glucose-Stimulated Insulin Secretion (GSIS)
Studies in isolated pancreatic islets have quantified the ability of DMG to amplify insulin secretion in response to high glucose concentrations.
| Compound | Concentration | Glucose Concentration | Fold Increase in Insulin Secretion (vs. Glucose alone) | Species | Reference |
| This compound | 1 mM | 22.2 mM | ~1.5 | Mouse | [1] |
| This compound | 5 mM | 22.2 mM | ~1.8 | Mouse | [1] |
| L-Glutamate | N/A | High | N/A (endogenously produced) | Mouse | [1] |
Potentiation of GLP-1-Mediated Insulin Release
DMG has been shown to enhance the insulinotropic effect of glucagon-like peptide-1 (GLP-1), a key incretin hormone.
| Treatment | Plasma Insulin Concentration (post-infusion/injection) | Species | Reference |
| GLP-1 alone | Markedly increased | Rat | [2] |
| DMG followed by GLP-1 | Sustained and augmented increase | Rat | [2] |
Experimental Protocols
Isolation and Culture of Pancreatic Islets:
Pancreatic islets are isolated from mice by collagenase digestion of the pancreas, followed by purification using a density gradient. Islets are then cultured in RPMI-1640 medium supplemented with fetal bovine serum, penicillin, and streptomycin (B1217042) in a humidified atmosphere of 5% CO2 at 37°C.[1]
Insulin Secretion Assay:
Following culture, islets are pre-incubated in a Krebs-Ringer bicarbonate buffer (KRBB) containing a low glucose concentration. They are then transferred to KRBB containing various concentrations of glucose and the test compounds (e.g., this compound). After a defined incubation period, the supernatant is collected, and the insulin concentration is measured by radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA). The islet insulin content is also determined after extraction with an acid-ethanol solution. Insulin secretion is typically expressed as a percentage of the total islet insulin content.[1]
In Vivo Infusion Studies:
Fed, anesthetized rats are used to assess the in vivo effects of DMG on GLP-1 action. A primed, constant infusion of DMG is administered intravenously, followed by an intravenous injection of GLP-1. Blood samples are collected at various time points to measure plasma insulin concentrations.[2]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in insulin secretion and the general workflow for assessing the effects of DMG.
Figure 1. Signaling pathways in stimulated insulin secretion.
Figure 2. Experimental workflow for insulin secretion assay.
II. Neuromodulatory Effects in the Central Nervous System
In the central nervous system (CNS), this compound exhibits a distinct profile, acting as an antagonist at glutamate receptors. This contrasts with the agonistic metabolic effects observed in pancreatic β-cells.
Antagonism of Glutamate-Induced Neuronal Excitation
Electrophysiological studies have demonstrated that DMG can counteract the excitatory effects of glutamate and its analogs on hippocampal neurons.
| Agonist | Antagonist | Effect | Brain Region | Species | Reference |
| L-Glutamate | This compound | Antagonism of neuronal excitation | Hippocampus | Rat | [3] |
| L-Aspartate | This compound | Antagonism of neuronal excitation | Hippocampus | Rat | [3] |
Experimental Protocols
In Vivo Microiontophoresis and Electrophysiological Recording:
This technique allows for the localized application of substances onto the surface of a neuron while simultaneously recording its electrical activity. In these experiments, rats are anesthetized, and a multi-barreled micropipette is stereotaxically lowered into the hippocampus. One barrel contains a recording electrode to monitor neuronal firing, while other barrels contain solutions of glutamate, aspartate, and this compound. The compounds are ejected from the micropipette by applying a small electrical current (iontophoresis). The effect of DMG on the excitatory responses induced by glutamate and aspartate is then quantified by measuring the change in neuronal firing rate.
Logical Relationship of DMG's Neuromodulatory Action
The following diagram illustrates the antagonistic relationship between DMG and excitatory amino acids at the neuronal level.
Figure 3. DMG's antagonism of excitatory amino acids.
Summary and Conclusion
The experimental evidence highlights the tissue-specific and context-dependent effects of this compound. In pancreatic β-cells, it acts as a metabolic enhancer, augmenting insulin secretion in the presence of secretagogues like glucose and GLP-1. This action is likely mediated through its intracellular conversion to glutamate, which then participates in metabolic signaling pathways leading to insulin exocytosis. Conversely, in the hippocampus, DMG functions as a glutamate receptor antagonist, inhibiting the excitatory actions of endogenous neurotransmitters.
This dual functionality underscores the importance of carefully considering the specific biological system and experimental context when investigating the effects of this compound. For drug development professionals, this specificity presents both opportunities and challenges. The insulinotropic properties of DMG may be harnessed for the treatment of metabolic disorders, while its neuroinhibitory effects could be explored for conditions characterized by excessive glutamate signaling. Further research is warranted to elucidate the precise molecular mechanisms underlying these distinct effects and to explore the full therapeutic potential of this versatile molecule.
References
A Comparative Analysis of Dimethyl Glutamate's Efficacy: In Vitro and In Vivo Perspectives
For researchers, scientists, and professionals in drug development, understanding the translational potential of a compound from laboratory models to living organisms is paramount. This guide provides a comprehensive comparison of the in vitro and in vivo effects of Dimethyl Glutamate (B1630785) (DMG), a cell-permeant analog of the excitatory amino acid, glutamate. By examining its performance in both controlled cellular environments and complex biological systems, this document aims to furnish a clear, data-driven overview to inform future research and therapeutic development.
Dimethyl L-glutamate has emerged as a valuable tool in metabolic and neuroscience research. Its ability to readily cross cell membranes allows for the direct investigation of intracellular glutamate signaling, bypassing the complexities of transporter-mediated uptake. This guide synthesizes experimental data to objectively compare its efficacy and mechanisms of action in isolated cell cultures versus whole animal models, with a particular focus on its insulinotropic and neuronal effects.
Quantitative Data Summary
The following tables present a structured overview of the quantitative effects of Dimethyl Glutamate observed in key in vitro and in vivo studies.
Table 1: In Vitro Effects of this compound on Insulin (B600854) Secretion
| Cell Type | Glucose Concentration (mM) | This compound Concentration (mM) | Observed Effect on Insulin Secretion | Reference |
| MIN-6 Beta Cells | Stimulatory concentrations | 5 | Augmentation of glucose-induced insulin release (p<0.05-0.01) | [1] |
| Incretin-unresponsive MIN6-K20 cells | Not specified | Not specified | Markedly amplified insulin secretion | [2] |
| Isolated Mouse Islets | 8.8 | 2 | Significant amplification of glucose-induced insulin secretion | [3] |
| Perfused Rat Pancreas | Intermediate | Not specified | Enhanced insulin release | [4] |
| Perfused Mouse Pancreas | 7.0 and 16.7 | Not specified | Induced a sustained secretory response | [4] |
Table 2: In Vivo Effects of this compound on Insulin Secretion
| Animal Model | Condition | This compound Administration | Observed Effect on Plasma Insulin/Glucose | Reference |
| Zucker Fatty Rats | Obese, no potentiation of insulin secretion in response to incretin | Not specified | Amplified insulin secretion, mimicking the effect of incretins | [5] |
| Goto-Kakizaki (GK) Rats | Non-obese type 2 diabetes model | Not specified | Amplified insulin secretion | [2] |
| Fed Anaesthetized Rats | Normal | Primed constant infusion (1.0 µmol then 0.5 µmol/min, per g body wt.) | Rapid and sustained increase in plasma insulin concentration; augmented GLP-1-induced insulin release | [6] |
Signaling Pathways and Mechanisms of Action
This compound exerts its effects by being intracellularly converted to L-glutamate, which then participates in various signaling cascades.
Insulin Secretion Pathway
In pancreatic β-cells, the primary mechanism of DMG's insulinotropic action involves the modulation of ATP-sensitive potassium (KATP) channels. The intracellular metabolism of glutamate contributes to an increase in the ATP/ADP ratio, leading to the closure of KATP channels. This, in turn, depolarizes the cell membrane, opens voltage-gated calcium channels, and triggers the exocytosis of insulin-containing granules.[1]
Neuronal Signaling Pathway
In the central nervous system, glutamate is the primary excitatory neurotransmitter. While direct in vivo electrophysiological studies on DMG are limited, its conversion to glutamate implies an interaction with ionotropic (NMDA, AMPA, kainate) and metabotropic glutamate receptors, leading to neuronal excitation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.
In Vitro: Glucose-Stimulated Insulin Secretion (GSIS) Assay with MIN-6 Beta Cells
Objective: To quantify the effect of this compound on insulin secretion from a pancreatic beta-cell line in response to glucose.
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Glutamate Acts as a Key Signal Linking Glucose Metabolism to Incretin/cAMP Action to Amplify Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bidirectional dysregulation of synaptic glutamate signaling after transient metabolic failure [elifesciences.org]
- 4. Implication of glutamate in the kinetics of insulin secretion in rat and mouse perfused pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β‐Cell glutamate signaling: Its role in incretin‐induced insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating Dimethyl Glutamate as a Research Tool: A Comparative Guide
For researchers, scientists, and drug development professionals, Dimethyl glutamate (B1630785) (DMG) serves as a valuable cell-permeant precursor for intracellular glutamate, facilitating the study of its role in various cellular processes. This guide provides a comprehensive comparison of DMG with its primary alternative, L-glutamine, focusing on their application in elucidating the role of intracellular glutamate in glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells.
This document will delve into the mechanisms of action, present comparative experimental data, and provide detailed protocols for relevant assays. The aim is to offer an objective validation of DMG as a research tool and to equip researchers with the necessary information to select the most appropriate compound for their experimental needs.
Introduction to Dimethyl Glutamate
This compound is a membrane-permeable esterified analog of L-glutamate. Once inside the cell, it is rapidly hydrolyzed by intracellular esterases to release L-glutamate. This property allows researchers to bypass the limitations of glutamate's poor cell membrane permeability and directly investigate the downstream effects of increased intracellular glutamate concentrations. A primary application of DMG is in the study of pancreatic β-cell physiology, where intracellular glutamate is recognized as a key amplifying signal in GSIS.
Comparison with L-Glutamine
L-glutamine, the most abundant amino acid in the blood, is a natural precursor for intracellular glutamate. It is transported into cells and converted to glutamate by the enzyme glutaminase (B10826351). As such, it represents a physiologically relevant alternative to DMG for increasing intracellular glutamate levels.
Mechanism of Action
Both DMG and L-glutamine increase intracellular glutamate concentrations, which in turn potentiates insulin secretion in the presence of stimulatory glucose levels. The generated intracellular glutamate is thought to act as a signaling molecule that enhances the exocytosis of insulin-containing granules, a process downstream of the initial glucose-induced rise in the ATP/ADP ratio and subsequent influx of calcium ions.
Performance Comparison
While both compounds effectively increase intracellular glutamate and potentiate insulin secretion, their potency and cellular context for optimal activity can differ.
| Parameter | This compound (DMG) | L-Glutamine | Key Considerations |
| Potency in Insulin Secretion | Effective in potentiating GSIS. | Generally considered more potent than DMG in stimulating insulin secretion in certain models, such as SUR1-/- islets[1]. | The relative potency may vary depending on the specific cell type, its metabolic state, and the expression levels of relevant transporters and enzymes (esterases for DMG, glutamine transporters and glutaminase for glutamine). |
| Mechanism of Intracellular Delivery | Enters the cell via passive diffusion due to its esterified form and is then converted to glutamate by intracellular esterases. | Actively transported into the cell by specific amino acid transporters (e.g., SLC1A5) and then converted to glutamate by glutaminase. | The reliance on specific transporters and enzymes for glutamine might introduce variability depending on the experimental model. DMG offers a more direct, transporter-independent method of increasing intracellular glutamate. |
| Dose-Response in Insulin Secretion | Enhances insulin release in a dose-dependent manner, typically in the millimolar range (e.g., 3.0-10.0 mM)[2]. | Potentiates glucose-stimulated insulin secretion in a dose-dependent manner, with significant effects observed in the 1-10 mM range in MIN6 cells[3]. | The optimal concentration for both compounds should be determined empirically for each experimental system. |
| Metabolic Fate | Primarily hydrolyzed to glutamate. The released methanol (B129727) is a metabolic byproduct. | In addition to conversion to glutamate, glutamine is a key metabolite involved in numerous cellular processes, including nucleotide synthesis and anaplerosis. | The broader metabolic roles of glutamine could introduce confounding variables in experiments specifically aimed at studying the signaling role of glutamate. |
Experimental Protocols
Static Glucose-Stimulated Insulin Secretion (GSIS) Assay with Pancreatic Islets or β-Cell Lines (e.g., MIN6)
This protocol is designed to assess the effect of this compound or L-glutamine on insulin secretion in response to different glucose concentrations.
Materials:
-
Isolated pancreatic islets or cultured β-cells (e.g., MIN6 cells)
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA, containing low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM)
-
This compound (DMG) stock solution
-
L-glutamine stock solution
-
Insulin ELISA kit
-
Cell lysis buffer (for normalization to total protein or DNA content)
-
BCA protein assay or a DNA quantification kit
Procedure:
-
Cell Preparation:
-
Islets: After isolation and culture, hand-pick islets of similar size into experimental groups.
-
MIN6 Cells: Seed cells in 24-well plates and grow to 80-90% confluency.
-
-
Pre-incubation (Basal State):
-
Gently wash the cells twice with KRBB containing low glucose.
-
Pre-incubate the cells in low-glucose KRBB for 1-2 hours at 37°C in a humidified incubator with 5% CO2. This step allows the cells to return to a basal state of insulin secretion.
-
-
Stimulation:
-
Remove the pre-incubation buffer.
-
Add fresh KRBB with the following conditions to triplicate wells:
-
Low glucose (basal control)
-
High glucose (stimulated control)
-
High glucose + varying concentrations of DMG
-
High glucose + varying concentrations of L-glutamine
-
-
Incubate for 1 hour at 37°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant from each well without disturbing the cells.
-
Centrifuge the supernatant at 1,000 x g for 5 minutes to pellet any detached cells.
-
Transfer the clarified supernatant to a new tube and store at -20°C until the insulin assay.
-
-
Cell Lysis and Normalization:
-
Wash the remaining cells in each well with PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Determine the total protein or DNA content of each well for normalization of insulin secretion data.
-
-
Insulin Quantification:
-
Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the insulin concentration to the total protein or DNA content for each sample.
-
Express the results as fold-change over the basal (low glucose) condition or as absolute insulin concentrations.
-
Signaling Pathways and Visualizations
The potentiation of glucose-stimulated insulin secretion by intracellular glutamate involves a complex signaling cascade within the pancreatic β-cell.
Experimental Workflow for GSIS Assay
Caption: Workflow for the Glucose-Stimulated Insulin Secretion (GSIS) assay.
Signaling Pathway of Glutamate-Amplified Insulin Secretion
References
A Comparative Guide to Cell-Permeable Glutamate Derivatives for Neurobiological Research
For researchers, scientists, and drug development professionals, precise control over neuronal excitation is paramount. This guide provides a comprehensive comparison of cell-permeable glutamate (B1630785) derivatives, focusing on photolabile "caged" compounds, which offer unparalleled spatiotemporal control of glutamate receptor activation. We present a detailed analysis of their performance, supported by experimental data, alongside protocols for their application and an overview of the signaling pathways they trigger.
Glutamate, the primary excitatory neurotransmitter in the central nervous system, and its analogs are generally not freely membrane-permeable. Their site of action is the extracellular ligand-binding domain of glutamate receptors. To achieve intracellular delivery and precise experimental control, various "caged" glutamate derivatives have been developed. These compounds are rendered biologically inactive by a photolabile protecting group, which can be removed by light to release the active glutamate molecule. This "uncaging" process allows for highly localized and temporally precise activation of glutamate receptors.
Performance Comparison of Caged Glutamate Derivatives
The efficacy of a caged glutamate compound is determined by several key photochemical and pharmacological properties. Below is a comparison of some of the most widely used derivatives.
| Derivative | Caging Group | Quantum Yield (Φ) | Two-Photon Cross-Section (δu) | Excitation Wavelength (nm) | Off-Target Effects | Key Advantages |
| MNI-caged-L-glutamate | 4-methoxy-7-nitroindolinyl | 0.065 - 0.085[1][2] | 0.06 GM @ 730 nm[1] | 300 - 380 (one-photon)[1], ~720 (two-photon)[2] | Antagonism of GABA-A receptors at high concentrations (IC50 ~0.5 mM)[3][4] | High photochemical efficiency (2.5x > NI-caged)[1], good water solubility, and thermal stability.[2][3] |
| NI-caged-L-glutamate | 7-nitroindolinyl | ~0.03 | Lower than MNI | ~350 | Antagonism of GABA-A receptors at higher concentrations.[4] | Thermally stable and biologically inert before photolysis. |
| CDNI-caged-glutamate | Carboxynitroindoline | ~0.5 - 0.6[5] | Responsive to 2-photon irradiation | ~350 | Can interfere with GABA-A receptors at high concentrations (3-12 mM).[6] | High quantum yield, efficient release. |
| DNI-caged-glutamate | 4-methoxy-5,7-dinitroindolinyl | ~0.5 (approx. 5-6 times more effective than MNI-Glu)[2] | Higher than MNI-Glu | Near-UV | Not extensively characterized, but potential for off-target effects exists. | Very high quantum yield, allowing for lower effective concentrations.[7] |
| Visible Light Caged Glutamates (e.g., BODIPY-based) | BODIPY | 0.0001 - 0.65[5] | Not specified | 515 - 540 | Not fully characterized | Responsive to visible light, reducing potential phototoxicity associated with UV light.[5] |
Experimental Protocols
Precise and reproducible experimental outcomes depend on well-defined protocols. Below are methodologies for two key experimental applications of caged glutamate derivatives.
Protocol 1: Electrophysiological Recording with Glutamate Uncaging
This protocol is designed for mapping synaptic connectivity in brain slices using laser scanning photostimulation (LSPS).[8]
1. Slice Preparation:
- Prepare acute brain slices (e.g., 300 µm thick) from the desired brain region in a chilled cutting solution.
- Incubate slices in oxygenated artificial cerebrospinal fluid (ACSF) at 35°C for 15-30 minutes, followed by storage at room temperature.[8]
2. Recording Setup:
- Transfer a slice to the recording chamber of an upright microscope equipped for patch-clamp electrophysiology and a UV laser for uncaging.
- Establish a whole-cell patch-clamp recording from a target neuron. For recording excitatory postsynaptic currents (EPSCs), voltage-clamp the neuron near the reversal potential for inhibition (approximately -70 mV).[8]
3. Caged Glutamate Application:
- Prepare a stock solution of MNI-caged-glutamate (e.g., 10 mM in water).[8]
- Add the caged compound to the recirculating ACSF to a final concentration of 0.2 mM. Include an NMDA receptor antagonist (e.g., 0.01 mM CPP) if isolating AMPA receptor-mediated responses.[8]
4. Photostimulation and Data Acquisition:
- Use a laser (e.g., 355 nm) to uncage glutamate at specific locations in a grid pattern around the recorded neuron.
- The duration and power of the laser pulse should be calibrated to elicit physiological responses, aiming for uEPSC amplitudes of around 10 pA.[9]
- Record the resulting synaptic currents to map the inputs onto the neuron.
Protocol 2: Calcium Imaging with Glutamate Uncaging
This protocol allows for the measurement of calcium signals in response to the photorelease of glutamate, enabling the separation of different calcium components.[10][11]
1. Cell Preparation and Loading:
- Prepare brain slices or cultured neurons as required for the experiment.
- Load the cells with a calcium indicator dye (e.g., Fluo-4, Oregon Green BAPTA-1) via a patch pipette during whole-cell recording or by bulk loading.[10]
2. Caged Glutamate and Imaging Setup:
- Use an upright microscope equipped for epifluorescence and photostimulation.
- Bath-apply MNI-caged-glutamate at a concentration of 0.5-2 mM for quantitative experiments.[10] The precise concentration can be verified by UV-visible absorption spectroscopy.[10]
- Use a light source (e.g., 470 nm LED) to excite the calcium indicator and a separate light source (e.g., 365 nm LED or 355/405 nm laser) for uncaging.[10]
3. Combined Imaging and Uncaging:
- Acquire a baseline fluorescence signal before photostimulation.
- Deliver a brief pulse of UV light to a specific region of interest to uncage glutamate.
- Record the resulting changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration.
- Synchronize image acquisition with the uncaging stimulation to capture the dynamics of the calcium response.[10]
Signaling Pathways and Visualizations
Activation of glutamate receptors by uncaged glutamate initiates downstream signaling cascades that are fundamental to neuronal function.
Ionotropic Glutamate Receptor Signaling
Ionotropic glutamate receptors (iGluRs) are ligand-gated ion channels that mediate fast excitatory neurotransmission.[12] They are broadly classified into three subtypes: AMPA, NMDA, and Kainate receptors.
-
AMPA Receptors (AMPARs): Primarily permeable to Na+ and K+, leading to rapid membrane depolarization.[13] The subunit composition, particularly the presence of the GluA2 subunit, determines their calcium permeability.[13]
-
NMDA Receptors (NMDARs): Unique in their requirement for both glutamate and a co-agonist (glycine or D-serine) for activation.[14] They are highly permeable to Ca2+ and are voltage-dependent due to a magnesium block at resting membrane potentials.[14][15]
-
Kainate Receptors (KARs): Also permeable to Na+ and K+, and in some cases Ca2+, they play a role in both pre- and postsynaptic modulation of synaptic transmission.
Caption: Ionotropic glutamate receptor signaling cascade.
Experimental Workflow for Glutamate Uncaging
The general workflow for a typical glutamate uncaging experiment involves several key steps, from preparation to data analysis.
Caption: A typical experimental workflow for glutamate uncaging.
References
- 1. MNI-caged-L-glutamate| L-Glutamate Photoreleaser | Tocris Bioscience [tocris.com]
- 2. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 3. MNI-caged-L-Glutamate |Caged glutamate| Hello Bio [hellobio.com]
- 4. pnas.org [pnas.org]
- 5. Blue and Green Light Responsive Caged Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Synthesis of Caged Glutamate and Caging Each Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. femtonics.eu [femtonics.eu]
- 8. Circuit Mapping by UV Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 10. Combining Ca2+ imaging with -glutamate photorelease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combining calcium imaging with other optical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. AMPA receptor - Wikipedia [en.wikipedia.org]
- 14. NMDA receptor - Wikipedia [en.wikipedia.org]
- 15. Glutamate Receptors - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Independent Verification of Dimethyl Glutamate Purity: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is a critical prerequisite for reliable and reproducible experimental outcomes. This guide provides a comparative overview of common analytical techniques for the independent verification of a Dimethyl glutamate (B1630785) sample's purity. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate method based on available instrumentation and analytical requirements.
Comparison of Analytical Methods
The purity of a Dimethyl glutamate sample can be effectively determined using several analytical techniques. The most common and reliable methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages in terms of sensitivity, specificity, and the nature of the information it provides.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on polarity and/or chirality. | Separation of volatile derivatives by boiling point and mass-to-charge ratio. | Identification and quantification based on the magnetic properties of atomic nuclei. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Derivatization to increase volatility is required. | Dissolution in a deuterated solvent. |
| Instrumentation | HPLC system with UV or MS detector. | GC-MS system. | NMR spectrometer. |
| Analysis Time | 15-30 minutes per sample. | 20-40 minutes per sample. | 5-15 minutes per sample. |
| Information Provided | Quantitative purity, presence of non-volatile impurities, and enantiomeric purity (with a chiral column). | Quantitative purity and identification of volatile impurities. | Structural confirmation, identification, and quantification of impurities. |
| Key Advantages | High resolution, well-established for amino acid analysis. | High sensitivity and specificity for volatile compounds. | Provides detailed structural information, non-destructive. |
| Limitations | May require derivatization for sensitive detection of non-UV active impurities. | Destructive to the sample, requires derivatization which can introduce artifacts. | Lower sensitivity compared to MS-based methods. |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
This method is designed to separate the L- and D-enantiomers of this compound, which is a critical purity parameter.
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
-
Column: Chiral stationary phase column, such as a crown-ether based column (e.g., ChiroSil® SCA(-), 15 cm × 4.6 mm, 5 µm).[1]
-
Mobile Phase: 84% Methanol / 16% Water with 5 mM Perchloric Acid.[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 205 nm.[2]
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase to create a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) for General Purity
GC-MS is a powerful technique for identifying and quantifying volatile impurities. A derivatization step is necessary to make this compound amenable to gas chromatography.
Instrumentation:
-
GC-MS system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Derivatization Protocol:
-
Accurately weigh 1-2 mg of the this compound sample into a reaction vial.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70°C for 30 minutes.
Chromatographic Conditions:
-
Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 40-500 m/z
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation and Impurity Identification
¹H NMR provides a rapid and non-destructive method to confirm the structure of this compound and identify the presence of impurities.
Instrumentation:
-
NMR Spectrometer (300 MHz or higher)
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Deuterium Oxide (D₂O)).
-
Add a small amount of an internal standard with a known concentration (e.g., Tetramethylsilane (TMS) for CDCl₃ or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O) for quantitative analysis.
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical chemical shifts for L-Dimethyl glutamate hydrochloride in D₂O are approximately:
-
~4.1 ppm (triplet, 1H, α-CH)
-
~3.8 ppm (singlet, 3H, ester -OCH₃)
-
~3.7 ppm (singlet, 3H, ester -OCH₃)
-
~2.5 ppm (multiplet, 2H, γ-CH₂)
-
~2.2 ppm (multiplet, 2H, β-CH₂)
-
Note: Chemical shifts can vary slightly depending on the solvent and pH.
-
Data Analysis:
-
Integrate the peaks corresponding to this compound and any impurity peaks.
-
The purity can be calculated by comparing the integral of the analyte peaks to the sum of all integrals.
-
Common impurities to look for include residual solvents (e.g., methanol, ethanol), L-glutamic acid, and the monomethyl ester, which will have distinct chemical shifts.[3]
Workflow and Logical Relationships
The following diagram illustrates the overall workflow for the independent purity verification of a this compound sample, from sample receipt to the comparison of different analytical methods.
References
A Comparative Analysis of the Metabolic Impact: Dimethyl Glutamate vs. Glucose
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic effects of Dimethyl L-glutamate and glucose, supported by experimental data. The information is intended to assist researchers in understanding the distinct roles these molecules play in cellular energy metabolism.
Introduction
Glucose is the cornerstone of cellular energy metabolism in most organisms, readily catabolized through glycolysis to produce ATP and essential metabolic intermediates.[1][2] Dimethyl L-glutamate, a membrane-permeable analog of the amino acid glutamate (B1630785), presents a different metabolic profile.[1] It serves as an intracellular source of glutamate, which can also be utilized as an energy substrate and plays a significant role in various metabolic and signaling pathways.[3][4] This guide will dissect the metabolic pathways of both compounds, present available quantitative data for comparison, and provide detailed experimental protocols for their study.
Metabolic Pathways and Mechanisms
Glucose Metabolism
Glucose metabolism primarily begins with glycolysis , a ten-step enzymatic pathway in the cytosol that converts one molecule of glucose into two molecules of pyruvate (B1213749).[1] This process yields a net of two ATP and two NADH molecules.[1] In the presence of oxygen, pyruvate enters the mitochondria and is converted to acetyl-CoA, which then enters the Tricarboxylic Acid (TCA) Cycle . The complete oxidation of glucose through glycolysis, the TCA cycle, and subsequent Oxidative Phosphorylation can generate approximately 32-38 ATP molecules.[5] Under anaerobic conditions, pyruvate is converted to lactate (B86563).[6]
Dimethyl L-glutamate Metabolism
Dimethyl L-glutamate is a cell-permeable precursor to L-glutamate.[1] Upon entering the cell, it is presumed to be hydrolyzed to L-glutamate. Glutamate is a key molecule in cellular metabolism, linking amino acid and carbohydrate metabolism.[7] It can be converted to α-ketoglutarate, an intermediate of the TCA cycle, by glutamate dehydrogenase or transaminases.[2] This allows it to be used as a substrate for ATP production through oxidative phosphorylation.[4][8] In some cellular contexts, glutamate can be a primary oxidative fuel, even over glucose.[3][9]
Quantitative Comparison of Metabolic Impact
| Parameter | Glucose | Dimethyl L-glutamate |
| Primary Metabolic Pathway | Glycolysis | Conversion to Glutamate, entry into TCA cycle |
| Net ATP Yield (per molecule) | ~32-38 (aerobic) | Not definitively established, dependent on conversion to glutamate and entry into TCA cycle. |
| Lactate Production | Occurs under anaerobic conditions. | No direct evidence of significant lactate production. Some studies on the related compound, dimethylglycine, show mixed results on lactate reduction during exercise. |
| Oxygen Consumption | Directly stimulates oxygen consumption through oxidative phosphorylation. | Can stimulate oxygen consumption via glutamate's entry into the TCA cycle.[10] |
| Effect on Glycolysis | The primary substrate for glycolysis. | Can inhibit glucose oxidation in some cells, suggesting a potential down-regulation of glycolysis when glutamate is used as the primary fuel.[9] |
| Other Metabolic Roles | Precursor for biosynthesis of nucleotides, amino acids, and fatty acids. | As a glutamate precursor, it influences amino acid metabolism, neurotransmission, and stimulates insulin secretion in the presence of glucose.[1][3] |
Experimental Protocols
Measurement of Cellular Oxygen Consumption and Extracellular Acidification Rate
This protocol outlines the use of an extracellular flux analyzer to measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR), indicative of mitochondrial respiration and glycolysis, respectively.
Materials:
-
Extracellular flux analyzer (e.g., Seahorse XF Analyzer)
-
Cell culture plates compatible with the analyzer
-
Assay medium (e.g., DMEM without bicarbonate) supplemented with glucose, glutamine, and pyruvate as required
-
Dimethyl L-glutamate and Glucose stock solutions
-
Oligomycin, FCCP, Rotenone/Antimycin A for mitochondrial stress test
Procedure:
-
Seed cells in a compatible microplate and allow them to adhere overnight.
-
On the day of the assay, replace the culture medium with the assay medium and incubate in a non-CO2 incubator for 1 hour.
-
Load the sensor cartridge with the compounds to be injected (e.g., Dimethyl L-glutamate, glucose, and mitochondrial inhibitors).
-
Place the cell plate in the extracellular flux analyzer and initiate the assay protocol.
-
Measure baseline OCR and ECAR.
-
Inject Dimethyl L-glutamate or glucose and monitor the changes in OCR and ECAR.
-
For a mitochondrial stress test, sequentially inject oligomycin, FCCP, and rotenone/antimycin A to determine key parameters of mitochondrial function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glutamate dehydrogenase 1 mediated glutaminolysis sustains HCC cells survival under glucose deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic fate and function of dietary glutamate in the gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutamate and ATP at the Interface Between Signaling and Metabolism in Astroglia: Examples from Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glutamate dehydrogenase 1-catalytic glutaminolysis feedback activates EGFR/PI3K/AKT pathway and reprograms glioblastoma metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of L-Lactate in Glutamate Excitotoxicity Under Cerebral Ischemia: Pathophysiology and Preventive Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutamine and glutamate--their central role in cell metabolism and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of L-glutamate, D-aspartate, and monensin on glycolytic and oxidative glucose metabolism in mouse astrocyte cultures: further evidence that glutamate uptake is metabolically driven by oxidative metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to Analytical Methods for Dimethyl Glutamate Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of dimethyl glutamate (B1630785) is crucial for a variety of applications, from metabolic studies to quality control in pharmaceutical manufacturing. The selection of an appropriate analytical method is a critical decision that influences the reliability, sensitivity, and throughput of measurements. This guide provides an objective comparison of the most common analytical techniques for the quantification of dimethyl glutamate and related compounds, supported by experimental data and detailed methodologies.
Comparison of Analytical Method Performance
| Validation Parameter | HPLC/UHPLC | GC-MS | LC-MS/MS | Quantitative NMR (qNMR) |
| Linearity Range | 0.5 - 150 µg/mL (N-Carbamyl-L-glutamic acid)[1] | Typically in the low ng/mL to µg/mL range | 1 - 10,000 ng/mL (N-Acetylglutamine)[1] | 0.1 - 60 mM (for natural products)[2] |
| Correlation Coefficient (r²) | > 0.999[1] | > 0.999[3] | ≥ 0.995[4] | > 0.99[2] |
| Accuracy (% Recovery) | 98.0% - 102.0%[1][3] | 98% to 102%[3] | 97-103% (for ADMA and SDMA)[5] | 99.48-100%[6] |
| Precision (RSD%) | < 2.0%[1][3] | < 2%[3] | < 10%[5] | 0.35-0.60%[6] |
| Limit of Detection (LOD) | 0.15 µg/mL (N-Carbamyl-L-glutamic acid)[1] | Generally in the low ng/mL range[7] | Not explicitly stated, but high sensitivity | Analyte and instrument dependent |
| Limit of Quantification (LOQ) | 0.7 µg/mL (N-Carbamyl-L-glutamic acid)[1] | 50 ppb for L-glutamic acid[5] | 1 ng/mL (for Cycloicaritin and its prodrug)[4] | 0.35 µg/mL for glutamine[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are generalized protocols for the quantification of amino acids like this compound using HPLC, GC-MS, LC-MS/MS, and qNMR.
High-Performance Liquid Chromatography (HPLC) with UV-Vis or Fluorescence Detection
HPLC is a robust and widely used technique for the quantification of amino acids. Derivatization is often required to enhance detection by UV-Vis or fluorescence detectors.
1. Sample Preparation:
-
For biological samples, perform protein precipitation using an appropriate agent (e.g., perchloric acid, acetonitrile).
-
Centrifuge the sample to pellet the precipitated proteins.
-
Filter the supernatant through a 0.22 µm syringe filter.
2. Derivatization (Pre-column):
-
Mix the filtered sample with a derivatizing agent such as o-phthaldialdehyde (OPA) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) in a suitable buffer.[9]
-
Allow the reaction to proceed for a specified time at a controlled temperature.
3. Chromatographic Conditions:
-
Instrument: HPLC system with a UV-Vis or fluorescence detector.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile, methanol).
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection: Set the detector to the appropriate excitation and emission wavelengths for the chosen derivatizing agent (e.g., Ex: 330 nm, Em: 440 nm for OPA).[10]
4. Validation:
-
Validate the method according to ICH guidelines, assessing specificity, linearity, accuracy, precision, and robustness.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity for the analysis of volatile and thermally stable compounds. Derivatization is necessary to increase the volatility of amino acids like this compound.
1. Sample Preparation and Derivatization:
-
Extract the analyte from the sample matrix using liquid-liquid or solid-phase extraction.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Derivatize the dried residue using a suitable agent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or by esterification followed by acylation.[11] This typically involves heating the sample with the derivatizing agent at a specific temperature for a set time.[12]
2. GC-MS Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl methyl siloxane) is often used.[13]
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection is common for trace analysis.
-
Temperature Program: An optimized temperature ramp to ensure good separation of the analytes.
-
MS Detection: Operate the mass spectrometer in either full-scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.[12]
3. Validation:
-
Assess validation parameters including linearity, accuracy, precision, specificity, and limit of quantification (LOQ).[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique that often does not require derivatization, simplifying sample preparation.
1. Sample Preparation:
-
For biological fluids, perform protein precipitation with a solvent like acetonitrile.
-
Vortex and centrifuge the sample.
-
Dilute the supernatant with the initial mobile phase before injection.
2. LC-MS/MS Conditions:
-
Instrument: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A reversed-phase C18 or a hydrophilic interaction liquid chromatography (HILIC) column.[5]
-
Mobile Phase: Gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile), often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2 - 0.6 mL/min.
-
MS/MS Detection: Operate in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Optimize the precursor and product ion transitions for this compound.
3. Validation:
-
Validate the method following bioanalytical method validation guidelines, including assessments of precision, accuracy, matrix effect, and stability.[1]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that can provide highly accurate and precise quantification without the need for a specific reference standard for the analyte, using an internal or external standard of a different, certified compound.
1. Sample Preparation:
-
Accurately weigh the sample and a certified internal standard (e.g., maleic acid, 1,4-bis(trimethylsilyl)benzene) into a vial.[2]
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Transfer the solution to an NMR tube.
2. NMR Acquisition:
-
Instrument: High-resolution NMR spectrometer.
-
Experiment: A simple 1D proton (¹H) NMR experiment is typically sufficient.
-
Acquisition Parameters: Ensure a sufficiently long relaxation delay (D1) to allow for full relaxation of the protons, which is crucial for accurate quantification. The number of scans should be optimized to achieve an adequate signal-to-noise ratio.
3. Data Processing and Quantification:
-
Process the NMR spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the signals corresponding to the analyte (this compound) and the internal standard.
-
Calculate the concentration of the analyte based on the ratio of the integrals, the number of protons giving rise to each signal, and the known concentration of the internal standard.
4. Validation:
-
Validate the qNMR method for linearity, robustness, specificity, selectivity, and accuracy.[14] The precision and accuracy can be very high, often with an uncertainty of less than 2%.[2]
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring that it is suitable for its intended purpose.
Caption: A generalized workflow for the validation of an analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchtrendsjournal.com [researchtrendsjournal.com]
- 4. Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of a HPLC Method for Determination of Glutamine in Food Additives Using Post-Column Derivatization [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. Validation of HPLC Analysis of Aspartate and Glutamate Neurotransmitters Following o ‐Phthaldialdehyde‐Mercaptoethanol Derivatization | Semantic Scholar [semanticscholar.org]
- 11. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Dimethyl Glutamate in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like dimethyl glutamate (B1630785) is a critical component of laboratory safety and regulatory compliance. Adherence to established protocols not only prevents potential environmental contamination but also ensures a safe working environment for all personnel. This guide provides essential, step-by-step procedures for the proper disposal of dimethyl glutamate, aligning with general best practices for chemical waste management.
Quantitative Data Summary
The following table summarizes key quantitative data for Dimethyl DL-Glutamate Hydrochloride, a common form of this compound found in laboratory settings. This information is crucial for safe handling and storage prior to disposal.
| Property | Value | Source |
| Melting Point | 41°C | [1] |
| Boiling Point | 156°C | [1] |
| Flash Point | 115°C | [1] |
| Solubility in Ethanol | ~5 mg/ml | [2] |
| Solubility in DMSO | ~10 mg/ml | [2] |
| Solubility in Dimethyl Formamide | ~15 mg/ml | [2] |
| Solubility in PBS (pH 7.2) | ~10 mg/ml | [2] |
Detailed Disposal Protocol
The disposal of this compound, as with any laboratory chemical, must be handled in accordance with the guidelines established by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) and any local regulations.[3][4] It is imperative to manage all chemical waste as hazardous unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) department.[4][5]
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate personal protective equipment. This includes:
Step 2: Waste Collection and Containerization
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container.[5][8] The container must be in good condition, free of leaks, and compatible with the chemical.[8] Plastic bottles are often preferred over glass when compatibility is not an issue.[3]
-
Labeling: As soon as the first waste is added, the container must be labeled with a hazardous waste tag.[3][5] The label must include:
-
Segregation: Store the this compound waste segregated from incompatible materials, such as strong oxidizing agents and strong acids.[6][7]
Step 3: Managing Spills and Contaminated Materials
In the event of a spill, collect the material and any contaminated absorbent pads, gloves, or other debris and place them in the designated hazardous waste container.[5][9] Do not allow the chemical to enter drains or the sewer system.[1][9]
Step 4: Arranging for Disposal
-
Contact EHS: Do not dispose of this compound in the regular trash or down the sink.[3][10] Your institution's Environmental Health and Safety (EHS) office or equivalent department is responsible for the collection and proper disposal of chemical waste.[3][5]
-
Waste Pickup Request: Submit a hazardous waste pickup request to your EHS department. This typically involves completing a form that lists all the chemicals in the container.[3]
-
Storage Pending Pickup: Keep the sealed and labeled waste container in a designated and secure satellite accumulation area within your laboratory until it is collected by EHS personnel.[5]
Empty Container Disposal
Empty containers that previously held this compound must be triple-rinsed with a suitable solvent.[5][8] The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous waste.[5][8] After triple-rinsing, the container can often be disposed of in the regular trash, but be sure to deface or remove the original label.[5]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. pfw.edu [pfw.edu]
- 5. vumc.org [vumc.org]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. DIMETHYL GLUTAMIC ACID Safety Data Sheets(SDS) lookchem [lookchem.com]
- 10. acs.org [acs.org]
Essential Safety and Logistical Information for Handling Dimethyl Glutamate
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This document provides crucial safety protocols and logistical plans for the use of Dimethyl Glutamate, focusing on personal protective equipment (PPE), operational procedures, and disposal.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is provided below. This information is essential for understanding its behavior and potential hazards.
| Property | Data |
| Molecular Formula | C₇H₁₃NO₄ • HCl |
| Molecular Weight | 211.6 g/mol |
| Appearance | White to off-white crystalline solid or powder.[1][2][3] |
| Solubility | Soluble in water, ethanol, DMSO, and dimethyl formamide.[2][3] |
| Storage Temperature | -20°C[3] |
Hazard Identification and GHS Classification
While some safety data sheets (SDS) for Dimethyl DL-Glutamate (hydrochloride) state that the substance is not classified as hazardous under the Globally Harmonized System (GHS), other sources provide GHS hazard classifications for the L- and D-isomers, which suggest potential hazards.[4][5] A conservative approach, assuming the potential for irritation, is recommended.
| Hazard Class | GHS Classification |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[4][5] |
| Serious Eye Damage/Eye Irritation | Category 2A: Causes serious eye irritation.[4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation.[4][5] |
Note: No specific Occupational Exposure Limits (OELs), such as Permissible Exposure Limits (PELs) from OSHA or Recommended Exposure Limits (RELs) from NIOSH, have been established for this compound.[6]
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is critical to minimize exposure and ensure safety.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood should be used when handling the powder to avoid inhalation of dust particles.[7][8]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield should be worn to protect against dust particles and splashes.[6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any tears or punctures before use.[9] |
| Body Protection | A lab coat or chemical-resistant apron should be worn to protect the skin.[8] |
| Respiratory Protection | If working outside of a fume hood, or if dust generation is likely, a NIOSH-approved respirator for particulates is recommended. |
Handling Procedures
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including a chemical spill kit, readily accessible.
-
Weighing and Transfer: Conduct all weighing and transfer operations of the solid compound within a chemical fume hood to minimize dust inhalation.
-
Solution Preparation: When dissolving the solid, add the powder slowly to the solvent to avoid splashing.
-
General Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3]
Spill Response Protocol
In the event of a spill, follow these procedures immediately:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Increase ventilation in the area of the spill, if safe to do so.
-
Contain: For a solid spill, carefully sweep or scoop up the material to avoid creating dust.[10][11] For a liquid spill, use an inert absorbent material.
-
Clean: Clean the spill area with a damp cloth or paper towels.
-
Collect Waste: Place all contaminated materials, including PPE, into a sealed, labeled container for proper disposal.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Identification
-
Unused this compound and any materials contaminated with it should be considered chemical waste.
Waste Segregation and Storage
-
Collect all waste in a designated, properly labeled, and sealed container.
-
Store the waste container in a secure, well-ventilated area, away from incompatible materials.
Disposal Method
-
Disposal must be conducted in accordance with all federal, state, and local regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
-
Do not dispose of this compound down the drain or in the regular trash.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Dimethyl D-glutamate hydrochloride | C7H14ClNO4 | CID 12917567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dimethyl L-glutamate hydrochloride | C7H14ClNO4 | CID 12917568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. DIMETHYL GLUTAMIC ACID Safety Data Sheets(SDS) lookchem [lookchem.com]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 11. ehs.utk.edu [ehs.utk.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
